Acarbose Impurity A
Description
Properties
CAS No. |
1013621-79-8 |
|---|---|
Molecular Formula |
C25H43NO18 |
Molecular Weight |
645.62 |
Appearance |
White to Off-White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of Acarbose Impurity A
This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning employed in the structural elucidation of Acarbose Impurity A. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer field-proven insights into the experimental choices and data interpretation critical for characterizing complex pharmaceutical impurities.
Foreword: The Imperative of Impurity Profiling in Drug Development
In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Acarbose, a complex oligosaccharide used in the management of type 2 diabetes mellitus, is produced via microbial fermentation, a process that can lead to the formation of structurally related impurities.[1][] Among these, Acarbose Impurity A presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API). Its complete characterization is paramount for establishing robust control strategies and ensuring the quality of the final drug product.
This guide will navigate the multifaceted process of isolating and elucidating the chemical structure of Acarbose Impurity A, emphasizing a synergistic approach that integrates advanced analytical techniques.
The Genesis of Acarbose Impurity A: A Biosynthetic Perspective
Acarbose Impurity A, chemically identified as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose, is a byproduct of the fermentation process used to produce Acarbose.[3][4] Its formation is attributed to enzymatic modifications and variations in the assembly of sugar subunits during biosynthesis.[3] Understanding this biosynthetic origin is crucial, as it provides initial clues about the potential structural motifs and isomeric forms that may be present.
The structural variance from Acarbose lies in the terminal sugar unit, which in Impurity A is a D-arabino-hex-2-ulopyranose (a fructose derivative) instead of a glucose molecule.[4][5] This seemingly minor change has significant implications for its chromatographic behavior and spectroscopic properties, necessitating a sophisticated analytical approach for its unambiguous identification.
Isolation and Purification: The Preparative Chromatography Workflow
The initial and most critical step in the structural elucidation of any impurity is its isolation in a pure form. Given the complexity of the fermentation broth and the presence of other structurally similar impurities, a multi-step chromatographic strategy is often required.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Initial Fractionation (Reversed-Phase HPLC):
-
Column: A C18 reversed-phase column is typically used for the initial cleanup and fractionation of the crude Acarbose sample.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is employed. The gradient is optimized to achieve separation of Acarbose from a significant portion of the more polar and less polar impurities.
-
Detection: As Acarbose and its impurities lack a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) or, more effectively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is used.[6][7]
-
Rationale: This initial step aims to enrich the fraction containing Acarbose and Impurity A, simplifying the subsequent purification stages.
-
-
Fine Purification (Hydrophilic Interaction Liquid Chromatography - HILIC):
-
Column: A HILIC column, such as one with an amide or diol stationary phase, is ideal for separating highly polar compounds like oligosaccharides.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer. A shallow gradient is employed to finely resolve Impurity A from Acarbose.
-
Rationale: HILIC provides an orthogonal separation mechanism to reversed-phase chromatography, exploiting differences in hydrophilicity to separate the structurally similar Acarbose and Impurity A.
-
The following diagram illustrates the general workflow for the isolation of Acarbose Impurity A.
Caption: Workflow for the isolation of Acarbose Impurity A.
Structural Elucidation: A Multi-Spectroscopic Approach
With a pure sample of Acarbose Impurity A in hand, the focus shifts to elucidating its precise chemical structure. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is indispensable for this task. The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) can also be powerful for online separation and characterization.[8][9]
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Molecular Formula and Weight: Acarbose Impurity A has a molecular formula of C25H43NO18 and a molecular weight of 645.6 g/mol .[4][10]
Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and gain insights into its substructures. The fragmentation pattern of Impurity A can be compared to that of Acarbose to pinpoint the location of the structural modification. A common characteristic fragment for compounds with the C7N aminocyclitol core, like Acarbose and its analogs, is observed at m/z 304.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like Acarbose Impurity A.[12][13] Due to the significant overlap of proton signals in the 1H NMR spectra of carbohydrates, a suite of 2D NMR experiments is essential.[14][15]
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, typically deuterium oxide (D2O), which allows for the exchange of labile hydroxyl protons, simplifying the spectrum.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons and their immediate chemical environment. The anomeric protons (H-1) of the sugar units typically resonate in a distinct downfield region.
-
¹³C NMR: Shows the number of non-equivalent carbons and their types (e.g., CH, CH₂, CH₃, quaternary).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the glycosidic linkages between the sugar units and for confirming the overall sequence of the oligosaccharide.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a specific sugar residue, even in cases of severe signal overlap.[15]
-
The logical progression of NMR data analysis for the structural elucidation is depicted below.
Caption: Logical workflow for NMR-based structure elucidation.
Data Interpretation and Structure Confirmation
By meticulously analyzing the 2D NMR data, the connectivity within each monosaccharide unit and the linkages between them can be established. For Acarbose Impurity A, the key findings from the NMR analysis would be:
-
The presence of the characteristic signals for the acarviosin moiety and the two internal glucose units, which would be very similar to those of Acarbose.
-
The absence of signals corresponding to the terminal glucose unit of Acarbose and the appearance of a new set of signals corresponding to a fructose-like residue.
-
HMBC correlations would confirm the linkage of this terminal fructose-like unit to the rest of the molecule.
The following table summarizes the key structural differences between Acarbose and Acarbose Impurity A.
| Feature | Acarbose | Acarbose Impurity A |
| Molecular Formula | C25H43NO18 | C25H43NO18 |
| Molecular Weight | 645.6 g/mol | 645.6 g/mol |
| Terminal Sugar Unit | D-Glucose | D-arabino-hex-2-ulopyranose (Fructose derivative) |
| CAS Number | 56180-94-0[] | 1013621-79-8[4] |
Conclusion: Ensuring Drug Quality Through Rigorous Science
The structural elucidation of Acarbose Impurity A is a testament to the power of modern analytical chemistry in pharmaceutical development. It requires a systematic and logical approach, combining efficient isolation techniques with the detailed structural insights provided by high-resolution mass spectrometry and a suite of 2D NMR experiments. The self-validating nature of this multi-faceted analytical protocol ensures a high degree of confidence in the final structural assignment. By thoroughly characterizing such impurities, drug manufacturers can develop robust control strategies to ensure the consistent quality, safety, and efficacy of Acarbose for patients worldwide.
References
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Novak, P., Cindrić, M., Tepes, P., Dragojević, S., Ilijas, M., & Mihaljević, K. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. Journal of Separation Science, 28(13), 1442–1447. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
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Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307–3330. [Link]
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Wikipedia. (n.d.). Acarbose. Retrieved from [Link]
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Cavanagh, J., & Bush, C. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]
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Salde, L., Almeida, F. C. L., & Valente, A. P. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Analytical Chemistry, 90(15), 9479–9486. [Link]
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Vliegenthart, J. F. G., Dorland, L., van Halbeek, H., & Haverkamp, J. (1981). Application of NMR to the structural elucidation of complex carbohydrates. Pure and Applied Chemistry, 53(1), 45-77. [Link]
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Kumar, A., & Kumar, R. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129. [Link]
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Novak, P., Cindrić, M., & Tepes, P. (2005). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. Journal of Separation Science, 28(13), 1442-1447. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. Chinese Journal of Analysis Laboratory, 40(6), 1335-1340. [Link]
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LabRulez LCMS. (n.d.). Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. Retrieved from [Link]
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SynZeal. (n.d.). Acarbose EP Impurity A | 1013621-79-8. Retrieved from [Link]
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Zhang, Y., et al. (2022). Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation. Research Square. [Link]
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ChemWhat. (n.d.). Acarbose EP Impurity A CAS#: 1013621-79-8. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acarbose - Impurity A (Freebase). Retrieved from [Link]
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Leistner, A., & Holzgrabe, U. (2022). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example. Journal of Pharmaceutical and Biomedical Analysis, 220, 115063. [Link]
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The Biosynthetic Pathway of Acarbose Impurity A: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Acarbose Impurity A, a critical related substance in the manufacturing of the anti-diabetic drug Acarbose. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering insights into the impurity's formation, isolation, characterization, and control.
Introduction: The Significance of Acarbose and its Impurities
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, effectively managing postprandial hyperglycemia in patients with type 2 diabetes mellitus.[][2] It is a natural product obtained through fermentation by the microorganism Actinoplanes utahensis.[] As with any fermentation-derived pharmaceutical, the final product contains a profile of structurally related impurities. Regulatory authorities mandate strict control over these impurities to ensure the safety and efficacy of the drug product.[]
Acarbose Impurity A (CAS: 1013621-79-8), also known as Acarbose D-Fructose Impurity, is a significant process-related impurity formed during the microbial fermentation of Acarbose.[3] Its structural similarity to the active pharmaceutical ingredient (API) presents challenges in purification and necessitates a thorough understanding of its formation to devise effective control strategies.
Table 1: Physicochemical Properties of Acarbose and Acarbose Impurity A
| Property | Acarbose | Acarbose Impurity A |
| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[3] |
| CAS Number | 56180-94-0 | 1013621-79-8 |
| Molecular Formula | C₂₅H₄₃NO₁₈ | C₂₅H₄₃NO₁₈[4] |
| Molecular Weight | 645.6 g/mol | 645.6 g/mol [4] |
| Structural Core | Acarviosin moiety linked to a maltose unit.[5] | Acarviosin moiety linked to a sucrose-like unit (glucose-fructose). |
The "Synthesis" of Acarbose Impurity A: A Biosynthetic Aberration
A dedicated chemical synthesis for Acarbose Impurity A is not commonly performed due to its complex structure. Instead, its "synthesis" is a biosynthetic event occurring within the Actinoplanes strain during Acarbose production. Understanding this pathway is key to controlling its presence.
The Established Biosynthetic Pathway of Acarbose
The biosynthesis of Acarbose is a complex enzymatic cascade. Recent research has elucidated the complete pathway, which can be summarized in three main stages:[6][7]
-
Formation of the C₇-cyclitol moiety (Valienol): This part of the molecule is derived from sedo-heptulose 7-phosphate through the action of several "acb" enzymes (Acarbose biosynthesis).[8]
-
Formation of the 4-amino-4,6-dideoxy-α-D-glucopyranose unit: This modified sugar is synthesized from dTDP-glucose.
-
Assembly of the final molecule: A crucial step is the glycosylation of a precursor with maltose, catalyzed by a glycosyltransferase, AcbI. The final assembly involves a pseudoglycosyltransferase, AcbS, which forms the characteristic non-glycosidic C-N bond.[6][7]
Postulated Biosynthetic Pathway of Acarbose Impurity A
The structural difference between Acarbose and Impurity A lies in the terminal sugar unit of the pseudo-tetrasaccharide chain. In Acarbose, this is a glucose molecule, whereas in Impurity A, it is a fructose molecule (specifically, D-arabino-hex-2-ulopyranose).[3] This strongly suggests that the formation of Impurity A is a result of a side reaction catalyzed by one of the glycosyltransferases in the Acarbose biosynthetic pathway, likely due to its substrate promiscuity.
The key enzyme implicated in this deviation is the glycosyltransferase AcbI, or a similar enzyme within the host organism. While its primary substrate is maltose (a disaccharide of two glucose units), it may adventitiously accept sucrose (a disaccharide of glucose and fructose) or a fructose-containing precursor as a substrate.
Hypothesized Mechanism:
-
Substrate Ambiguity: The glycosyltransferase (e.g., AcbI) responsible for adding the terminal disaccharide to the Acarbose precursor encounters a sucrose molecule or a related fructose-containing oligosaccharide instead of maltose.
-
Aberrant Glycosylation: The enzyme catalyzes the transfer of the sucrose-like moiety onto the Acarbose precursor.
-
Formation of Impurity A: The resulting molecule, containing a terminal fructose unit, is Acarbose Impurity A.
This hypothesis is supported by the fact that various glycosyltransferases are known to exhibit a degree of substrate promiscuity, leading to the formation of structural analogs of the primary product in microbial fermentation.[9]
Isolation and Purification of Acarbose Impurity A
As Acarbose Impurity A is co-produced with Acarbose, its isolation requires robust separation techniques capable of distinguishing between these structurally similar molecules. The purification process typically starts from the fermentation broth after cell removal.
Initial Purification Steps
A common initial step involves alcohol precipitation . This technique is used to precipitate the crude Acarbose and its related oligosaccharides from the aqueous fermentation broth, thereby concentrating the target molecules and removing some soluble contaminants.
Chromatographic Purification
Due to the hydrophilic and structurally similar nature of Acarbose and its impurities, chromatographic methods are essential for their separation. A multi-step chromatographic approach is often employed.
Step 1: Ion-Exchange Chromatography
-
Principle: Acarbose and its impurities possess a weakly basic secondary amine in the acarviosine core, allowing for their separation using cation-exchange chromatography.
-
Protocol Outline:
-
The crude mixture from the alcohol precipitation step is dissolved in an appropriate buffer and loaded onto a strong acid cation-exchange column.
-
The column is washed with the loading buffer to remove neutral and anionic impurities.
-
A gradient of increasing ionic strength or pH is applied to elute the bound compounds. Due to subtle differences in their pKa values and charge distribution, Acarbose and its impurities will elute at different salt concentrations or pH values.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure Acarbose Impurity A for use as a reference standard, preparative HPLC is the method of choice.
-
Principle: This technique offers high-resolution separation based on the differential partitioning of the compounds between a stationary phase and a mobile phase.
-
Typical Stationary Phases:
-
Aminopropyl-silylated silica (APS): Commonly used for the separation of carbohydrates.
-
Amide-HILIC (Hydrophilic Interaction Liquid Chromatography): Provides good separation of polar compounds like oligosaccharides.[10]
-
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used in a gradient elution mode.
-
Protocol Outline:
-
Fractions enriched with Impurity A from the ion-exchange step are pooled, concentrated, and injected onto a preparative HPLC column.
-
A carefully optimized gradient of the mobile phase is run to achieve baseline separation of Impurity A from Acarbose and other related substances.
-
Fractions corresponding to the Impurity A peak are collected, pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified compound.
-
Analytical Characterization
The identity and purity of isolated Acarbose Impurity A must be unequivocally confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the isolated fraction and for routine quality control.
-
Method: An analytical scale HPLC method, similar to the preparative method but with smaller column dimensions and lower flow rates, is used. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as these molecules lack a strong chromophore.[11]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and obtain structural information through fragmentation patterns.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
-
Expected Results:
-
Molecular Ion: Acarbose Impurity A should show a molecular ion peak corresponding to its molecular weight of 645.6 g/mol (e.g., [M+H]⁺ at m/z 646.6).
-
Fragmentation: Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns. A key fragment ion for compounds containing the acarviosine core is observed at m/z 304.[12] The fragmentation pattern will differ from that of Acarbose due to the presence of the fructose moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide a definitive structural elucidation.
-
Methods: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed.
-
Expected Results: The NMR spectra of Acarbose Impurity A will show distinct differences compared to Acarbose, particularly in the signals corresponding to the terminal sugar unit. The characteristic signals of a fructose moiety will be present, while the signals of the terminal glucose unit of Acarbose will be absent. The integration of the proton signals will confirm the number of protons in the molecule.
Table 2: Summary of Analytical Characterization Techniques
| Technique | Purpose | Key Information Provided |
| HPLC | Purity assessment and quantification | Retention time, peak purity, and percentage of impurity. |
| LC-MS | Molecular weight and structural info | Molecular ion peak, fragmentation pattern, and confirmation of elemental composition. |
| NMR | Definitive structure elucidation | Chemical shifts, coupling constants, and connectivity of atoms, confirming the structure. |
Strategies for Controlling Acarbose Impurity A Formation
From a drug manufacturing perspective, the ideal approach is to minimize the formation of impurities during the fermentation process, which simplifies downstream purification and improves overall yield.
Fermentation Media Optimization
The composition of the fermentation medium can significantly influence the metabolic pathways of the producing microorganism.
-
Control of Sugar Sources: Since Impurity A likely arises from the incorporation of fructose, minimizing the presence of sucrose and free fructose in the fermentation medium could reduce its formation. The primary carbohydrate source should be carefully selected and controlled.
-
Precursor Feeding Strategies: A fed-batch fermentation strategy with controlled feeding of glucose and maltose can help maintain a metabolic state that favors Acarbose production over impurity formation.
Strain Improvement and Genetic Engineering
Modern biotechnological approaches can be employed to engineer the producing strain for higher Acarbose yield and lower impurity profiles.
-
Enzyme Engineering: The glycosyltransferase (AcbI) could be a target for protein engineering to enhance its specificity for maltose and reduce its affinity for fructose-containing substrates.
-
Metabolic Engineering: The overall metabolic network of Actinoplanes utahensis can be engineered to channel precursors towards the Acarbose biosynthetic pathway and away from pathways that might generate fructose or sucrose. For instance, research has shown that adding validamine to the fermentation can increase acarbose production and reduce the formation of another impurity, Impurity C, by potentially influencing enzyme activities.[13][14] Similar strategies could be explored for Impurity A.
Process Parameter Control
Optimizing fermentation parameters such as pH, temperature, and aeration can influence enzyme activity and overall metabolic flux, thereby impacting the impurity profile. A well-controlled fermentation process is crucial for consistent product quality.
Conclusion
Acarbose Impurity A is a process-related impurity whose "synthesis" is a biosynthetic event occurring during the fermentation of Acarbose. Its formation is likely due to the promiscuous activity of a glycosyltransferase, which incorporates a fructose-containing moiety instead of maltose. A thorough understanding of the Acarbose biosynthetic pathway provides a rational basis for developing strategies to control the formation of this impurity. These strategies, combined with robust analytical methods for detection and characterization, and efficient purification protocols, are essential for ensuring the quality, safety, and efficacy of the final Acarbose drug product. Further research into the substrate specificity of the enzymes involved in Acarbose biosynthesis will undoubtedly lead to more targeted approaches for impurity control.
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Nölting, S., et al. (2023). The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110. Microorganisms, 11(4), 868. Available at: [Link]
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Tsunoda, T., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. Nature Communications, 13(1), 3455. Available at: [Link]
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Zhu, Y., et al. (2022). Enhancement of acarbose production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34. Microbial Cell Factories, 21(1), 118. Available at: [Link]
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Wikipedia. (n.d.). Acarbose. Available at: [Link]
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Wang, Y. J., et al. (2013). Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196. International Journal of Molecular Sciences, 14(1), 1947-1956. Available at: [Link]
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Rodriguez, J. F., et al. (2008). Application of ion exchange to purify Acarbose from fermentation broths. Biochemical Engineering Journal, 40(1), 130-137. Available at: [Link]
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Wang, Y. J., et al. (2013). Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes Utahensis ZJB-08196. PubMed. Available at: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of Acarbose Impurity A
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Acarbose, a cornerstone in the management of type 2 diabetes mellitus, is no exception.[][2] This complex oligosaccharide, derived from microbial fermentation, undergoes a multifaceted production process where the emergence of impurities is an inherent challenge.[2][3] Among these, Acarbose Impurity A stands as a critical substance for characterization and control. This guide, compiled from a senior application scientist's perspective, provides an in-depth exploration of the physicochemical properties of Acarbose Impurity A, offering a vital resource for researchers and professionals in drug development and quality control. Our focus is not merely on the data, but on the causality behind the analytical choices, ensuring a trustworthy and authoritative narrative.
Unveiling Acarbose Impurity A: Structure and Significance
Acarbose Impurity A is a structurally related substance formed during the manufacturing of Acarbose.[2][3][4] Its presence is a critical quality attribute that must be monitored to ensure the final drug product meets stringent regulatory standards.
Chemical Identity:
-
Systematic Name: O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[3]
-
Synonyms: Acarbose USP Impurity A, Acarbose D-Fructose Impurity[3]
-
CAS Number: 1013621-79-8[2]
-
Molecular Formula: C₂₅H₄₃NO₁₈[3]
-
Molecular Weight: 645.6 g/mol [3]
The structural similarity of Impurity A to Acarbose necessitates the use of high-resolution analytical techniques to achieve effective separation and quantification.
Physicochemical Characteristics: A Tabulated Overview
A thorough understanding of the physicochemical properties of Acarbose Impurity A is fundamental for the development of robust analytical methods and for understanding its behavior during manufacturing and storage.
| Property | Value/Information | Source(s) |
| Appearance | White to off-white solid | [][5] |
| Melting Point | 209-212°C | [4] |
| Boiling Point | Data not available; likely decomposes before boiling. | |
| Solubility | Soluble in Methanol and DMSO. | [5] |
| pKa | Specific data for Impurity A is not readily available. For the parent compound, Acarbose, a pKa of 5 has been reported. | [] |
Spectroscopic and Spectrometric Profile
The elucidation of the structure of Acarbose Impurity A and its quantification in the presence of the main component and other impurities heavily relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural confirmation of complex molecules like Acarbose Impurity A. While specific chemical shift data for Impurity A is proprietary to suppliers of the reference standard, the general approach involves a suite of 1D and 2D NMR experiments.
-
¹H-NMR: Provides information about the proton environment, including the number of protons, their chemical shifts, and coupling constants, which are crucial for determining the stereochemistry of the glycosidic linkages.
-
¹³C-NMR: Reveals the carbon skeleton of the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the complete structure by establishing correlations between protons and carbons, both directly bonded and over multiple bonds. This allows for the unambiguous assignment of the sugar units and their connectivity.[6]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for confirming the molecular weight and elemental composition of Acarbose Impurity A.
-
High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Electrospray Ionization (ESI) in positive mode, HRMS can accurately determine the mass of the protonated molecule [M+H]⁺, confirming the elemental composition of C₂₅H₄₃NO₁₈.[6]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides valuable structural information based on the resulting fragment ions. This technique is particularly useful in distinguishing between isomeric impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Acarbose and its impurities lack strong chromophores, making UV-Vis detection challenging.[7] Detection is typically performed at low wavelengths, such as 210 nm, where the molecules exhibit some absorbance.[7] However, this approach can suffer from low sensitivity and interference from other components.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in Acarbose Impurity A. While a specific spectrum for the impurity is not publicly available, the spectrum would be expected to show characteristic broad O-H stretching bands for the numerous hydroxyl groups, C-H stretching for the alkyl and methine groups, and C-O stretching vibrations characteristic of carbohydrates.
Chromatographic Separation and Analysis: Protocols and Rationale
Chromatography is the primary technique for the separation and quantification of Acarbose Impurity A from the API and other related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of Acarbose and its impurities. The choice of stationary phase, mobile phase, and detector is critical for achieving adequate separation.
Recommended HPLC Protocol:
-
Column: Amino-propyisilyl silica gel (APS) or a more robust Amide-HILIC column. The polar nature of these stationary phases is well-suited for retaining and separating the highly polar Acarbose and its impurities.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or ammonium acetate). The gradient elution is necessary to resolve the complex mixture of structurally similar compounds.
-
Detector:
-
UV Detector: Set at a low wavelength (e.g., 210 nm). While commonly used, it has limitations in sensitivity for these compounds.[7]
-
Charged Aerosol Detector (CAD): A universal detector that provides a more uniform response for non-volatile analytes, irrespective of their chromophoric properties. This is a superior alternative to UV detection for Acarbose impurities.[7]
-
Refractive Index (RI) Detector: Another universal detector, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
-
Column Temperature: Elevated temperatures (e.g., 35-45°C) can improve peak shape and reduce viscosity.
Experimental Workflow for HPLC Analysis of Acarbose Impurity A
Caption: Workflow for the HPLC analysis of Acarbose Impurity A.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of HPLC with mass spectrometry provides a highly specific and sensitive method for the identification and quantification of Acarbose Impurity A.
LC-MS Protocol Insights:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile compounds.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for accurate mass determination and confirmation of the elemental composition.
-
Rationale: The combination of chromatographic separation with mass spectrometric detection allows for the confident identification of impurities, even at trace levels, and can distinguish between co-eluting components that may not be resolved by the detector alone.
Logical Relationship for Impurity Identification using LC-MS
Sources
An In-Depth Technical Guide to Acarbose Impurity A: Identification, Quantification, and Control
This guide provides a comprehensive technical overview of Acarbose Impurity A, a critical substance for consideration in the development and manufacturing of the antidiabetic drug Acarbose. We will delve into its precise chemical identity, its significance from a regulatory and safety perspective, and the analytical methodologies required for its accurate quantification. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this specific impurity.
Introduction: The Significance of Impurity Profiling in Acarbose
Acarbose is a complex oligosaccharide and a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2] It is produced via fermentation by certain strains of Actinoplanes utahensis.[3][] Like many complex pharmaceutical products derived from biological processes, the final active pharmaceutical ingredient (API) can contain structurally similar impurities. These impurities can arise from the synthesis process, degradation, or storage.
Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product. Acarbose Impurity A is one such specified impurity that must be monitored and controlled within pharmacopeial limits. Understanding its identity is the foundational step in developing robust analytical methods for its control.
Core Chemical Identity of Acarbose Impurity A
Precise identification of any chemical entity begins with its universally recognized identifiers: the CAS number and its formal nomenclature.
CAS Number
The Chemical Abstracts Service (CAS) Registry Number for Acarbose Impurity A is 1013621-79-8 .[1][3][5][6][7][8] This number is a unique identifier and should be used in all documentation, literature searches, and when sourcing reference standards to avoid ambiguity.
Chemical Nomenclature
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Acarbose Impurity A is:
O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose .[1][3][6][8][9]
This complex name precisely describes the intricate structure of the molecule. For practical and regulatory purposes, it is often referred to by several synonyms:
Physicochemical Properties
A summary of the key properties of Acarbose Impurity A is presented below. This data is crucial for analytical method development, particularly for calculating concentrations and for mass spectrometry.
| Property | Value | Source(s) |
| CAS Number | 1013621-79-8 | [1][3][5][7] |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [1][3][5][9] |
| Molecular Weight | 645.61 g/mol | [1][3][5][9] |
| Appearance | Off-White to White Solid | [6][9] |
| Solubility | Soluble in Methanol, DMSO | [9] |
The Role of Impurity A in Quality Control and Drug Safety
The presence of Acarbose Impurity A is a critical quality attribute (CQA) for Acarbose API. It is typically formed during the manufacturing process.[3] Both the EP and USP monographs for Acarbose list this compound as a specified impurity, meaning its level must be quantified and controlled within a defined acceptance criterion.[][10]
The rationale behind this control is rooted in patient safety. While the specific toxicological profile of Impurity A may not be extensively published, the precautionary principle of pharmaceutical development, as outlined in ICH (International Council for Harmonisation) guidelines, dictates that any impurity above a certain threshold must be identified, reported, and qualified. The use of a well-characterized reference standard for Acarbose Impurity A is therefore not just a matter of compliance, but a cornerstone of ensuring the safety and consistency of the final drug product.[7][8]
Analytical Methodologies for Quantification
Due to the structural similarity to the parent Acarbose molecule and its lack of a strong UV chromophore, specialized analytical techniques are required for accurate detection and quantification.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for separating and quantifying Acarbose and its related substances.
Causality Behind Method Choices:
-
Stationary Phase: Traditional reversed-phase columns (like C18) are often ineffective due to the high polarity of these oligosaccharides. Therefore, aminopropyl-silylated (APS) columns or amide-based HILIC (Hydrophilic Interaction Liquid Chromatography) columns are preferred.[13][14] These stationary phases provide better retention and separation for highly polar analytes.
-
Mobile Phase: A typical mobile phase consists of an acetonitrile and phosphate buffer gradient.[14] The acetonitrile acts as the weak solvent and the aqueous buffer as the strong solvent in HILIC mode.
-
Detection: Acarbose and its impurities have weak UV absorbance. Therefore, detection is typically performed at a low wavelength, such as 210 nm.[11][13] However, this can lead to high background noise and interference. For improved sensitivity and specificity, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are increasingly employed, as they do not rely on a chromophore and provide a more uniform response for similar compounds.[11][13]
Detailed Experimental Protocol: HPLC-CAD Method
This protocol is a representative method for the analysis of Acarbose Impurity A. It must be validated in-house to ensure suitability for its intended purpose.
1. Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
2. Reagents and Materials:
-
Acarbose Reference Standard (USP or EP grade).
-
Acarbose Impurity A Reference Standard.
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (LC-MS grade).
-
Ultrapure Water.
3. Chromatographic Conditions:
-
Column: Amide-HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 20% A
-
1-15 min: 20% to 50% A
-
15-15.1 min: 50% to 20% A
-
15.1-20 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature 50°C, Power Function 1.0.[12]
4. System Suitability (Self-Validation):
-
Before sample analysis, inject a system suitability solution containing both Acarbose and Acarbose Impurity A.
-
Resolution: The resolution between the Acarbose and Impurity A peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Acarbose peak should be ≤ 1.5.
-
Precision: Six replicate injections of a standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0%.
5. Sample Preparation:
-
Accurately weigh and dissolve the Acarbose API sample in water to achieve a final concentration of approximately 10 mg/mL.[10]
Workflow and Data Interpretation
The logical flow from sample receipt to final result is critical for ensuring data integrity in a regulated environment.
Caption: Workflow for Acarbose Impurity A Quantification.
Conclusion
The accurate identification and control of Acarbose Impurity A (CAS: 1013621-79-8) are non-negotiable aspects of Acarbose drug development and manufacturing. A thorough understanding of its chemical identity, coupled with the implementation of robust, well-validated analytical methods like HPLC with CAD, is essential for ensuring product quality and patient safety. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently manage this critical impurity, adhering to the highest standards of scientific integrity and regulatory compliance.
References
- Chemicea. (n.d.). Acarbose EP Impurity A | 1013621-79-8.
- Veeprho. (n.d.). Acarbose EP Impurity A | CAS 1013621-79-8.
- Sigma-Aldrich. (n.d.). Acarbose European Pharmacopoeia (EP) Reference Standard.
- Anax Laboratories. (n.d.). 1013621-79-8 | Acarbose Impurity A.
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National Center for Biotechnology Information. (n.d.). Acarbose. PubChem Compound Database. Retrieved from [Link].
- Allmpus. (n.d.). Acarbose EP Impurity A.
- Analytica Chemie. (n.d.). Acarbose Impurity A(EP).
- ResearchGate. (n.d.). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. Request PDF.
- SynZeal. (n.d.). Acarbose EP Impurity A | 1013621-79-8.
- BOC Sciences. (n.d.). Acarbose Impurities.
- ChemWhat. (n.d.). Acarbose EP Impurity A CAS#: 1013621-79-8.
- U.S. Pharmacopeia. (n.d.). Carbohydrate Standards.
- Thermo Fisher Scientific. (n.d.). CN001903 Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection.
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For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Acarbose, a potent alpha-glucosidase inhibitor, and its related compounds. We will explore its biochemical origins, mechanism of action, structure-activity relationships, and therapeutic applications in the management of type 2 diabetes mellitus. This document is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering field-proven insights and detailed methodologies.
Introduction: The Clinical Significance of Acarbose
Acarbose is an anti-diabetic drug used to treat type 2 diabetes mellitus and, in some regions, prediabetes.[1][2][3] Marketed under trade names such as Glucobay and Precose, it functions as a starch blocker, inhibiting intestinal alpha-glucosidase enzymes that are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][3] This action effectively slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes.[2][3]
Developed by Bayer Pharmaceuticals and approved by the U.S. Food and Drug Administration (FDA) in 1995, acarbose has demonstrated efficacy in reducing HbA1c levels, a key indicator of long-term glycemic control.[3] Its unique mode of action, which does not stimulate insulin secretion, results in a low risk of hypoglycemia when used as a monotherapy.[3][4] Furthermore, studies have suggested its potential benefits in reducing the risk of developing hypertension and its positive effects on various cardiovascular risk factors.[4]
The Molecular Core: Structure and Mechanism of Action
Acarbose is a pseudotetrasaccharide, chemically described as a maltotetraose mimic inhibitor.[1] Its structure consists of an acarviosin moiety linked to a maltose unit at the reducing terminus.[1] The core of its inhibitory activity lies in the valienamine moiety, which mimics the structure of glucose in an alpha configuration and acts as the active pharmacophore.[5]
Inhibition of Alpha-Glucosidase
Acarbose competitively and reversibly inhibits alpha-glucosidase enzymes located in the brush border of the small intestine, as well as pancreatic alpha-amylase.[1][6] These enzymes are crucial for the hydrolysis of oligosaccharides, trisaccharides, and disaccharides into glucose and other monosaccharides.[1] By binding to the active site of these enzymes, acarbose prevents the breakdown of complex carbohydrates, thereby delaying glucose absorption and lowering postprandial hyperglycemia.[1][2][3]
The following diagram illustrates the mechanism of action of Acarbose:
Caption: Mechanism of Acarbose in inhibiting alpha-glucosidase.
Molecular Interactions
Molecular docking and dynamics simulations have provided insights into the binding of acarbose and its analogs to the active site of α-glucosidase.[7] The interactions are primarily driven by hydrogen bonding and electrostatic interactions between the inhibitor and key amino acid residues in the enzyme's active site. The pseudotrisaccharide core of acarbose mimics the transition state of the natural substrate, leading to potent inhibition.
Biosynthesis of Acarbose
The complete biosynthetic pathway of acarbose has been elucidated in the producing organism, Actinoplanes sp. SE50/110.[8][9] The pathway is complex, involving a series of enzymatic reactions that assemble the final pseudotetrasaccharide structure.
The biosynthesis starts from sedoheptulose 7-phosphate, a pentose phosphate pathway intermediate, which is converted to the C7-cyclitol unit, a key component of acarbose.[8] The pathway involves several key enzymes, including a dehydroquinate synthase-like enzyme (AcbC), an ATP-dependent kinase (AcbM), and an epimerase (AcbO).[8] The final assembly involves a pseudoglycosyltransferase (AcbS) that catalyzes the formation of the non-glycosidic C-N bond, a unique feature of acarbose.[8][10]
The following diagram outlines the key stages in the biosynthesis of Acarbose:
Caption: Simplified biosynthetic pathway of Acarbose.
Structure-Activity Relationships and Analog Development
The development of acarbose analogs with improved pharmacological properties is an active area of research.[11] Structure-activity relationship (SAR) studies have revealed that modifications to the acarbose structure can significantly impact its inhibitory potency against α-glucosidase and α-amylase.
For instance, modifications at the non-reducing end of acarbose-like compounds have been shown to positively contribute to their biological activities.[11] Enzymatic glycosylation of acarbose using enzymes like AcbE from Actinoplanes sp. has led to the production of acarstatins with significantly enhanced α-amylase inhibitory activity.[11] For example, acarstatins A and B, which are O-α-d-maltosyl-(1 → 4)-acarbose and O-α-d-maltotriosyl-(1 → 4)-acarbose respectively, exhibited over 1400-fold greater inhibitory activity towards human salivary α-amylase than acarbose.[11]
Furthermore, studies on other classes of compounds, such as pentacyclic triterpenes, have shown synergistic inhibitory effects when combined with acarbose against α-amylase.[12]
| Compound | Target Enzyme | IC50 (µM) | Fold Improvement vs. Acarbose | Reference |
| Acarbose | Human Salivary α-Amylase | - | - | [11] |
| Acarstatin A | Human Salivary α-Amylase | - | 1584 | [11] |
| Acarstatin B | Human Salivary α-Amylase | - | 1478 | [11] |
| Ursolic Acid | α-Amylase | 22.6 ± 2.4 | - | [12] |
| Corosolic Acid | α-Amylase | 31.2 ± 3.4 | - | [12] |
| Oleanolic Acid | α-Amylase | 94.1 ± 6.7 | - | [12] |
| Gagone D | α-Glucosidase | 3.6 ± 0.4 | >25 | [13] |
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of acarbose and its related compounds in pharmaceutical formulations. Various techniques have been developed for their analysis and determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of acarbose and its impurities. The European Pharmacopoeia describes an HPLC method with UV detection at 210 nm.[14] However, due to the weak chromophore of acarbose, alternative detection methods have been explored.
Protocol: HPLC-UV Analysis of Acarbose
This protocol is a representative example for the determination of acarbose in pharmaceutical dosage forms.
-
Column: Lichrospher®‒100–NH2, 5 µm, 250 × 4.6 mm i.d.[15]
-
Mobile Phase: Acetonitrile–0.007 M phosphate buffer (pH 6.7) (750:250, v/v).[15]
-
Flow Rate: 2 mL/min.[15]
-
Column Temperature: 35°C.[15]
-
Injection Volume: 10 µL.[15]
-
Detection: UV at 210 nm.[15]
-
Sample Preparation: Dissolve the sample in HPLC grade water to a final concentration of 5 mg/mL and filter through a 0.45 µm nylon filter.[15]
-
Standard Preparation: Prepare standard solutions of acarbose in water at concentrations ranging from 2.5 to 20 mg/mL.[15]
Advanced Detection Techniques
To overcome the limitations of UV detection, more universal detectors like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) have been employed.[15][16] These detectors are not dependent on the presence of a chromophore and are well-suited for the analysis of carbohydrates and their derivatives.
The following workflow illustrates the general process of HPLC-based analysis of Acarbose:
Caption: General workflow for HPLC analysis of Acarbose.
Clinical Evidence and Therapeutic Considerations
Numerous clinical trials have demonstrated the efficacy and safety of acarbose in the management of type 2 diabetes.
Glycemic Control
Acarbose effectively improves glycemic control by reducing postprandial plasma glucose and glycosylated hemoglobin (HbA1c) levels.[6] A meta-analysis of randomized controlled trials showed that acarbose treatment significantly reduced fasting blood glucose, fasting insulin, and HbA1c.[17]
Comparison with Other Antidiabetic Agents
Clinical studies have compared the efficacy of acarbose with other oral antidiabetic agents. For instance, a prospective multicenter trial found that glimepiride was associated with a significantly greater responder rate and larger decreases in HbA1c and fasting blood glucose compared to acarbose.[18] However, acarbose is considered weight-neutral and may even have a positive effect on body weight, which is an advantage over some other antidiabetic drugs that can cause weight gain.[1][4]
A study comparing acarbose and voglibose, another α-glucosidase inhibitor, in patients inadequately controlled with basal insulin, found no significant difference in the reduction of HbA1c between the two groups, demonstrating the non-inferiority of acarbose.[19]
| Parameter | Acarbose Group | Voglibose Group | p-value | Reference |
| Baseline HbA1c (%) | 8.43 ± 0.71 | 8.38 ± 0.73 | NS | [19] |
| Week 24 HbA1c (%) | 7.71 ± 0.93 | 7.68 ± 0.94 | NS | [19] |
| Change in Body Weight (kg) | -0.67 ± 1.89 | -0.87 ± 1.81 | NS | [19] |
Cardiovascular Benefits
Beyond glycemic control, acarbose has shown favorable effects on several cardiovascular risk factors.[4] The STOP-NIDDM trial demonstrated that acarbose treatment significantly reduced the risk of developing hypertension in individuals with impaired glucose tolerance.[4] A meta-analysis also indicated that acarbose treatment can lead to a reduction in body weight, BMI, and levels of tumor necrosis factor-alpha (TNF-α) and leptin.[17]
Adverse Effects
The most common side effects of acarbose are gastrointestinal, including flatulence, abdominal distension, and diarrhea.[6] These effects are caused by the fermentation of undigested carbohydrates in the colon and tend to diminish with continued treatment and adherence to a suitable diet.[6] Systemic adverse effects are rare.[6]
Future Directions
Research on acarbose and its related compounds continues to evolve. Key areas of future investigation include:
-
Development of Novel Analogs: The synthesis and evaluation of new acarbose derivatives with enhanced potency, selectivity, and improved side-effect profiles.
-
Combination Therapies: Exploring the synergistic effects of acarbose in combination with other antidiabetic agents to achieve better glycemic control and cardiovascular outcomes.[4][12]
-
Elucidation of Broader Mechanisms: Investigating the potential pleiotropic effects of acarbose beyond α-glucosidase inhibition, including its impact on the gut microbiome and inflammatory pathways.
Conclusion
Acarbose remains a valuable therapeutic option for the management of type 2 diabetes, particularly for controlling postprandial hyperglycemia. Its unique mechanism of action, favorable safety profile, and potential cardiovascular benefits make it a significant tool in the armamentarium against this global health challenge. Continued research into its derivatives and combination therapies holds the promise of further improving patient outcomes.
References
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Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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Acarbose - Wikipedia. (n.d.). Retrieved from [Link]
- High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents. (n.d.).
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Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs. (2011, February 1). Current Pharmaceutical Analysis, 7(1), 12–20. [Link]
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Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC - NIH. (n.d.). Retrieved from [Link]
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Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC - NIH. (2022, June 15). Retrieved from [Link]
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Acarbose: MedlinePlus Drug Information. (2017, December 15). Retrieved from [Link]
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What is Acarbose used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
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Acarbose. An update of its pharmacology and therapeutic use in diabetes mellitus - PubMed. (n.d.). Retrieved from [Link]
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3D representation of acarbose interaction at the α-glucosidase active... - ResearchGate. (n.d.). Retrieved from [Link]
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Structures of acarbose, voglibose, miglitol and target compounds. - ResearchGate. (n.d.). Retrieved from [Link]
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Complete biosynthetic pathway to the antidiabetic drug acarbose - OUCI. (n.d.). Retrieved from [Link]
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Complete biosynthetic pathway to the antidiabetic drug acarbose - ResearchGate. (n.d.). Retrieved from [Link]
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Critical evaluation of the role of acarbose in the treatment of diabetes: patient considerations. (n.d.). Retrieved from [Link]
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Comparison of effects of acarbose and other anti-diabetic agents - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms - ResearchGate. (2018, November 11). Retrieved from [Link]
-
Pentacyclic triterpenes as α-glucosidase and α-amylase inhibitors: Structure-activity relationships and the synergism with acarbose - PubMed. (2017, November 15). Retrieved from [Link]
-
Natural products with anti-type 2 diabetes mellitus activity and their structure–activity relationships - DOI. (n.d.). Retrieved from [Link]
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Biosynthetic studies on the α-glucosidase inhibitor acarbose: The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Different effects of two alpha-glucosidase inhibitors, acarbose and voglibose, on serum 1,5-anhydroglucitol (1,5AG) level - PubMed. (n.d.). Retrieved from [Link]
-
Prospective multicentre trial comparing the efficacy of, and compliance with, glimepiride or acarbose treatment in patients with Type 2 diabetes not controlled with diet alone - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The effects of acarbose treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials - Frontiers. (n.d.). Retrieved from [Link]
-
Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment - PubMed Central. (n.d.). Retrieved from [Link]
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Toxicological Profile of Acarbose Impurities: A Framework for Identification, Assessment, and Control
An In-depth Technical Guide
Foreword: Beyond Purity – A Commitment to Patient Safety
In the realm of pharmaceutical development, the pursuit of purity is paramount. The active pharmaceutical ingredient (API) is the star of the show, but its safety and efficacy are intrinsically linked to the substances that accompany it—the impurities. For a complex, fermentation-derived molecule like Acarbose, an anti-diabetic agent, the impurity profile is a unique fingerprint of its manufacturing process and stability.[1][] This guide moves beyond simple identification, providing a comprehensive framework for the toxicological assessment of these impurities. As researchers, scientists, and drug development professionals, our ultimate responsibility is not just to characterize what is in our drug substance, but to understand its potential impact on the patient. This document is designed to be a technical resource, blending regulatory expectations with scientific rationale to ensure the development of safe and effective Acarbose therapies.
Acarbose and the Imperative of Impurity Profiling
Acarbose is a complex pseudo-oligosaccharide derived from the fermentation of the microorganism Actinoplanes utahensis.[][3] It functions as an alpha-glucosidase inhibitor, competitively and reversibly inhibiting enzymes in the intestinal brush border that are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[4][5] This mechanism effectively delays glucose absorption, blunting the postprandial spike in blood glucose, making it a valuable therapy for type 2 diabetes.[][6]
The very nature of its production—a biological fermentation process followed by purification—means that the potential for structurally similar impurities is high.[1] These can include saccharide analogs from the fermentation, as well as degradation products formed during manufacturing or upon storage under stress conditions like heat, humidity, or pH shifts.[1] The core challenge is that these impurities, while often present in minute quantities, can possess undesirable biological activity, impact the drug's stability, or, in the worst case, be harmful to human health.[] Therefore, a rigorous impurity profiling and toxicological qualification program is not merely a regulatory hurdle, but a fundamental pillar of drug safety.
Identification and Characterization: The Analytical Foundation
Before any toxicological assessment can begin, we must first know what we are looking for. The structural similarity of Acarbose impurities—many being oligosaccharides themselves with minor variations—presents a significant analytical challenge.
The Analytical Toolkit
The primary workhorse for separation is High-Performance Liquid Chromatography (HPLC) . However, a key challenge with Acarbose and its related compounds is their lack of strong UV chromophores, making traditional UV detection difficult and often insensitive.[7] This scientific constraint necessitates the use of more universal detection methods.
-
Charged Aerosol Detection (CAD): This technique has emerged as a powerful alternative to UV detection for Acarbose impurity analysis.[8] CAD is a mass-based detector that provides a more uniform response for non-volatile analytes, irrespective of their optical properties. This is causally important because it allows for the detection and quantification of a wider range of impurities that would be missed by UV, providing a more complete and accurate impurity profile.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation, LC-MS/MS is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities or confirming the identity of known ones.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When an impurity is isolated, NMR provides the definitive structural confirmation, allowing for the complete assignment of its chemical structure.[9][10][11]
The integration of these techniques (LC-NMR, LC-MS) provides a powerful, multi-faceted approach to separate, identify, and structurally elucidate the components present in an Acarbose bulk drug sample.[10][11]
Common Acarbose Impurities
Pharmacopeial monographs, such as the European Pharmacopoeia (Ph. Eur.), list several known impurities that must be monitored.[1][8] While the specific structures are proprietary or complex, they are generally designated by letters.
| Impurity Designation | Common Name/Type | Molecular Formula (if available) |
| Impurity A | Related Substance | C₂₅H₄₃NO₁₈ |
| Impurity B | Related Substance | C₂₅H₄₃NO₁₈ |
| Impurity C | Related Substance | C₂₅H₄₃NO₁₈ |
| Impurity D | Related Substance | C₁₉H₃₃NO₁₃ |
| Impurity E | Related Substance | C₃₁H₅₃NO₂₃ |
| Impurity F | Related Substance | C₃₁H₅₃NO₂₃ |
| Impurity G | Related Substance | C₃₁H₅₃NO₂₃ |
| Impurity H | Related Substance | C₂₅H₄₃NO₁₇ |
| (Data compiled from various sources providing reference standards).[12][13] |
Visualizing Acarbose and its Structural Relatives
The impurities in Acarbose often arise from differences in the number or nature of the sugar subunits attached to the core acarviosin moiety.[8]
Caption: Tiered workflow for the toxicological qualification of impurities.
Tier 1: In Silico Assessment
The first step for any newly identified impurity is a computational, or in silico, toxicological assessment. [14]This approach uses computer models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the potential toxicity of a chemical based on its structure. [15]
-
Expertise & Causality: The primary goal here is to screen for structural alerts, particularly for mutagenicity (the potential to cause genetic mutations), which is a major safety concern. [16]These models are trained on large databases of chemicals with known toxicological properties. By analyzing the impurity's structure for fragments known to be associated with toxicity, we can make an initial risk assessment without conducting any laboratory experiments. [14]This is a critical, resource-saving step that allows us to prioritize which impurities require further testing.
Tier 2: Genotoxicity Assessment
If the in silico analysis raises a concern for mutagenicity, or as a default requirement for qualification, a Bacterial Reverse Mutation Assay (Ames test) is performed. This is the gold standard in vitro test for identifying mutagens.
-
Trustworthiness: The Ames test is a self-validating system. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay tests whether the impurity can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. A positive result is a strong indicator of mutagenic potential.
Tier 3: General Toxicity Studies
If an impurity is found to be mutagenic, or if it is present at high levels (exceeding ICH qualification thresholds) and is not a significant metabolite of the drug, further toxicological studies may be required. These can include in vivo studies in animals to assess general toxicity after single or repeated doses.
Toxicological Context: The Acarbose API Profile
To evaluate the risk of an impurity, one must understand the toxicological profile of the parent drug. Acarbose itself is characterized by very low systemic absorption (<2% absorbed as the active drug) and is generally considered to have low acute toxicity. [4][17]
| Acute Toxicity of Acarbose | |
|---|---|
| Route | LD₅₀ (Rat) |
| Oral | > 24,000 mg/kg |
| Subcutaneous | > 12,000 mg/kg |
(Source: Safety Data Sheets).[18]
The primary adverse effects of Acarbose are gastrointestinal (flatulence, diarrhea) and are a direct consequence of its mechanism of action—the fermentation of undigested carbohydrates in the colon. [6]While generally safe, there have been rare reports of idiosyncratic liver injury (hepatotoxicity) associated with Acarbose therapy, though the mechanism remains unknown. [4][5]This is a critical piece of information, as any toxicological assessment of an impurity should consider whether it could contribute to or exacerbate this known, albeit rare, adverse effect.
Protocol Deep Dive: The Bacterial Reverse Mutation (Ames) Assay
This protocol outlines the standardized methodology for assessing the mutagenic potential of an Acarbose impurity.
Objective: To determine if the test article can induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli, both in the presence and absence of metabolic activation.
Methodology:
-
Strain Selection:
-
Use a minimum of four Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).
-
Rationale: This combination of strains is mandated by regulatory guidelines (e.g., OECD 471) because they detect different types of mutations (frameshift vs. base-pair substitutions).
-
-
Metabolic Activation (S9 Fraction):
-
Prepare a liver homogenate (S9 fraction) from rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Rationale: Many chemicals are not mutagenic themselves but are metabolized into mutagens by liver enzymes. The S9 fraction mimics this mammalian metabolism, making the assay more predictive of human response.
-
-
Dose Range Finding:
-
Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Rationale: Excessive cytotoxicity can lead to false-negative results, as the bacteria are killed before any mutations can be observed.
-
-
Main Experiment (Plate Incorporation Method):
-
For each tester strain, and for both S9-activated and non-activated conditions, prepare triplicate plates for each dose level, a negative (vehicle) control, and a positive control.
-
To molten top agar, add:
-
The bacterial culture.
-
The test article (impurity) at the desired concentration or the control substance.
-
The S9 mix (for activated plates) or a buffer (for non-activated plates).
-
-
Pour this mixture onto minimal glucose agar plates.
-
Rationale: The minimal media lacks the specific amino acid the tester strain cannot produce. Only bacteria that have undergone a reverse mutation will be able to form colonies.
-
-
Incubation & Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Interpretation:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count for at least one strain.
-
Trustworthiness: The concurrent use of negative and known positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) validates the experiment, ensuring the strains are responsive and the S9 mix is active.
-
Regulatory Limits and Risk Management
The ICH guidelines provide specific thresholds that trigger the need for impurity identification and qualification. These thresholds are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% or 5.0 mg/day (whichever is lower) |
| (Source: ICH Q3A/B Guidelines).[16] |
-
Expertise & Experience: The logic behind these thresholds is risk-based. For a drug taken at a high daily dose, a lower percentage of an impurity can result in a significant absolute exposure. Therefore, the thresholds become more stringent as the MDD increases. For impurities that are determined to be mutagenic, a much lower limit, based on the Threshold of Toxicological Concern (TTC) , is applied. The TTC for mutagenic impurities is typically 1.5 µ g/day . [16]This reflects the understanding that substances which damage DNA are of high concern even at extremely low levels of exposure.
Conclusion and Future Perspectives
The toxicological assessment of Acarbose impurities is a complex but manageable process rooted in sound analytical science and a tiered, risk-based evaluation strategy. While public data on the specific toxicity of individual Acarbose impurities is scarce, the framework provided by international regulatory guidelines allows for their safe management. The key is a thorough characterization of the impurity profile, followed by a logical progression through in silico screening and, when necessary, in vitro and in vivo testing.
Looking forward, the field is rapidly advancing. The development of more sophisticated in silico models, including those leveraging artificial intelligence and machine learning, promises to enhance the accuracy of toxicity predictions. [19]Furthermore, the expansion of New Approach Methodologies (NAMs), such as high-throughput in vitro assays, will continue to reduce our reliance on animal testing and provide more mechanistically relevant data for human risk assessment. [19]For a molecule like Acarbose, ensuring patient safety will always depend on this diligent, science-driven approach to understanding not just the drug itself, but everything that comes with it.
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Discovery and history of Acarbose Impurity A
An In-Depth Technical Guide to Acarbose Impurity A: Discovery, Characterization, and Control
Introduction
Acarbose is a complex oligosaccharide that serves as a cornerstone therapy in the management of type 2 diabetes mellitus.[1] Produced via fermentation by the microorganism Actinoplanes sp., it functions as an alpha-glucosidase inhibitor, effectively delaying the digestion and absorption of carbohydrates in the small intestine.[1][] This mechanism helps to mitigate postprandial blood glucose spikes, a critical factor in glycemic control.
The manufacturing of any active pharmaceutical ingredient (API), particularly through complex biological processes like fermentation, inevitably leads to the formation of impurities. These are components that are not the desired chemical entity and can arise from starting materials, by-products, degradation products, or residual catalysts and solvents.[3] The rigorous identification, quantification, and control of such impurities are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), to ensure the safety, efficacy, and quality of the final drug product.[4][3][5]
Among the spectrum of substances related to Acarbose, Acarbose Impurity A stands out as a key process-related impurity. It is specified in major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][][8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of Acarbose Impurity A, from its biosynthetic origins and chemical identity to the sophisticated analytical strategies required for its control.
Part 1: Genesis and Chemical Identity of Acarbose Impurity A
Discovery and Biosynthetic Origins
Acarbose Impurity A is not a synthetic artifact but a natural consequence of the intricate biosynthetic machinery of Actinoplanes sp. Its formation is a result of enzymatic side reactions that occur during the multi-step assembly of the parent Acarbose molecule.[3] The biosynthesis of Acarbose is a complex process involving the assembly of a pseudotetrasaccharide from various precursors. During this assembly, variations in enzyme substrate specificity or slight deviations in the fermentation conditions can lead to structural variants, including Impurity A.[3] This impurity is a prime example of a process-related impurity, underscoring the necessity for stringent control over the fermentation and purification stages of Acarbose production.
Caption: Biosynthetic origin of Acarbose Impurity A.
Chemical Structure and Properties
The precise identification of Acarbose Impurity A is critical for developing specific analytical methods and understanding its potential impact. It is structurally very similar to Acarbose, differing in the terminal sugar moiety. This similarity presents a significant challenge for purification processes.[3] The definitive chemical identity has been established through advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][9][10]
| Property | Value | References |
| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [11][3][][8][12][13][14] |
| Synonyms | Acarbose USP Impurity A; Acarbose EP Impurity A; Acarbose D-Fructose Impurity | [11][3][8][14] |
| CAS Number | 1013621-79-8 | [12][13][14][15] |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [12][13][14][15] |
| Molecular Weight | 645.6 g/mol | [][12][14][15] |
Part 2: Analytical Characterization and Control Strategies
The Challenge of Detection: The Chromophore Problem
A fundamental challenge in the analysis of Acarbose and its related impurities is their lack of a significant UV-absorbing chromophore.[16][17] This characteristic renders standard UV detection in High-Performance Liquid Chromatography (HPLC) less sensitive and potentially inaccurate for quantification at low levels. The pharmacopeial methods often specify detection at a low wavelength (e.g., 210 nm), where many substances exhibit some absorbance, but this approach is prone to interference and baseline noise.[16][18] This analytical hurdle necessitates the use of more universal and sensitive detection technologies to ensure comprehensive impurity profiling.
Core Analytical Methodology: HPLC
HPLC remains the cornerstone for separating and quantifying Acarbose and its impurities.[4] Both the USP and EP provide HPLC methods for this purpose.[17][19]
A. Pharmacopeial HPLC-UV Method
The established methods typically rely on an amino-propyl silyl (APS) column and a mobile phase composed of acetonitrile and a phosphate buffer.[17][18] While validated and widely used, the reliance on low-wavelength UV detection is a known limitation.
Protocol: Stability-Indicating HPLC-UV Method for Acarbose and Impurities
This protocol is based on a validated method described in the literature for the determination of Acarbose in pharmaceutical dosage forms.[18]
-
Objective: To separate and quantify Acarbose from its degradation products and related impurities, including Impurity A.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Methodology:
-
Column: Lichrospher®-100-NH₂, 5 µm, 250 x 4.6 mm i.d.[18]
-
Mobile Phase: Prepare a solution of acetonitrile and 0.007 M phosphate buffer (pH 6.7) in a 750:250 (v/v) ratio.[18] Filter and degas the mobile phase before use.
-
Flow Rate: 2.0 mL/min.[18]
-
Column Temperature: 35°C.[18]
-
Detection Wavelength: 210 nm.[18]
-
Injection Volume: 10 µL.[18]
-
Sample Preparation: Accurately weigh and dissolve the Acarbose substance or tablet powder in HPLC grade water to a known concentration (e.g., 5 mg/mL). Filter the solution through a 0.45 µm nylon filter before injection.
-
System Suitability: Use an Acarbose system suitability mixture (containing known impurities, including Impurity A) to verify the resolution between Acarbose and its specified impurities.
-
Quantification: Calculate the percentage of Impurity A using the relative response factor if specified in the relevant pharmacopeia or by external standardization against a qualified reference standard.
-
B. Advanced Detection: Charged Aerosol Detection (CAD)
To overcome the limitations of UV detection, Charged Aerosol Detection (CAD) has emerged as a powerful alternative. CAD is a universal detection technique that provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[17] This makes it ideally suited for the analysis of carbohydrates like Acarbose and its impurities.[16][17] An HPLC-CAD system can detect impurities that are invisible to a UV detector, providing a more accurate and complete impurity profile.[16]
Caption: HPLC analytical workflow for Acarbose impurities.
Definitive Structural Elucidation
While HPLC is used for separation and quantification, definitive identification of unknown impurities relies on an integrated approach using mass spectrometry and NMR.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial molecular weight information and fragmentation patterns, allowing for the rapid identification of impurities by comparing their mass-to-charge ratio with the parent drug and known related substances.[4][9][10]
-
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful hyphenated technique allows for the acquisition of detailed NMR spectra (¹H and ¹³C) of impurities after they have been separated chromatographically. This provides unambiguous structural confirmation, making it the gold standard for elucidating the exact structure of novel or unknown impurities.[3][9][10]
Part 3: Regulatory Landscape and Risk Assessment
Pharmacopeial Standards and Regulatory Control
Acarbose Impurity A is a specified impurity in major pharmacopeias, meaning its acceptance criteria are clearly defined.[6][8] Adherence to these monographs is a requirement for market approval. Regulatory control is primarily governed by the ICH Q3A(R2) guideline for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Guideline | Threshold Type | Purpose |
| ICH Q3A/Q3B | Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. |
| ICH Q3A/Q3B | Identification Threshold | The level above which the structure of an impurity must be confirmed. |
| ICH Q3A/Q3B | Qualification Threshold | The level above which an impurity's biological safety must be established.[5] |
Biological Impact and Safety Considerations
The primary concern with any pharmaceutical impurity is its potential impact on patient safety.[] Impurities can, in some cases, be toxic or have unintended pharmacological activity. For specified impurities like Acarbose Impurity A, the safety is controlled by setting strict acceptance limits based on toxicological data or levels present in batches used in clinical trials. While one source notes some in-vitro antibacterial activity in a bioengineering context, this is not directly relevant to its safety profile in humans.[15] The qualification of impurity limits ensures that at the maximum permitted level, the impurity poses no significant risk to the patient.[5]
Conclusion
Acarbose Impurity A is a well-characterized, process-related impurity that serves as a critical quality attribute in the manufacturing of Acarbose. Its biosynthetic origins are intrinsically linked to the fermentation process, necessitating robust process control and downstream purification. The analytical challenges posed by its lack of a strong chromophore have been successfully addressed through the adoption of universal detection technologies like CAD, supplementing traditional HPLC-UV methods. The integrated use of LC-MS and LC-NMR provides the definitive structural elucidation required for reference standard characterization. Ultimately, controlling Acarbose Impurity A within the strict limits set by pharmacopeias and ICH guidelines is paramount to ensuring the consistent quality, safety, and efficacy of Acarbose for patients with type 2 diabetes.
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Acarbose EP Impurities and Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
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Acarbose Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
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Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. (n.d.). Scribd. Retrieved from [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). Scilit. Retrieved from [Link]
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Acarbose EP Impurity A | 1013621-79-8. (n.d.). SynZeal. Retrieved from [Link]
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Montazeri, A. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]
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Acarbose. (n.d.). Scribd. Retrieved from [Link]
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Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs. (n.d.). ResearchGate. Retrieved from [Link]
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Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation. (2022). ResearchGate. Retrieved from [Link]
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Draft Guidance on Acarbose. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
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Characterization of Acarbose D-Fructose Impurity: An In-depth Technical Guide
Introduction: The Critical Role of Impurity Profiling in Acarbose Drug Development
Acarbose is a cornerstone therapy for the management of type 2 diabetes mellitus.[] As a complex oligosaccharide produced via fermentation, its manufacturing process inherently presents challenges in maintaining purity.[2] Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy. Among the known related substances of Acarbose, the D-Fructose impurity, designated as Impurity A in both the EP and USP, is of significant interest.[3][4] This guide provides a comprehensive technical overview of the formation, identification, and detailed characterization of the Acarbose D-Fructose impurity, tailored for researchers, scientists, and drug development professionals.
Understanding the Genesis: Formation Pathway of the D-Fructose Impurity
The Acarbose D-Fructose impurity is structurally an isomer of Acarbose, where the terminal D-glucose unit is replaced by a D-fructose moiety.[4][5][6][7] While the exact genesis during the fermentation process is complex and can be influenced by various upstream and downstream factors, a plausible and chemically sound pathway is the isomerization of the terminal glucose residue under certain pH and temperature conditions. This type of transformation, known as the Lobry de Bruyn-Alberda van Ekenstein transformation, is a well-documented phenomenon in carbohydrate chemistry, where aldose sugars can isomerize to ketose sugars in the presence of a base or acid catalyst.[8]
Forced degradation studies are instrumental in elucidating such potential degradation pathways.[9][10][11][12] Subjecting Acarbose to stress conditions, particularly alkaline hydrolysis, would likely accelerate the formation of the D-Fructose impurity. This provides a predictive understanding of its formation during manufacturing excursions or long-term storage.
Analytical Characterization: A Multi-faceted Approach
A robust analytical workflow is paramount for the accurate identification and quantification of the D-Fructose impurity. This typically involves a combination of chromatographic separation and spectroscopic elucidation.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating Acarbose from its closely related impurities. The European Pharmacopoeia outlines a reference method that serves as a foundational protocol.[3][13]
Visualizing the Workflow: HPLC Analysis
Caption: A typical workflow for the HPLC-based analysis of Acarbose and its impurities.
Detailed HPLC Protocol (Based on European Pharmacopoeia)
This protocol is a self-validating system, where the use of a system suitability solution ensures the chromatographic system is fit for purpose before sample analysis.
1. Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 0.60 g of potassium dihydrogen phosphate and 0.35 g of disodium hydrogen phosphate dihydrate in water and diluting to 1000 mL.
-
The mobile phase is a mixture of acetonitrile and the phosphate buffer (typically in a 750:250 v/v ratio).[3][13]
2. Standard and Sample Solution Preparation:
-
Test Solution: Accurately weigh and dissolve approximately 200 mg of the Acarbose substance in water and dilute to 10.0 mL.[2]
-
Reference Solution (b): Dissolve Acarbose for peak identification CRS (containing impurities A-H) in water to a suitable concentration.[2][3][13]
-
Reference Solution (c): Dilute 1.0 mL of the Test Solution to 100.0 mL with water.[3][13]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Aminopropylsilyl silica gel for chromatography (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 750:250 v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
4. System Suitability:
-
Inject the reference solution containing the impurity mix.
-
The chromatogram should be comparable to the one provided with the official reference standard, allowing for the unambiguous identification of the peak corresponding to Impurity A.[3][13]
5. Data Analysis:
-
The peak corresponding to the D-Fructose impurity (Impurity A) in the sample chromatogram is identified by its retention time relative to the standard.
-
Quantification is performed by comparing the peak area of Impurity A in the sample to the peak area of Acarbose in the diluted reference solution (c), taking into account any specified correction factors.[13]
Advanced Characterization: LC-MS and NMR Spectroscopy
For unequivocal structural confirmation and to gain deeper insights, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[14][15][16]
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
LC-MS provides crucial information on the molecular weight of the impurity and its fragmentation pattern, which aids in structural elucidation.
Visualizing the Workflow: LC-MS Analysis
Caption: A generalized workflow for the LC-MS characterization of the Acarbose D-Fructose impurity.
Typical LC-MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
| Expected [M+H]⁺ | ~646.25 |
| Collision Energy | Ramped for MS/MS fragmentation |
The expected protonated molecule [M+H]⁺ for the D-Fructose impurity would be identical to that of Acarbose (C₂₅H₄₃NO₁₈, nominal mass 645.6 g/mol ). However, subtle differences in fragmentation patterns in the MS/MS spectrum, particularly related to the loss of the terminal sugar moiety, can provide evidence for the fructose unit.[17][18]
Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation
NMR spectroscopy is the gold standard for unambiguous structure determination.[19][20] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required for the complete assignment of all proton and carbon signals in the impurity's structure. For this, isolation of the impurity via preparative chromatography is often a necessary prerequisite.[21]
Key NMR Experiments and Their Purpose:
| Experiment | Information Yielded |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms (e.g., CH, CH₂, CH₃, C). |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). |
| HSQC | Correlates protons directly attached to carbon atoms. |
| HMBC | Shows correlations between protons and carbons over longer ranges (2-4 bonds). |
The key diagnostic feature in the NMR spectra of the D-Fructose impurity would be the signals corresponding to the fructose ring, which differ significantly from those of a glucose ring, particularly the chemical shift of the quaternary anomeric carbon (C2) in the ¹³C spectrum.[22]
Data Summary and Interpretation
A consolidated table of expected analytical data for the Acarbose D-Fructose impurity is presented below.
| Analytical Technique | Parameter | Expected Result/Observation |
| HPLC (EP Method) | Relative Retention Time | Approximately 0.9 (relative to Acarbose) |
| LC-MS (ESI+) | [M+H]⁺ | m/z ≈ 646.25 |
| MS/MS Fragmentation | Characteristic loss of the terminal fructose unit (162 Da) | |
| ¹³C NMR | Fructose C2 Signal | A quaternary carbon signal (no attached proton) around 104 ppm |
| ¹H NMR | Fructose Protons | Absence of a distinct anomeric proton signal for the terminal ring |
Conclusion: Ensuring Acarbose Quality Through Rigorous Impurity Characterization
The thorough characterization of the Acarbose D-Fructose impurity is a non-negotiable aspect of quality control in the pharmaceutical industry. By employing a synergistic combination of chromatographic and spectroscopic techniques, drug developers can ensure the identity, purity, and safety of their Acarbose products. The methodologies and insights presented in this guide provide a robust framework for scientists to confidently tackle the analytical challenges associated with this critical impurity, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.
References
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European Pharmacopoeia Commission. (2020). Acarbose (Monograph 01/2020:1302). In European Pharmacopoeia (10th ed.). Council of Europe. [Link]
-
Montazeri, A. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Journal of Analytical Chemistry, 73(9), 910–916. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. [Link]
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European Pharmacopoeia 6.0. (n.d.). Acarbose. [Link]
-
Scribd. (n.d.). Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. [Link]
-
Novak, P., et al. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. Journal of Separation Science, 28(13), 1442-1447. [Link]
- Google Patents. (n.d.). CN113670680A - Preparation method of acarbose impurity reference substance.
-
Li, H., et al. (2011). Development and validation of HPLC-UV-MS method for the control of four anti-diabetic drugs in suspected counterfeit products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 723-728. [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Singh, R., & Rehman, Z. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(9), 1058-1064. [Link]
-
Kumar, A., et al. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129. [Link]
-
Scholarly Commons. (2022). NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase. [Link]
-
ResearchGate. (n.d.). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. [Link]
-
Veeprho. (n.d.). Acarbose EP Impurity A. [Link]
-
Li, Y., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. Molecules, 27(5), 1686. [Link]
-
ResearchGate. (n.d.). Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. [Link]
-
Yoshii, H. (1968). Isomerization of Glucose to Fructose. Starch Science, 16(1), 35-38. [Link]
-
Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3323. [Link]
-
Wang, Z., et al. (2013). Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196. PLoS ONE, 8(1), e53823. [Link]
-
Kim, J., et al. (2022). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. Carbohydrate Polymers, 289, 119426. [Link]
-
Funari, C. S., et al. (2015). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 407, 66-71. [Link]
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Methodological & Application
Application Note: Development of a Robust, Stability-Indicating HPLC-UV Method for the Analysis of Acarbose and Impurity A
Abstract
This application note details the systematic development of a robust, specific, and precise High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Acarbose and its critical, closely-eluting related substance, Acarbose Impurity A. Acarbose, a complex pseudo-oligosaccharide, presents unique analytical challenges due to its high polarity and lack of a significant UV chromophore. The developed method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal separation and is suitable for quality control and stability testing of Acarbose drug substance and finished products.
Introduction and Scientific Rationale
Acarbose is an alpha-glucosidase inhibitor used as an anti-diabetic drug to manage type 2 diabetes mellitus.[] It is a complex pseudo-tetrasaccharide produced by fermentation of Actinoplanes utahensis.[2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure drug safety and efficacy. Acarbose Impurity A is a specified impurity in major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[][][4]
The Analytical Challenge: The primary challenge in this analysis stems from the physicochemical properties of Acarbose and Impurity A:
-
Structural Similarity: Acarbose and Impurity A are isomers, possessing the same molecular formula (C₂₅H₄₃NO₁₈) and molecular weight, making them difficult to separate.[4][5]
-
High Polarity: Their hydrophilic, sugar-like structures make them unsuitable for traditional reversed-phase chromatography.
-
Weak Chromophore: Both molecules lack a strong UV-absorbing chromophore, necessitating detection at a low wavelength (around 210 nm), which demands high-purity solvents and can be prone to baseline noise.[6][7]
This note explains the causality behind the experimental choices, grounding the final protocol in established pharmacopeial methods and scientific separation principles to build a trustworthy and robust analytical procedure.
Method Development Strategy
The development process was initiated by evaluating the existing methods described in the USP and EP monographs, which serve as an authoritative foundation.[2][8][9] The core of the strategy focused on optimizing the separation of the critical pair: Acarbose and Impurity A, which is known to have a relative retention of approximately 0.9.[9][10]
Caption: Method Development Workflow for Acarbose Analysis.
Column Selection: The Basis of Separation
An aminopropylsilyl silica gel (NH2) column was selected, consistent with pharmacopeial recommendations.[6][9]
-
Causality: This stationary phase is ideal for HILIC mode. In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes like Acarbose partition between this aqueous layer and the high-organic mobile phase. Elution is based on hydrophilicity, with more polar compounds being retained longer. This mechanism provides excellent selectivity for separating highly polar, structurally similar oligosaccharides.
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase consists of an organic solvent (acetonitrile) and an aqueous phosphate buffer.
-
Acetonitrile (ACN): Serves as the primary organic component. The ratio of ACN to buffer is the most critical parameter for controlling retention and resolution. A higher percentage of ACN increases retention time for polar analytes. The 75:25 (ACN:Buffer) ratio specified in the USP monograph was used as the starting point.[2][8]
-
Phosphate Buffer (pH ~6.8): The buffer controls the pH and provides ionic strength. Maintaining a consistent pH is crucial for reproducibility, as it ensures a stable ionization state for the analytes and the silanol groups on the column surface. A pH of 6.8 was chosen to ensure method robustness.[6][11]
Instrumental Parameters
-
Column Temperature (35 °C): Elevated column temperature reduces mobile phase viscosity, which lowers backpressure and can improve peak efficiency. More importantly, it ensures consistent and reproducible retention times by mitigating fluctuations from ambient temperature changes.[8][11]
-
UV Detection Wavelength (210 nm): This wavelength provides the necessary sensitivity for Acarbose and its impurities, which exhibit only end-absorption in the low UV range.[6][8] This requires the use of high-purity HPLC-grade acetonitrile and water to minimize baseline interference.
Caption: Key Parameter Influence on Critical Separation.
Final Optimized Method and Protocol
This section provides the detailed protocol for the finalized HPLC-UV method. All reagents should be of HPLC grade or higher.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent UV-Vis HPLC system |
| Column | Aminopropylsilyl silica gel, 5 µm, 4.0 mm x 250 mm (e.g., USP L8 packing)[8] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (75:25, v/v)[6][8] |
| Flow Rate | 2.0 mL/min[2][8] |
| Column Temperature | 35 °C[2][8] |
| Detection | UV at 210 nm[8] |
| Injection Volume | 10 µL[8] |
| Run Time | At least 2.5 times the retention time of the Acarbose peak |
Detailed Protocol: Reagent and Standard Preparation
A. Phosphate Buffer Preparation (pH ~6.8)
-
Weigh 0.60 g of monobasic potassium phosphate and 0.35 g of dibasic sodium phosphate dihydrate.[9]
-
Transfer to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and dissolve completely.
-
Adjust pH to 6.8 with dilute phosphoric acid or sodium hydroxide if necessary.
-
Bring to final volume with HPLC-grade water and mix thoroughly.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas before use.
B. Mobile Phase Preparation
-
Carefully measure 750 mL of Acetonitrile and 250 mL of the prepared Phosphate Buffer.
-
Combine in a suitable container, mix well, and degas (e.g., by sonication for 15 minutes).
C. System Suitability Solution (SSS) Preparation
-
Purpose: To verify the resolution and performance of the chromatographic system.
-
Use a commercially available "Acarbose System Suitability Mixture" (containing Acarbose and specified impurities, including Impurity A) or a laboratory-prepared mixture.
-
Accurately weigh approximately 20 mg of the mixture into a 1 mL volumetric flask.[8]
-
Dissolve in and dilute to volume with HPLC-grade water. Mix until fully dissolved.
D. Standard Solution Preparation (e.g., 10 mg/mL)
-
Accurately weigh approximately 100 mg of USP Acarbose Reference Standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with HPLC-grade water.[8] Sonicate briefly if needed to ensure complete dissolution.
E. Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Acarbose and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade water and sonicate for 10 minutes to dissolve the Acarbose.
-
Allow the solution to return to room temperature, then dilute to volume with water and mix well.
-
Filter the solution through a 0.45 µm PVDF or nylon syringe filter prior to injection.
Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the diluent (water) as a blank.
-
Perform five replicate injections of the Standard Solution.
-
Inject one injection of the System Suitability Solution.
-
Inject the Sample Solution(s) in duplicate.
System Suitability and Acceptance Criteria
To ensure the trustworthiness and validity of the results, the following system suitability tests must be passed before any sample analysis.
| Parameter | Specification | Justification |
| Peak-to-Valley Ratio (Impurity A/Acarbose) | NLT 1.2 (from SSS injection)[2][8] | Confirms adequate resolution of the critical pair, ensuring accurate impurity quantification. |
| Tailing Factor (Acarbose Peak) | NMT 2.0 (from Standard injection)[8] | Measures peak symmetry, which is essential for accurate integration and quantification. |
| Relative Standard Deviation (RSD) | NMT 2.0% for the peak area of Acarbose from five replicate injections of the Standard Solution.[8] | Demonstrates the precision of the injection and the stability of the HPLC system during the analysis. |
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be highly suitable for the quantitative analysis of Acarbose and the critical separation of Acarbose Impurity A. By building upon established pharmacopeial methods and applying fundamental principles of HILIC, this protocol provides a robust, precise, and scientifically sound solution for quality control laboratories. The inclusion of rigorous system suitability criteria ensures that the method is self-validating for each analytical run, providing high confidence in the generated data for researchers, scientists, and drug development professionals.
References
-
USP-NF. (2024). Monograph Acarbose Tablets. United States Pharmacopeial Convention. [Link]
-
USP. (2011). Official Monographs: Acarbose. USP 35. [Link]
-
USP-NF. (2025). Acarbose Tablets. United States Pharmacopeial Convention. [Link]
-
Uspbpep.com. usp31nf26s1_m115, USP Monographs: Acarbose. [Link]
-
Scilit. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. [Link]
-
Scribd. Acarbose. [Link]
-
Pharmaffiliates. Acarbose-Impurities. [Link]
-
Gholamreza, D., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. [Link]
- Google Patents.
-
Holzgrabe, U., et al. (2012). Determination of acarbose by capillary zone electrophoresis. Ingenta Connect. [Link]
-
Cherkaoui, S., & Veuthey, J. L. (1998). Development and validation of liquid chromatography and capillary electrophoresis methods for acarbose determination in pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SynZeal. Acarbose EP Impurity A. [Link]
-
Zhang, X., et al. (2011). Development and validation of HPLC-UV-MS method for the control of four anti-diabetic drugs in suspected counterfeit products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Pharmacopoeia. (2020). Acarbose Monograph. EDQM. [Link]
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Application Note: A Robust LC-MS/MS Protocol for the Quantification of Acarbose Impurity A in Pharmaceutical Samples
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the sensitive and selective analysis of Acarbose Impurity A using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Acarbose, a critical anti-diabetic agent, requires stringent purity control to ensure safety and efficacy.[1][] Due to the lack of a strong UV chromophore in acarbose and its related impurities, traditional detection methods are challenging.[1] This protocol leverages the specificity of tandem mass spectrometry to overcome these analytical hurdles. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for method development, validation, and routine analysis in accordance with international regulatory standards.
Introduction: The Analytical Challenge of Acarbose Impurities
Acarbose is a complex oligosaccharide that acts as an α-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus.[][3] It is produced via fermentation of the microorganism Actinoplanes utahensis.[] The manufacturing process can result in the formation of structurally similar impurities.[][4] Acarbose Impurity A, with a molecular formula of C₂₅H₄₃NO₁₈ and a molecular weight of 645.6 g/mol , is one such related substance that must be monitored and controlled.[5][6][7]
The primary analytical difficulty lies in the chemical nature of these compounds. Acarbose and its impurities lack significant chromophores, rendering conventional HPLC-UV detection at low wavelengths (e.g., 210 nm) prone to low sensitivity and interference.[1] LC-MS/MS emerges as the superior technique, offering unparalleled selectivity and sensitivity by discriminating compounds based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. This application note details a complete workflow, from sample preparation to data analysis, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[8][9]
Principle of the LC-MS/MS Method
The synergy between Liquid Chromatography (LC) and Tandem Mass Spectrometry (MS/MS) provides a powerful analytical solution.
-
Liquid Chromatography (LC): The LC system separates Acarbose Impurity A from the active pharmaceutical ingredient (API), Acarbose, and other process-related impurities. Given the polar nature of these analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode. An aminopropyl-silylated (APS) or amide-based column is employed, where a mobile phase gradient transitioning from high organic content to a higher aqueous content facilitates the elution and separation of these polar compounds.[10]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) in positive ion mode is highly effective for these molecules due to the presence of an amino group. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the protonated parent molecule (precursor ion) of Acarbose Impurity A, [M+H]⁺.
-
Q2 (Collision Cell): The precursor ion is fragmented using an inert gas, such as argon, through Collision-Induced Dissociation (CID).
-
Q3 (Third Quadrupole): Isolates one or more specific fragment ions (product ions) that are characteristic of Impurity A.
-
This precursor-to-product ion transition is unique to the target analyte, providing exceptional specificity and eliminating matrix interference, which is crucial for accurate quantification at low levels.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: Acarbose EP Impurity A (CAS: 1013621-79-8), Acarbose CRS.[4][6]
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade, 18.2 MΩ·cm).
-
Mobile Phase Additives: Ammonium Acetate (LC-MS Grade) or Formic Acid (LC-MS Grade).
-
Sample Diluent: Water (LC-MS Grade).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 2 mL autosampler vials, 0.22 µm syringe filters (e.g., PVDF or Nylon).
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.5-2.0 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample and Standard Preparation
Causality: Accurate preparation is foundational to reliable quantification. Using a common diluent for both the sample and standards minimizes volumetric and matrix-related errors. All solutions should be freshly prepared.
-
Impurity A Standard Stock Solution (S1): Accurately weigh ~5.0 mg of Acarbose Impurity A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of approximately 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Solution (S1) with water to achieve concentrations spanning the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Test Solution: Accurately weigh ~200 mg of the Acarbose drug substance to be examined into a 10.0 mL volumetric flask. Dissolve and dilute to volume with water to obtain a final concentration of 20 mg/mL.[11] Before injection, filter the solution through a 0.22 µm syringe filter.
LC-MS/MS Method Parameters
Causality: The chosen parameters are optimized for the separation of polar oligosaccharides. The HILIC column provides retention for these analytes which would otherwise elute in the void volume on a traditional C18 column.[3] The gradient is designed to effectively resolve Impurity A from the main Acarbose peak. An elevated column temperature can help to sharpen peaks and prevent splitting of anomers.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Amide-HILIC or Aminopropyl Silane (APS-2), e.g., 250 x 4.6 mm, 5 µm[10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min (80% B), 1-15 min (80% to 75% B), 15-16 min (75% to 80% B), 16-25 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[10][11] |
| Injection Volume | 10 µL[3][10] |
Causality: The MS parameters are selected to ensure optimal ionization and fragmentation of Impurity A. Positive ESI mode is chosen to protonate the amino group. The precursor ion corresponds to the singly charged molecule [M+H]⁺. Product ions are chosen based on characteristic fragmentation pathways (e.g., glycosidic bond cleavages) to ensure specificity.
Table 2: Tandem Mass Spectrometry Conditions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 646.6 |
| Product Ion (Q3) | Quantifier: e.g., m/z 484.5; Qualifier: e.g., m/z 322.4 (Note: Ions are illustrative and must be optimized empirically) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| Collision Energy (CE) | Optimize for maximum signal (~20-40 eV) |
| Declustering Potential (DP) | Optimize to minimize adduct formation (~50-100 V) |
Experimental Workflow Visualization
Caption: Workflow for LC-MS/MS analysis of Acarbose Impurity A.
Method Validation Framework
To ensure the developed method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[8][12] For an impurity quantification method, the following parameters are critical:
-
Specificity: The method's ability to selectively quantify Impurity A in the presence of the Acarbose API and other related substances. This is demonstrated by injecting a mixed standard solution containing all known impurities and showing baseline separation of the target analyte peak.[13]
-
Linearity: The method should produce results that are directly proportional to the concentration of Impurity A over a specified range.[13] This is assessed by analyzing the calibration standards and performing a linear regression analysis (Concentration vs. Peak Area). An R² value >0.99 is typically required.
-
Range: The interval between the lower and upper concentration limits for which the method has been demonstrated to be accurate, precise, and linear.[13]
-
Accuracy: Determined by spiking the Acarbose sample with known amounts of Impurity A at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate injections of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest concentration of Impurity A that can be reliably quantified with acceptable precision and accuracy. Often established as the concentration that yields a signal-to-noise ratio of at least 10:1.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
Data Analysis and System Suitability
-
System Suitability Test (SST): Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak areas should be ≤5.0%. This ensures the system is performing with adequate precision.
-
Calibration Curve: Plot the peak area of Acarbose Impurity A versus its concentration for all calibration standards. Apply a linear regression model to the data.
-
Quantification: Integrate the peak corresponding to the MRM transition for Impurity A in the chromatogram of the test solution. Use the regression equation from the calibration curve to calculate the concentration (in µg/mL) of Impurity A in the injected sample.
-
Final Calculation: Calculate the percentage of Impurity A in the Acarbose drug substance using the following formula:
% Impurity A = (Concentration of Impurity A [µg/mL] / Concentration of Acarbose Sample [µg/mL]) * 100
Conclusion
This application note presents a detailed and robust LC-MS/MS protocol for the quantitative analysis of Acarbose Impurity A. The method demonstrates high selectivity and sensitivity, overcoming the limitations of traditional UV-based detection. By adhering to the principles of method validation outlined by ICH, this protocol provides a reliable framework for quality control and regulatory compliance in the pharmaceutical industry, ensuring the purity and safety of Acarbose products.
References
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- K, P., P, S., & P, S. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129.
-
Pharmaffiliates. (n.d.). Acarbose-Impurities. [Link]
- Liu, H., et al. (2007). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach.
-
ICH. (n.d.). Quality Guidelines. [Link]
- Neto, A. J. C., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
Kanwal, N. (2023). ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
SynZeal. (n.d.). Acarbose EP Impurity A. [Link]
-
SynThink Research Chemicals. (n.d.). Acarbose EP Impurities and Related Compounds. [Link]
-
Allmpus. (n.d.). Acarbose EP Impurity A. [Link]
- Khan, N. A., et al. (2017). Determination of acarbose in tablets by attenuated total reflectance Fourier transform infrared spectroscopy. Asian Journal of Pharmaceutical and Clinical Research, 10(10).
-
ChemWhat. (n.d.). Acarbose EP Impurity A CAS#: 1013621-79-8. [Link]
-
LabRulez LCMS. (n.d.). Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. [Link]
- Naeemy, A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Journal of Analytical Chemistry, 73(11), 1088-1095.
-
Nacalai Tesque, Inc. (n.d.). Acarbose Analysis by COSMOSIL Sugar-D. [Link]
- Liu, H., et al. (2007). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. TIB.eu.
- Liu, H., et al. (2007). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach.
- Google Patents. (2015).
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- 13. database.ich.org [database.ich.org]
Quantification of Acarbose Impurity A in Bulk Drug Substance by High-Performance Liquid Chromatography (HPLC)
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Impurity A in Acarbose bulk drug substance. Acarbose is a critical anti-diabetic agent, and controlling its impurity profile is paramount to ensure its safety and efficacy. Impurity A, a structurally similar process-related impurity, requires precise quantification. This protocol is grounded in methodologies outlined in major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We provide a step-by-step protocol, the scientific rationale behind the method parameters, and a comprehensive guide to method validation, designed for researchers, quality control analysts, and drug development professionals.
Introduction: The Significance of Acarbose and Impurity A
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, effectively reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus by delaying carbohydrate digestion.[] It is produced through fermentation by certain strains of Actinoplanes utahensis.[2] Like all active pharmaceutical ingredients (APIs), particularly those derived from biological processes, Acarbose can contain process-related impurities.
Acarbose Impurity A , chemically identified as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose, is a key impurity monitored during quality control.[3][4] Its structure is highly analogous to the parent Acarbose molecule, presenting a significant analytical challenge in achieving adequate separation. The presence of impurities can impact the drug's stability, efficacy, and safety, making their stringent control a regulatory necessity.[] This guide provides the necessary framework to accurately quantify Impurity A, ensuring the quality of Acarbose bulk drug.
Analytical Methodology: Rationale for HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Acarbose and its related substances, as specified by both the USP and EP.[5][6][7]
Causality Behind Method Selection:
-
Analyte Properties: Acarbose and its impurities are polar, non-volatile compounds that lack a strong chromophore for high-wavelength UV detection. This necessitates detection at a low UV wavelength, typically around 210 nm.[8]
-
Separation Mode: Due to the high polarity of these oligosaccharides, a hydrophilic interaction liquid chromatography (HILIC) mode is often employed. Pharmacopoeial methods typically specify an amino-bonded silica column.[5][8] This stationary phase provides the necessary retention and selectivity for separating the highly similar structures of Acarbose and Impurity A.
-
Mobile Phase: The mobile phase is a carefully balanced mixture of a weak organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer). The high acetonitrile content facilitates the HILIC retention mechanism, while the buffered aqueous portion controls the elution strength and maintains a stable pH, which is critical for consistent retention times and peak shapes.
-
Detection: While Acarbose lacks a strong chromophore, its end-absorption in the low UV range (200-215 nm) is sufficient for detection.[8] For impurities that lack any UV absorbance, alternative universal detection methods like Charged Aerosol Detection (CAD) can be considered as a supplementary technique.[9]
Experimental Protocol: Quantification of Impurity A
This protocol is based on established pharmacopoeial methods and provides a clear, step-by-step guide for analysis.
Materials and Instrumentation
| Item | Specification |
| Instrumentation | HPLC or UPLC system with a UV/PDA detector |
| Column | Amino (NH2) bonded silica, 5 µm, 250 x 4.6 mm (or equivalent) |
| Reference Standards | USP Acarbose RS, USP Acarbose System Suitability Mixture RS (containing Impurity A) or certified Impurity A reference standard |
| Chemicals & Reagents | Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate (KH2PO4), Dibasic Sodium Phosphate (Na2HPO4), Phosphoric Acid, Water (HPLC Grade) |
| Glassware | Class A volumetric flasks and pipettes |
| Other Equipment | Analytical balance, pH meter, sonicator, 0.45 µm membrane filters |
Preparation of Solutions
A. Phosphate Buffer (pH 6.8)
-
Weigh and dissolve 0.6 g of monobasic potassium phosphate and 0.35 g of dibasic sodium phosphate in 900 mL of HPLC grade water.
-
Dilute with water to 1 L and mix thoroughly.
-
Adjust the pH to 6.8 with phosphoric acid, if necessary.
-
Filter the buffer through a 0.45 µm membrane filter before use.
B. Mobile Phase
-
Prepare a filtered and degassed mixture of Acetonitrile and Phosphate Buffer in a ratio of 750:250 (v/v) .[5]
-
The exact ratio may be adjusted slightly to meet system suitability requirements.
C. Diluent
-
Use HPLC grade water as the diluent for all standard and sample preparations.
D. Standard Solution
-
Acarbose Standard Solution: Accurately weigh about 20 mg of USP Acarbose RS into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 2 mg/mL.
-
Impurity A Standard Solution: If using an isolated reference standard, prepare a stock solution of Acarbose Impurity A at a concentration relevant to its specification limit (e.g., 0.03 mg/mL).
E. System Suitability Solution (SSS)
-
Reconstitute a vial of USP Acarbose System Suitability Mixture RS (which contains Acarbose and specified impurities including Impurity A) in 1.0 mL of water.[5] This solution is used to verify the resolution and performance of the chromatographic system.
F. Test Solution (Sample)
-
Accurately weigh about 200 mg of Acarbose bulk drug substance into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 20 mg/mL.[10]
Chromatographic Conditions
| Parameter | Condition |
| Column | Amino (NH2) bonded silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) (75:25, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C[5] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30-40 minutes (or until all relevant peaks have eluted) |
Analysis Procedure & System Suitability
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability:
-
Inject the System Suitability Solution (SSS).
-
Identify the peaks corresponding to Impurity A and Acarbose.
-
The system is deemed suitable for use if it meets the criteria specified in the relevant pharmacopoeia. A key criterion is the resolution between the Impurity A peak and the Acarbose peak. The USP specifies that the ratio of the height of the Impurity A peak to the height of the valley between it and the Acarbose peak should be not less than 1.2.[5] Other parameters like theoretical plates and tailing factor for the Acarbose peak should also be monitored.
Parameter Acceptance Criterion Resolution (Impurity A / Acarbose) Peak-to-valley ratio ≥ 1.2 Tailing Factor (Acarbose) ≤ 2.0 Theoretical Plates (Acarbose) ≥ 2500 RSD of replicate injections (Acarbose) ≤ 2.0% -
-
Analysis:
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the Impurity A Standard solution in replicate (e.g., n=5).
-
Inject the Test Solution in replicate (e.g., n=2).
-
Calculation
Calculate the percentage of Impurity A in the Acarbose bulk drug substance using the external standard method:
% Impurity A = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity A in the Test Solution chromatogram.
-
Area_Imp_Std = Average peak area of Impurity A in the Standard Solution chromatograms.
-
Conc_Imp_Std = Concentration (mg/mL) of Impurity A in the Standard Solution.
-
Conc_Sample = Concentration (mg/mL) of Acarbose in the Test Solution.
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[11][12][13] For an impurity quantification method, the following parameters are critical.
Validation Parameters
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if for drug product), Impurity A standard, and Acarbose standard. Perform forced degradation studies (acid, base, peroxide, heat, light) on Acarbose to ensure no degradation products co-elute with the Impurity A peak. | The Impurity A peak should be free from interference from other components. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | Prepare at least five concentrations of Impurity A spanning the expected range (e.g., 50% to 150% of the specification limit). Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking known amounts of Impurity A into the Acarbose sample at three concentration levels (e.g., 80%, 100%, 120% of the specification limit), in triplicate. | Mean recovery should be within 90.0% - 110.0% for each level. |
| Precision | Repeatability: Analyze six independent preparations of Acarbose spiked with Impurity A at 100% of the specification level. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of Impurity A that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1 or from the linearity study. | Precision (RSD) at the LOQ should not be more than 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) and observe the effect on system suitability and results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of Acarbose Impurity A in bulk drug substance. By adhering to the specified chromatographic conditions, system suitability criteria, and a thorough validation plan based on ICH guidelines, analytical laboratories can ensure the generation of accurate and precise data. This is essential for maintaining the quality, safety, and regulatory compliance of Acarbose API.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11][13][14]
-
United States Pharmacopeia. Acarbose Monograph. USP-NF. [Link][2][5][15]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][16]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link][13]
-
Montazeri, A. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Journal of Analytical Chemistry, 73(9), 910–916. [Link][17]
-
Google Patents. (2015). CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation. [8]
-
United States Pharmacopeial Convention. (2011). USP 35 Official Monographs: Acarbose. [Link][15]
-
Scilit. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. [Link][6]
Sources
- 2. Acarbose [doi.usp.org]
- 3. Acarbose EP Impurity A | 1013621-79-8 | SynZeal [synzeal.com]
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- 5. uspbpep.com [uspbpep.com]
- 6. scilit.com [scilit.com]
- 7. drugfuture.com [drugfuture.com]
- 8. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
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- 10. drugfuture.com [drugfuture.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Acarbose Impurity A Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Acarbose is an α-glucosidase inhibitor widely used in the management of type 2 diabetes mellitus. It is a complex oligosaccharide produced via fermentation of Actinoplanes utahensis. As with any fermentation-derived pharmaceutical product, a spectrum of structurally related impurities can arise during production and storage. Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1][2]
Acarbose Impurity A, chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose, is a key specified impurity of Acarbose.[3][4][5] The availability of a highly purified and well-characterized reference standard for Impurity A is paramount for accurate analytical method development, validation, and routine quality control testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and use of the Acarbose Impurity A reference standard.
Understanding Acarbose Impurity A: Chemical Profile
A thorough understanding of the physicochemical properties of Acarbose Impurity A is fundamental to its effective handling and use as a reference standard.
| Property | Value | Source(s) |
| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [3][5] |
| Synonyms | Acarbose USP Impurity A; Acarbose D-Fructose Impurity | [3] |
| CAS Number | 1013621-79-8 | [3] |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [3][4] |
| Molecular Weight | 645.6 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Soluble in Methanol, DMSO | |
| Storage | 2-8 °C, protected from light and moisture | [6] |
Preparation of Acarbose Impurity A Reference Standard
The preparation of a reference standard of Acarbose Impurity A with the requisite high purity is a multi-step process that involves either semi-synthesis or isolation from a crude mixture followed by rigorous purification. As Acarbose Impurity A is a process-related impurity from the fermentation of Actinoplanes utahensis, its isolation from enriched batches is a common approach.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of Acarbose Impurity A.
Protocol 1: Isolation by Preparative HPLC
This protocol outlines the isolation of Acarbose Impurity A from a crude Acarbose mixture enriched with the impurity. The principle relies on the differential partitioning of Acarbose and its impurities between a stationary phase and a mobile phase.
1. Preparation of the Crude Sample:
-
Obtain a crude Acarbose sample known to contain a significant amount of Impurity A. This may be sourced from specific fermentation batches or through forced degradation studies.
-
Dissolve the crude sample in the mobile phase to a high concentration suitable for preparative chromatography. Filter the solution through a 0.45 µm filter to remove particulate matter.
2. Preparative HPLC System and Conditions:
-
Column: A reversed-phase C18 column with dimensions suitable for preparative scale, for instance, 250 mm x 50 mm i.d., with a 15 µm particle size, is a viable option.[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of these polar compounds.[7] The exact gradient program should be optimized at an analytical scale first to achieve maximum resolution between Acarbose and Impurity A.
-
Flow Rate: The flow rate will be dependent on the column dimensions and should be scaled appropriately from the analytical method.
-
Detection: UV detection at a low wavelength, typically 210 nm, is suitable for these compounds which lack a strong chromophore.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.
3. Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction using an analytical HPLC method. The analytical method should be stability-indicating and capable of resolving all known impurities of Acarbose.
-
Pool the fractions that contain Acarbose Impurity A at a purity of ≥95%.
4. Solvent Removal and Drying:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified Acarbose Impurity A as a solid.[7]
Characterization of the Acarbose Impurity A Reference Standard
A comprehensive characterization is essential to confirm the identity and purity of the prepared reference standard. This process validates its suitability for its intended analytical purpose.
Workflow for Characterization
Caption: Characterization workflow for the Acarbose Impurity A reference standard.
Protocol 2: Identity Confirmation by Spectroscopic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the isolated impurity.
-
Procedure:
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the impurity.
-
Procedure:
Protocol 3: Purity Determination
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chromatographic purity of the reference standard.
-
Method: The European Pharmacopoeia monograph for Acarbose provides a suitable HPLC method.[10]
-
Column: Aminopropyl-silyl column (e.g., Hypersil APS-2, 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Detection: UV at 210 nm.
-
-
Alternative Detection: Charged Aerosol Detection (CAD) can be used as an alternative or supplementary technique, as it offers universal detection for compounds lacking a strong chromophore.[10]
-
Acceptance Criteria: The purity should typically be ≥95%, with all other individual impurities being below a specified threshold.
2. Water Content:
-
Purpose: To determine the amount of water present in the reference standard, which is necessary for calculating the purity on an anhydrous basis.
-
Method: Karl Fischer titration.
3. Residue on Ignition:
-
Purpose: To measure the amount of inorganic impurities.
-
Method: As per the general chapter in the relevant pharmacopeia.
Use of the Acarbose Impurity A Reference Standard
The primary use of the Acarbose Impurity A reference standard is in the quality control of Acarbose drug substance and drug product.
Protocol 4: Quantification of Impurity A in a Test Sample
1. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of the Acarbose Impurity A reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of dilutions to create a calibration curve or a single-point standard at a concentration relevant to the specification limit of the impurity.
2. Preparation of Sample Solution:
-
Accurately weigh the Acarbose test sample.
-
Dissolve in the mobile phase to a known concentration.
3. Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system using a validated analytical method (as described in Protocol 3).
-
The system suitability parameters must be met as defined in the pharmacopeial monograph, which may include resolution between Impurity A and the main Acarbose peak.[11]
4. Calculation:
-
For a single-point standard, calculate the percentage of Impurity A in the test sample using the following formula:
% Impurity A = (Area_Impurity_A_in_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
-
For a calibration curve, determine the concentration of Impurity A in the sample solution from the regression line and then calculate the percentage in the original sample.
Stability and Storage
To ensure the integrity of the reference standard, proper storage and handling are crucial.
-
Storage: The Acarbose Impurity A reference standard should be stored at 2-8 °C in a well-sealed container, protected from light and moisture.
-
Stability: The stability of the reference standard should be monitored over time through a formal stability testing program. This involves periodic re-testing of the purity to establish a re-test date or shelf life.
Conclusion
A well-characterized reference standard for Acarbose Impurity A is an indispensable tool for ensuring the quality and safety of Acarbose pharmaceuticals. The protocols and information provided in this guide offer a comprehensive framework for the preparation, characterization, and use of this critical analytical standard, grounded in scientific principles and regulatory expectations. Adherence to these guidelines will support robust analytical data and contribute to the overall quality assurance of Acarbose products.
References
- SynZeal. (n.d.). Acarbose EP Impurity A | 1013621-79-8.
- Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129.
- Novak, P., Cindrić, M., Tepes, P., Dragojević, S., Ilijas, M., & Mihaljević, K. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach.
- Simson Pharma Limited. (n.d.). Acarbose EP Impurity A | CAS No- 1013621-79-8.
- Axios Research. (n.d.). Acarbose.
- PubMed. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. J Sep Sci. 28(13):1442-7.
- Pharmaffiliates. (n.d.). Acarbose-Impurities.
- Thermo Fisher Scientific. (n.d.). CN001903 Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection.
- Veeprho. (n.d.). Acarbose EP Impurity A | CAS 1013621-79-8.
- ResearchGate. (n.d.). Stability studies data | Download Table.
- Thapa, et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry.
- Analytica Chemie. (n.d.). Acarbose Impurity A(EP).
- Montazeri, A. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Journal of Analytical Chemistry, 73(9), 910-916.
- Google Patents. (n.d.).
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- USP. (n.d.). Acarbose.
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- precisionFDA. (n.d.). ALPHA.-D-GLUCOPYRANOSYL O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-.ALPHA.-D-GLUCOPYRANOSIDE.
- MDPI. (n.d.). Synthesis of O-Amino Sugars and Nucleosides.
- ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM.
- Frontiers. (n.d.). Synthesis of oligo-α-(1→2)-4,6-dideoxy-4-formamido-d-mannopyranosides related to the A epitope of the Brucella O-polysaccharide and their use for assaying of serum immunoglobulins.
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Forced degradation studies of Acarbose and Impurity A
An Application Note: Forced Degradation Studies of Acarbose and Impurity A using a Stability-Indicating UPLC-UV Method
Abstract
This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on Acarbose, a potent α-glucosidase inhibitor. The primary objective is to investigate its degradation profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Special emphasis is placed on the analytical surveillance of Acarbose Impurity A, a known related substance. We delineate a systematic approach encompassing stress condition application, sample preparation, and analysis using a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection. The protocols are designed for researchers, scientists, and drug development professionals to establish degradation pathways, identify potential degradation products, and validate analytical methods for stability testing, thereby ensuring the quality, safety, and efficacy of Acarbose drug substance and product.
Introduction
Acarbose is a complex pseudo-oligosaccharide used in the management of type 2 diabetes mellitus.[] It acts as a competitive inhibitor of intestinal α-glucosidase and pancreatic α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3] By delaying carbohydrate digestion and glucose absorption, Acarbose effectively reduces postprandial hyperglycemia.[2][4]
The chemical stability of a pharmaceutical active ingredient (API) is a critical attribute that can affect its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing.[5] Forced degradation, or stress testing, is a pivotal component of this process. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6] The data generated is crucial for developing and validating stability-indicating analytical methods, which can separate the drug substance from its degradation products, thus providing an accurate measure of its content and purity.[6][7]
Acarbose, being a complex saccharide produced via fermentation, can have several related impurities.[8] Among these, Acarbose Impurity A (also known as Acarbose D-Fructose Impurity) is a significant related substance that must be monitored.[9][10][11] This application note details a systematic methodology for performing forced degradation studies on Acarbose under hydrolytic, oxidative, thermal, and photolytic stress conditions and analyzing the resulting samples with a validated stability-indicating UPLC method.
Scientific Principles of Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule. The goal is not to completely degrade the API, but to achieve a target degradation of 5-20%, which is sufficient to generate and detect the primary degradation products without overly complex secondary degradation.[7] The insights gained are foundational for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.
The stress conditions stipulated by ICH guideline Q1A(R2) are designed to mimic the potential environmental stresses a drug product might encounter:
-
Acid/Base Hydrolysis: This tests the susceptibility of the drug to degradation in acidic or basic environments. For a complex oligosaccharide like Acarbose, this stress is expected to target and cleave its glycosidic linkages.[12][13]
-
Oxidation: This condition assesses the drug's sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or trace peroxides.
-
Thermal Stress: Elevated temperature is used to accelerate the degradation processes that might occur over a longer period at recommended storage temperatures. Acarbose is known to be sensitive to temperature, especially in the presence of moisture.[14][15]
-
Photostability: This evaluates the effect of light exposure on the drug substance. As per ICH Q1B, specific levels of UV and visible light exposure are required.[6][16]
A successful forced degradation study is intrinsically linked to a robust, stability-indicating analytical method capable of resolving the API from all process impurities and degradation products.
Experimental Design
Materials
-
Standards: Acarbose Reference Standard (USP or Ph. Eur.), Acarbose Impurity A Reference Standard.
-
Reagents: Hydrochloric Acid (HCl, AR grade), Sodium Hydroxide (NaOH, AR grade), Hydrogen Peroxide (H₂O₂, 30%, AR grade).
-
Solvents: Acetonitrile (HPLC grade), Ultrapure Water (18.2 MΩ·cm).
-
Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, HPLC grade), Disodium Hydrogen Phosphate (Na₂HPO₄, HPLC grade).
Instrumentation
-
Analytical System: UPLC/HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector. A Charged Aerosol Detector (CAD) can be used as a supplementary universal detector.[8]
-
Forced Degradation Equipment:
-
Thermostatically controlled water bath and/or dry block heater.
-
Calibrated laboratory oven.
-
ICH-compliant photostability chamber.
-
Calibrated pH meter.
-
-
General Labware: Volumetric flasks, pipettes, 0.45 µm nylon syringe filters.
Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare the mobile phase buffer or use ultrapure water as the diluent for all solutions.
-
Standard Stock Solution (Acarbose): Accurately weigh and dissolve an appropriate amount of Acarbose Reference Standard in the diluent to obtain a concentration of 5.0 mg/mL.
-
Impurity A Stock Solution: Accurately weigh and dissolve Acarbose Impurity A Reference Standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Working Standard Solution: Prepare a working standard by diluting the Acarbose Stock Solution to a final concentration of approximately 5 mg/mL for assay or an appropriate concentration for impurity analysis (e.g., 1.0 mg/mL).[17]
-
Spiked Suitability Solution: Prepare a solution containing Acarbose (e.g., 1.0 mg/mL) and spike it with Impurity A and other known impurities at the specification level to confirm the resolution and specificity of the analytical method.
Protocol 2: Stability-Indicating UPLC Method
The following method is based on established principles for separating polar compounds like Acarbose and its impurities.[17][18]
| Parameter | Condition |
| Column | Lichrospher-100-NH2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Sufficient to elute all degradation products (e.g., 30-40 min) |
Method Rationale: An aminopropyl (NH2) column operating in HILIC or normal-phase mode is well-suited for retaining and separating the highly polar Acarbose and its related saccharide impurities.[17] The low UV wavelength of 210 nm is necessary due to the lack of a significant chromophore in the Acarbose molecule.[8]
Protocol 3: Forced Degradation Procedures
For each condition below, prepare a sample of Acarbose at a concentration of 5 mg/mL.[17] Analyze the samples at initial, intermediate, and final time points to target 5-20% degradation.
-
Unstressed Control:
-
Dissolve Acarbose in the diluent.
-
Keep the solution at room temperature, protected from light.
-
Analyze immediately.
-
-
Acid Hydrolysis:
-
Add an equal volume of 1.0 M HCl to the Acarbose stock solution to get a final HCl concentration of 0.5 M.
-
Incubate the solution in a water bath at 80°C for 4 hours.
-
Cool the sample to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1.0 M NaOH.
-
Dilute with diluent to the target concentration and analyze.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.2 M NaOH to the Acarbose stock solution to get a final NaOH concentration of 0.1 M.
-
Incubate the solution in a water bath at 80°C for 2 hours.
-
Cool the sample to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 0.2 M HCl.
-
Dilute with diluent to the target concentration and analyze.
-
-
Oxidative Degradation:
-
Add an appropriate volume of 6% H₂O₂ to the Acarbose solution.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with diluent to the target concentration and analyze.
-
-
Thermal Degradation (Solid & Solution):
-
Solid State: Place Acarbose powder in a petri dish and expose it to 105°C in a hot air oven for 48 hours. After exposure, cool, dissolve in diluent to the target concentration, and analyze.
-
Solution State: Reflux the Acarbose solution at 80°C for 24 hours. Cool, dilute if necessary, and analyze.
-
-
Photolytic Degradation (Solid & Solution):
-
Expose both the solid Acarbose powder and the Acarbose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[16]
-
Simultaneously, prepare control samples by wrapping them in aluminum foil to protect them from light and keep them alongside the exposed samples.
-
After exposure, prepare solutions from the solid sample and analyze both the solid and solution samples.
-
Data Analysis and Expected Results
System Suitability
Before sample analysis, inject the Spiked Suitability Solution to verify that the chromatographic system can adequately separate Acarbose from Impurity A and other potential degradants. Key parameters include a resolution (Rs) > 2.0 between critical peaks and a tailing factor (T) between 0.8 and 1.5 for the Acarbose peak.
Analysis of Stressed Samples
For each stressed sample, analyze the chromatogram to identify and quantify the degradation products. Use a DAD detector to perform peak purity analysis on the Acarbose peak to confirm that it is spectrally pure and free from co-eluting impurities. The percent degradation can be calculated using the following formula:
% Degradation = [(Initial Area of Acarbose - Area of Acarbose in Stressed Sample) / Initial Area of Acarbose] * 100
Expected Degradation Profile
The following table summarizes the anticipated behavior of Acarbose under various stress conditions.
| Stress Condition | Reagent/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.5 M HCl, 80°C | Significant degradation expected. Cleavage of glycosidic bonds may lead to the formation of smaller sugar units and other related impurities. |
| Base Hydrolysis | 0.1 M NaOH, 80°C | Moderate degradation expected. Potential for epimerization and hydrolysis. |
| Oxidation | 6% H₂O₂, RT | Acarbose is expected to show some sensitivity to oxidation, though it may be less pronounced than hydrolysis. |
| Thermal (Solid) | 105°C | Degradation is possible, especially if residual moisture is present. Discoloration may be observed.[14] |
| Photolysis | ICH Q1B conditions | Acarbose is generally stable, but some degradation may occur upon direct, intense light exposure. |
Visualizations
Caption: Experimental workflow for the forced degradation study of Acarbose.
Caption: Conceptual degradation pathways of Acarbose under stress.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting forced degradation studies on Acarbose. The described protocols for applying hydrolytic, oxidative, thermal, and photolytic stress, coupled with the robust stability-indicating UPLC method, enable a thorough investigation of Acarbose's stability profile. By following these procedures, researchers can effectively identify potential degradation products, including Impurity A, elucidate degradation pathways, and generate critical data required for regulatory submissions. This systematic approach is fundamental to ensuring the development of a safe, stable, and effective Acarbose drug product.
References
Click to expand
- Acarbose - Wikipedia. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Acarbose Degradation Mechanism Guides Design of Next-generation Antidiabetic Drug. (2025, September 15).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. (2025, December 24).
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
- CN001903 Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. (n.d.). Thermo Fisher Scientific.
- Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation. (2023, May 8). PubMed.
- Acarbose - StatPearls - NCBI Bookshelf. (2024, February 12). NIH.
- Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation. (2022, September 22). ResearchGate.
- Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. (n.d.). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Acarbose Analysis by COSMOSIL Sugar-D. (n.d.). NACALAI TESQUE, INC.
- (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018, November 11). ResearchGate.
- Acarbose Impurities. (n.d.). BOC Sciences.
- The Oxidative Process of Acarbose, Maysin, and Luteolin with Maltase-Glucoamylase: Molecular Docking and Molecular Dynamics Study. (n.d.). MDPI.
- Acarbose degradation mechanism guides design of next-generation antidiabetic drug. (2025, October 11).
- Acarbose EP Impurity A | CAS 1013621-79-8. (n.d.). Veeprho.
- Acarbose EP Impurity A | 1013621-79-8. (n.d.). SynZeal.
- Acarbose EP Impurity A | 1013621-79-8. (n.d.). Chemicea.
- ACB01: Acarbose EP Impurity A. (n.d.). Molcan Corporation.
- Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. (n.d.). PMC - NIH.
- Acarbose degradation mechanism guides design of next-generation antidiabetic drug. (2025, October 15).
- Influence of temperature on acarbose and its metabolite anomers... (n.d.). ResearchGate.
- Acarbose | C25H43NO18 | CID 9811704. (n.d.). PubChem - NIH.
- Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach | Request PDF. (2025, August 7). ResearchGate.
- Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase. (2025, August 22). PMC - NIH.
- Inhibitory effect and mechanism of acarbose combined with gymnemic acid on maltose absorption in rat intestine. (n.d.). PMC - NIH.
- Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. (n.d.). Scribd.
- JPH10182687A - Stabilization of storage of acarbose. (n.d.). Google Patents.
- The mechanisms of Apg hydrolyze the acarbose Acarbose is first... | Download Scientific Diagram. (n.d.). ResearchGate.
- Antihyperglycaemic and antiperoxidative roles of acarbose in type 2 diabetes mellitus are possibly mediated through changes in thyroid function. (n.d.). PubMed.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- (PDF) Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase. (n.d.). ResearchGate.
- EP0837069A1 - Storage-stabilization method of acarbose. (n.d.). Google Patents.
- Acarbose, an α-Glucosidase Inhibitor, Maintains Altered Redox Homeostasis During Aging by Targeting Glucose Metabolism in Rat Erythrocytes | Request PDF. (n.d.). ResearchGate.
- What is the mechanism of Acarbose? (2024, July 17). Patsnap Synapse.
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Application Note: A Robust HILIC-CAD Method for the Separation of Acarbose and its Pharmacopoeial Impurities
Abstract
This application note details a robust and highly selective method for the separation and analysis of Acarbose and its structurally related impurities using Hydrophilic Interaction Chromatography (HILIC) coupled with a universal Charged Aerosol Detector (CAD). Acarbose, a complex pseudo-tetrasaccharide, and its impurities are highly polar and lack significant UV chromophores, presenting a considerable analytical challenge for traditional reversed-phase HPLC with UV detection. The HILIC method described herein overcomes these limitations by leveraging a polar stationary phase to achieve effective retention and separation. This guide provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and establishes a framework for its implementation in quality control and drug development environments.
Introduction: The Analytical Challenge of Acarbose
Acarbose is an essential anti-diabetic agent used to manage type 2 diabetes mellitus.[] It functions as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thereby reducing postprandial hyperglycemia.[2] Structurally, Acarbose is a complex oligosaccharide produced through the fermentation of Actinoplanes utahensis.[][3] The fermentation process and subsequent degradation pathways can generate a profile of structurally similar impurities.[4] These impurities, which often differ by a single or multiple sugar units, must be closely monitored to ensure the drug's safety, quality, and efficacy, in accordance with guidelines from regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[][3][4]
The primary analytical hurdles for Acarbose impurity profiling are:
-
High Polarity: Acarbose and its related compounds are extremely hydrophilic, leading to poor retention on conventional C18 reversed-phase columns.
-
Lack of a Strong Chromophore: These compounds do not possess a suitable chromophore for sensitive UV detection, forcing compendial methods to rely on low wavelengths (e.g., 210 nm), which suffers from low sensitivity and high baseline noise.[5]
-
Stationary Phase Instability: The current EP method utilizes an aminopropyl-silyl (APS) column, which has known stability issues under the required mobile phase conditions, leading to inconsistent performance.[5][6]
To address these issues, Hydrophilic Interaction Chromatography (HILIC) has emerged as a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] This combination promotes the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes like Acarbose partition into this aqueous layer and are retained, offering excellent separation based on differences in hydrophilicity.[7]
Pairing HILIC with a universal detector like the Charged Aerosol Detector (CAD) creates a powerful analytical system. The CAD response is largely independent of the analyte's chemical structure and does not require a chromophore, making it ideal for quantifying Acarbose and its impurities with high sensitivity.[5][8]
Caption: A simplified block diagram of the Acarbose structure.
The HILIC Separation Mechanism
The HILIC retention mechanism is primarily driven by partitioning. The polar stationary phase adsorbs water from the organic-rich mobile phase, creating a semi-stagnant, hydrophilic layer. Polar analytes, like Acarbose, partition from the bulk mobile phase into this water layer, resulting in retention. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the water content in the gradient.
Caption: Analyte partitioning between the mobile phase and water layer in HILIC.
Detailed Experimental Protocol
This protocol is a robust starting point for the analysis of Acarbose and its impurities. Analysts should perform internal validation to ensure suitability for their specific instrumentation and requirements.
Instrumentation and Consumables
-
UHPLC/HPLC System: A system capable of accurate gradient delivery (e.g., Thermo Scientific™ Vanquish™ Flex UHPLC system).[5]
-
Detector: Charged Aerosol Detector (CAD) (e.g., Thermo Scientific™ Vanquish™ Charged Aerosol Detector).[5]
-
Column: An amide-based HILIC column is recommended for optimal selectivity. A common choice is an Accucore 150 Amide HILIC (100 × 2.1 mm, 2.6 µm).[5]
-
Analytical Balance, Volumetric Glassware, pH meter, Syringe filters (0.22 µm).
Reagents and Standard Preparation
-
Solvents: LC-MS grade Acetonitrile and deionized water (18.2 MΩ·cm).
-
Buffer: Ammonium acetate, LC-MS grade.
-
Standards: USP or EP reference standards for Acarbose and Acarbose for Peak Identification (containing impurities A-H).[3][9]
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in deionized water. Adjust pH to 5.8 with acetic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Sample and Standard Solution Preparation:
-
Test Solution (20 mg/mL): Accurately weigh and dissolve 200 mg of the Acarbose sample in 10.0 mL of deionized water.[5]
-
System Suitability Solution: Dissolve a vial of Acarbose for Peak Identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water.[5][9]
-
Sensitivity/LOQ Solution (0.1%): Dilute 1.0 mL of the Test Solution to 100.0 mL with water. Further dilute 1.0 mL of this solution to 10.0 mL with water.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting | Rationale |
| Column | Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm) | Amide chemistry provides excellent selectivity for polar, hydrophilic compounds like saccharides. The 2.1 mm internal diameter is optimal for enhancing sensitivity with mass-sensitive detectors like CAD.[5] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.8 in Water | Volatile buffer, making it fully compatible with CAD. The pH of 5.8 provides good peak shape and maintains the charge state of the analytes and stationary phase for consistent interactions.[5] |
| Mobile Phase B | Acetonitrile | The primary organic solvent for HILIC mode, enabling the retention of polar compounds. |
| Gradient Program | Time (min) | %A |
| 0.0 | 17 | |
| 10.0 | 20 | |
| 10.1 | 17 | |
| 15.0 | 17 | |
| Flow Rate | 0.6 mL/min | Optimized for the 2.1 mm ID column to ensure efficient separation without excessive pressure. |
| Column Temperature | 45 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency. It can also help minimize the interconversion of anomers, resulting in sharper peaks.[5] |
| Injection Volume | 2 µL | Small injection volume is critical for narrow-bore columns to prevent peak distortion and overloading.[5] |
| CAD Settings | Evaporation Temp: 50 °C Power Function: 1.0 | These are typical starting parameters for CAD. The evaporation temperature should be optimized to ensure efficient nebulization without degrading the analytes. The power function can be adjusted to linearize the detector response if needed.[10] |
Expected Results & Method Performance
Specificity and Impurity Profile
The HILIC-CAD method demonstrates excellent specificity. A chromatogram of the system suitability solution should show baseline or near-baseline separation of Acarbose from its main pharmacopoeial impurities. The elution order is generally based on increasing hydrophilicity (more hydroxyl groups or sugar units typically lead to later elution in HILIC).
| Compound Name | Relative Retention Time (RRT) (Approx.) | Notes |
| Impurity D | ~ 0.5 | A related substance identified in the European Pharmacopoeia.[9] |
| Impurity H | ~ 0.6 | A related substance identified in the European Pharmacopoeia.[9] |
| Impurity B | ~ 0.8 | A related substance identified in the European Pharmacopoeia.[9][11] |
| Impurity A | ~ 0.9 | A key process impurity where the terminal glucose is replaced by fructose.[3][9][12] |
| Acarbose | 1.00 | Main Peak |
| Impurity C | ~ 1.2 | A related substance identified in the European Pharmacopoeia.[9] |
| Impurities E, F, G | > 1.7 | These are typically larger oligosaccharides (penta- and hexa-saccharides) and are therefore more retained under HILIC conditions.[9][13] |
Note: RRTs are approximate and can vary based on specific instrumentation and conditions. Identification should be confirmed using a qualified system suitability standard.[9]
Self-Validating System and Performance
The protocol is designed to be self-validating through the use of a system suitability solution.
-
Resolution: The resolution between the critical pair, Impurity A and Acarbose, should be greater than 1.5 to ensure accurate quantification.[3]
-
Sensitivity: The signal-to-noise ratio (S/N) for the Acarbose peak in the LOQ solution (e.g., 0.1%) should be ≥ 10.[5]
-
Precision: Replicate injections (n=6) of the test solution should yield a relative standard deviation (RSD) of < 2.0% for the Acarbose peak area.
This method, when validated, typically demonstrates excellent linearity (R² > 0.99), accuracy, and precision, making it suitable for GMP-compliant quality control.[8][14]
Caption: A flowchart of the Acarbose impurity analysis workflow.
Conclusion
The described Hydrophilic Interaction Chromatography method with Charged Aerosol Detection provides a specific, robust, and sensitive solution for the challenging analysis of Acarbose and its related impurities. It successfully overcomes the significant limitations of the traditional reversed-phase and UV-based compendial methods by offering superior retention for highly polar analytes and universal, sensitive detection. The use of a stable amide HILIC phase ensures method longevity and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals to implement a modern, high-performance analytical strategy for Acarbose, ensuring the quality and safety of this vital pharmaceutical product.
References
-
Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Profiling of Carbohydrates in Honey by HILIC-MS. (N.A.). Waters Corporation. Available at: [Link]
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Acarbose-Impurities. (N.A.). Pharmaffiliates. Available at: [Link]
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Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. (2021). ResearchGate. Available at: [Link]
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HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. (2024). MDPI. Available at: [Link]
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Acarbose-Impurities - USP standards. (N.A.). Pharmaffiliates. Available at: [Link]
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ACARBOSE Acarbosum. (2020). European Pharmacopoeia. Available at: [Link]
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Acarbose-Impurities. (N.A.). Pharmaffiliates. Available at: [Link]
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Analysis of Functional Sugars in Foods Using HILIC Mode. (N.A.). Shodex HPLC Columns. Available at: [Link]
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Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. (2005). PubMed. Available at: [Link]
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Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. (2019). National Institutes of Health (NIH). Available at: [Link]
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Acarbose. (N.A.). PubChem, National Institutes of Health (NIH). Available at: [Link]
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Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. (2019). ResearchGate. Available at: [Link]
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Acarbose impurity B. (N.A.). PubChem, National Institutes of Health (NIH). Available at: [Link]
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USP 2024 Monograph Acarbose Tablets. (N.A.). Scribd. Available at: [Link]
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Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. (2019). PubMed. Available at: [Link]
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Acarbose. (2020). European Pharmacopoeia. Available at: [Link]
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Determination of acarbose content by hydrophilic interaction liquid chromatography. (N.A.). Ingenta Connect. Available at: [Link]
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Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. (2005). ResearchGate. Available at: [Link]
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USP Monographs: Acarbose. (N.A.). U.S. Pharmacopeia. Available at: [Link]
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Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. (N.A.). Scribd. Available at: [Link]
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Acarbose EP Impurity A. (N.A.). Veeprho. Available at: [Link]
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USP Monographs: Acarbose. (N.A.). uspbpep.com. Available at: [Link]
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Acarbose Analysis by COSMOSIL Sugar-D. (N.A.). Nacalai Tesque, Inc. Available at: [Link]
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Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. (N.A.). Chinese Pharmaceutical Journal. Available at: [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). Scilit. Available at: [Link]
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Application Note: Structural Elucidation of Acarbose Impurity A using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Preamble: The Imperative of Impurity Profiling in Acarbose
Acarbose is a complex pseudotetrasaccharide that acts as an alpha-glucosidase inhibitor, widely prescribed for the management of type 2 diabetes mellitus.[] It is produced via fermentation of the microorganism Actinoplanes utahensis.[] Given its biological origin and complex structure, the manufacturing process can result in a profile of structurally related impurities.[2] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over these impurities, as they can impact the drug's efficacy and safety.[3][4]
This application note provides a comprehensive guide and detailed protocols for the structural characterization of a key process-related impurity, Acarbose Impurity A, using a suite of advanced one- and two-dimensional NMR techniques. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals seeking an unambiguous structural confirmation beyond routine chromatographic methods.
Unveiling the Structure: Acarbose vs. Impurity A
Acarbose consists of an acarviosin moiety (composed of a C7-cyclitol and a 4-amino-4,6-dideoxyglucose unit) linked to a maltose unit at the reducing terminus.[][5] Acarbose Impurity A is an isomer where the terminal D-glucose unit of the parent molecule is replaced by a D-fructose unit.[6]
-
Acarbose: O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
-
Acarbose Impurity A: O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose (Fructose)[6]
This subtle yet critical difference necessitates a powerful analytical tool like NMR, which can probe the precise atomic connectivity and stereochemistry of the molecule.
The NMR Strategy: A Multi-dimensional Approach to Structure
A definitive structural elucidation of complex oligosaccharides relies on integrating data from multiple NMR experiments. A single ¹H spectrum, while useful for initial assessment, is insufficient due to severe signal overlap. Our strategy employs a logical progression from 1D to 2D experiments to systematically assemble the molecular puzzle.
Logical Workflow for Structural Elucidation
The following diagram outlines the systematic workflow for isolating and identifying Acarbose Impurity A.
Caption: Experimental workflow for NMR-based structural analysis.
Causality Behind the Chosen Experiments:
-
¹H NMR: Provides the initial fingerprint. The chemical shifts of anomeric protons (typically δ 4.5-5.5 ppm) indicate the number of sugar residues and their anomeric configuration (α or β).[7][8]
-
¹³C NMR & DEPT-135: Reveals the carbon skeleton. A key diagnostic for Impurity A is the presence of a ketal carbon signal (C2' of fructose) around 104 ppm, which is absent in Acarbose. The DEPT-135 experiment distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals, aiding in assignments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar ring.[9][10] This allows for tracing the connectivity from the anomeric proton through the entire spin system of a residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon.[9][11] This is the cornerstone of assignment, linking the ¹H and ¹³C data to build the fundamental CH/CH₂/CH₃ units.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the individual sugar rings.[12][13] It detects long-range (2-3 bond) correlations between protons and carbons. The key correlation for confirming Impurity A's structure is between the anomeric proton of the penultimate glucose ring and the C2' ketal carbon of the terminal fructose ring across the glycosidic bond.
Data Interpretation and Expected Results
The primary goal is to find unambiguous evidence for the terminal fructose unit and its linkage.
Key Diagnostic Markers for Impurity A:
-
Absence of a Reducing End: Unlike Acarbose, which shows two anomeric proton signals for the α and β forms of the reducing terminal glucose, Impurity A should exhibit a stable structure in solution.
-
Ketal Carbon Signal: The ¹³C spectrum will show a characteristic quaternary carbon signal around δ 104 ppm, corresponding to the C2' of the fructose moiety.
-
Unique ¹H and ¹³C Shifts: The chemical shifts for the protons and carbons of the terminal fructose ring will differ significantly from those of a glucose ring.
-
HMBC Connectivity: The most definitive proof comes from a 3-bond HMBC correlation (³JH1''-C2''') from the anomeric proton of the third sugar unit (H1'') to the ketal carbon of the terminal fructose unit (C2''').
Illustrative HMBC Correlation for Structural Confirmation
Caption: Key HMBC correlation confirming the glycosidic linkage in Impurity A.
Table 1: Typical NMR Data Comparison (in D₂O)
| Nucleus | Acarbose (Terminal Glucose) | Acarbose Impurity A (Terminal Fructose) | Rationale for Difference |
| ¹³C | |||
| Anomeric C1''' | ~92.8 (α), ~96.7 (β) ppm | N/A | Fructose is a ketose, not an aldose. |
| Ketal C2''' | N/A | ~104 ppm | Definitive marker for the fructose ketal carbon. |
| ¹H | |||
| Anomeric H1''' | ~5.22 (α), ~4.65 (β) ppm | N/A | Fructose lacks an anomeric proton at the C2 position. |
| Other Ring H | Complex pattern | Unique, non-overlapping signals for fructose protons | Different ring structure and stereochemistry. |
Note: Exact chemical shifts can vary based on pH, temperature, and instrument calibration.
Detailed Experimental Protocols
These protocols assume the use of a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
Protocol 1: Sample Preparation
Objective: To prepare a high-quality, homogeneous sample for NMR analysis.
-
Isolate Impurity: Isolate Acarbose Impurity A from the bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize: Lyophilize the collected fractions to a dry, fluffy powder to remove the mobile phase.
-
Weigh Sample: Accurately weigh 5-10 mg of the isolated impurity.
-
Dissolve: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.96% D).
-
Add Internal Standard: Add a small, known quantity of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Equilibrate: Allow the sample to sit for at least 10 minutes to ensure complete dissolution and temperature equilibration.
Protocol 2: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
Objective: To obtain high-resolution 1D spectra for initial assessment and assignment.
| Parameter | ¹H Spectrum | ¹³C{¹H} Spectrum | DEPT-135 Spectrum |
| Pulse Program | zgpr or zgesgp | zgpg30 | dept135 |
| Solvent | D₂O | D₂O | D₂O |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
| Transmitter Freq. | Calibrated to ¹H | Calibrated to ¹³C | Calibrated to ¹³C |
| Spectral Width | ~12 ppm | ~220 ppm | ~220 ppm |
| Number of Scans | 16 - 64 | 1024 - 4096 | 512 - 2048 |
| Relaxation Delay (d1) | 5.0 s | 2.0 s | 2.0 s |
| Acquisition Time | ~4.0 s | ~1.0 s | ~1.0 s |
| Processing | Exponential multiplication (LB=0.3 Hz), Fourier Transform, phase and baseline correction. | Exponential multiplication (LB=1.0 Hz), Fourier Transform, phase and baseline correction. | Same as ¹³C |
Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
Objective: To acquire correlation spectra to establish through-bond connectivity.
| Parameter | DQF-COSY | HSQC | HMBC |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (ns) | 8 - 16 | 4 - 8 | 16 - 64 |
| Increments (F1) | 256 - 512 | 256 - 400 | 256 - 512 |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 1.5 s | 2.0 s |
| ¹JCH (for HSQC) | N/A | 145 Hz | N/A |
| Long-Range JCH (for HMBC) | N/A | N/A | Optimized for 8 Hz |
| Processing (F2 & F1) | Sine-bell window function, Fourier Transform, phase and baseline correction. | Qsine window function (SSB=2), Fourier Transform, phase and baseline correction. | Sine-bell window function, Fourier Transform, phase and baseline correction. |
Conclusion
The structural elucidation of pharmaceutical impurities is a non-trivial task that demands robust and unambiguous analytical strategies. The integrated NMR approach detailed in this note—combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments—provides a self-validating system for the definitive identification of Acarbose Impurity A.[14] The key diagnostic markers, particularly the ¹³C signal of the ketal carbon and the long-range HMBC correlation to it, offer irrefutable evidence for the presence of the terminal fructose moiety. This methodology ensures the highest level of confidence in structural characterization, supporting drug quality control and regulatory compliance.
References
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- Isolation and structural elucidation of biotransformation products from acarbose. (n.d.). PubMed.
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- NMR Characterization of the Solution Structure of Acarbose and its Interaction with α-Amylase. (2022). Scholarly Commons.
- Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. (2005). ResearchGate.
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- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
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- Acarbose EP Impurity A. (n.d.). SynZeal.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
- Impurity Control in the European Pharmacopoeia. (n.d.). EDQM.
- 2D NMR. (n.d.). EPFL.
- 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). University of Wisconsin-Madison.
-
Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. (2020). Current Pharmaceutical Analysis. Available at: [Link]
- Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. (n.d.). Bentham Science.
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- 14. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-CAD Method for the Analysis of Acarbose and Its Impurities
Abstract
Acarbose, a critical α-glucosidase inhibitor for managing type 2 diabetes, presents analytical challenges due to its lack of a significant UV chromophore.[1][2][3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) for the comprehensive analysis of Acarbose and its process-related impurities. This universal detection technique is ideally suited for non-volatile and semi-volatile compounds like Acarbose, offering a sensitive and reliable alternative to traditional UV detection.[5][6][7][8] The described protocol provides a validated approach for the accurate quantification of Acarbose and the detection of its impurities, aligning with the stringent requirements of pharmaceutical quality control and regulatory guidelines.
Introduction to Acarbose and the Rationale for CAD
Acarbose is a complex pseudo-tetrasaccharide produced via fermentation that competitively inhibits α-glucosidase enzymes in the small intestine.[9][10][11][] This mechanism delays carbohydrate digestion and reduces postprandial hyperglycemia.[9][13] Given its therapeutic importance, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. The manufacturing process can lead to the formation of various structurally related impurities, which must be identified and quantified according to regulatory standards such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q2(R1).[14][15][16][17][18][19]
The primary analytical challenge with Acarbose and its impurities is their lack of a strong UV-absorbing chromophore, making conventional HPLC-UV detection at low wavelengths (e.g., 210 nm) less sensitive and specific.[5][20] Charged Aerosol Detection (CAD) emerges as a superior alternative. CAD is a universal mass-based detection method that provides a consistent response for non-volatile and many semi-volatile analytes, irrespective of their optical properties.[3][6][21][22] This makes it particularly well-suited for carbohydrate analysis.[1][2][23][24]
The principle of CAD involves four key steps:
-
Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.
-
Evaporation: The mobile phase is evaporated, leaving behind dried analyte particles.
-
Charging: These particles are charged via a corona discharge.
-
Detection: The total charge of the particles is measured by an electrometer, which is proportional to the analyte mass.[3][6]
This mechanism ensures high sensitivity, a wide dynamic range, and a more uniform response compared to other detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS).[21][22]
Experimental Design and Rationale
The development of a robust HPLC-CAD method for Acarbose impurity profiling requires careful consideration of the chromatographic separation and the detector settings.
Chromatographic Separation: HILIC as the Optimal Choice
Due to the polar nature of Acarbose and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes. This approach offers excellent selectivity for carbohydrates and is compatible with the volatile mobile phases required for CAD.[1][23][25]
Charged Aerosol Detector (CAD) Optimization
Key parameters for CAD optimization include the evaporator temperature and the power function value. The evaporator temperature must be set to ensure complete volatilization of the mobile phase without causing degradation of the analytes. The power function value can be adjusted to linearize the detector response over a wider concentration range.[26][27]
Detailed Experimental Protocol
This section provides a step-by-step protocol for the analysis of Acarbose and its impurities using HPLC-CAD.
Materials and Reagents
-
Acarbose Reference Standard and Impurity Standards (if available)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | UHPLC system with a binary pump and autosampler |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™) |
| Column | HILIC Amide Column (e.g., 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 60% B over 15 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| CAD Evaporator Temp. | 35 °C |
| CAD Data Collection Rate | 10 Hz |
| Nitrogen Gas Supply | High purity nitrogen, 35-65 psi |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Acarbose reference standard in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the Acarbose sample in 10 mL of ultrapure water.
Analytical Workflow Diagram
Caption: Workflow for Acarbose impurity analysis using HPLC-CAD.
Data Analysis and Interpretation
Peak Identification and Quantification
Identify the Acarbose peak in the sample chromatogram by comparing its retention time with that of the reference standard. Identify impurity peaks based on their relative retention times. The concentration of Acarbose and each impurity can be calculated using the calibration curve generated from the standard solutions.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[15][18][19] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Validation Data
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 15 ng/mL |
Acarbose Impurity Profile
Acarbose is produced through a fermentation process, which can result in a profile of related impurities.[8] These impurities often arise from variations in the sugar moieties attached to the acarviosine core.[8]
Known Acarbose Impurities
| Impurity | Structure Description |
| Impurity A | An isomer of Acarbose |
| Impurity B | Acarbose with an additional glucose unit |
| Impurity C | A degradation product |
| Impurity D | A biosynthetic precursor |
| Impurity E | A related oligosaccharide |
| Impurity F | A higher molecular weight oligosaccharide |
| Impurity G | An isomer of Impurity B |
| Impurity H | A de-glucosylated Acarbose |
Note: The specific structures of all impurities are proprietary to the manufacturers.
Relationship Diagram of Acarbose and Key Impurities
Caption: Relationship between Acarbose and its key impurities.
Troubleshooting
| Issue | Potential Cause | Solution |
| High Baseline Noise | Contaminated mobile phase or nitrogen gas | Use high-purity solvents and gas.[28] Ensure the HPLC system is clean. |
| Poor Peak Shape | Column overload; inappropriate mobile phase | Reduce injection volume. Optimize mobile phase composition. |
| Inconsistent Response | Fluctuations in nitrogen gas pressure; unstable CAD temperature | Ensure a stable gas supply.[28] Allow the detector to fully equilibrate. |
| No Peaks Detected | Analyte is volatile; detector malfunction | Confirm the non-volatile nature of the analyte. Check detector settings and connections. |
Conclusion
The HPLC-CAD method presented in this application note offers a robust, sensitive, and reliable solution for the analysis of Acarbose and its impurities. By overcoming the limitations of UV detection, this method enables comprehensive impurity profiling, ensuring the quality and safety of Acarbose as a pharmaceutical product. The detailed protocol and validation guidelines provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.
References
-
Ghosh, R., & Kline, P. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12(1), 285. [Link]
-
Lefebvre, M. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
-
Wikipedia. (n.d.). Acarbose. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Peak Scientific. (2020). Corona 1010 for Charged Aerosol Detection. [Link]
-
Pharmaceutical Online. (n.d.). Corona® CAD™ HPLC Detector. [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ResearchGate. (n.d.). Carbohydrate Analysis using HPLC with PAD, FLD, Charged Aerosol Detection, and MS Detectors. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chinese Academy of Sciences. (2023). Acarbose degradation mechanism guides design of next-generation antidiabetic drug. Nature Communications. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Semantic Scholar. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. [Link]
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Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PDB-101. (n.d.). Acarbose. [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. [Link]
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Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
National Center for Biotechnology Information. (n.d.). Acarbose. PubChem. [Link]
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PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
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ResearchGate. (2022). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. [Link]
-
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Pharmaffiliates. (n.d.). Acarbose-Impurities. [Link]
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ResearchGate. (2022). Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation. [Link]
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ResearchGate. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
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Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
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Scribd. (n.d.). Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. [Link]
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MDPI. (2020). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. Foods, 9(12), 1795. [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
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Troubleshooting & Optimization
Technical Support Center: Acarbose Impurity Analysis
Welcome to the Technical Support Center for Acarbose impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the chromatographic separation of Acarbose and its impurities, with a specific focus on resolving the co-elution of Impurity A and Impurity B.
Understanding the Challenge: Acarbose and Its Impurities
Acarbose is a complex oligosaccharide used as an anti-diabetic drug.[1][] Its analysis is often complicated by the presence of structurally similar impurities. Impurities A and B are particularly challenging due to their similar structures and physicochemical properties, which frequently lead to co-elution in standard reversed-phase HPLC methods.[3][4]
-
Acarbose: A tetrasaccharide.[]
-
Impurity A: Structurally similar to Acarbose, with a D-fructose unit.[5]
-
Impurity B: Another closely related oligosaccharide derivative.[6][7]
The structural similarities of these compounds result in nearly identical retention behaviors under many chromatographic conditions, making their separation a significant analytical hurdle.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect Acarbose Impurity A and B. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. Visual inspection of the peak shape is a good starting point; shoulders or excessive tailing can indicate hidden peaks.[8] However, for more definitive confirmation, more advanced techniques are necessary.
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of more than one compound.[9]
-
Mass Spectrometry (MS) Detection: An MS detector is a powerful tool for identifying co-eluting peaks. By extracting the ion chromatograms for the specific mass-to-charge ratios (m/z) of Impurity A and Impurity B, you can determine if they are eluting at the same time.[8][9]
Workflow for Confirming Co-elution:
Caption: Workflow for confirming co-elution of impurities.
Q2: I've confirmed co-elution of Impurity A and B using a standard C18 column. What are my next steps to resolve them?
A2: When a standard C18 column fails to provide adequate resolution, it's time to explore alternative chromatographic strategies. The key is to introduce different separation mechanisms that can exploit the subtle structural differences between the two impurities.
Troubleshooting Guide: Strategies for Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of Acarbose Impurity A and B, starting with simple mobile phase modifications and progressing to more advanced column chemistries.
Strategy 1: Mobile Phase Optimization
Before changing the column, simple modifications to the mobile phase can sometimes be sufficient to improve resolution.
-
Adjusting Mobile Phase pH: The ionization state of the amine groups in Acarbose and its impurities can be manipulated by changing the mobile phase pH.[10][11] This can alter their interaction with the stationary phase and potentially improve separation.[12][13] It is advisable to work within the stable pH range of your column.[11]
-
Protocol: Prepare a series of mobile phases with pH values ranging from 3.0 to 7.0 (ensure column stability). Analyze the sample with each mobile phase to observe the effect on retention time and resolution.
-
-
Varying the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
Strategy 2: Advanced Column Chemistries
If mobile phase optimization is insufficient, switching to a different column chemistry is the next logical step. Given the polar nature of Acarbose and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are highly effective alternatives to traditional reversed-phase chromatography.
HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[14][15][16][17] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[18]
-
Mechanism: HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of the stationary phase and the organic-rich mobile phase.[15][18]
Recommended HILIC Columns for Acarbose Impurity Analysis:
| Column Type | Stationary Phase Chemistry | Key Advantages |
| Amide | Covalently bonded amide functional groups on a silica support. | Good retention for neutral and charged polar compounds.[17] |
| Amino | Aminopropyl-silylated silica. | Provides different selectivity compared to amide phases.[15] |
Step-by-Step Protocol for HILIC Method Development:
-
Column Selection: Start with an amide-based HILIC column (e.g., TSKgel Amide-80).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 10 mM Ammonium Acetate in water, pH 5.8.
-
Organic Phase (B): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Time (min) | %A | %B
-
--- | --- | ---
-
0 | 15 | 85
-
20 | 30 | 70
-
25 | 15 | 85
-
30 | 15 | 85
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or Charged Aerosol Detection (CAD) for universal detection.[19]
Optimization Workflow for HILIC Separation:
Caption: Systematic approach for HILIC method optimization.
MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[20][21][22] This allows for multiple retention mechanisms to be exploited simultaneously, often providing unique selectivity for complex mixtures.[23][24]
-
Mechanism: MMC combines hydrophobic interactions with ion-exchange, providing a powerful tool for separating compounds with varying polarity and charge states.[20][21]
Recommended MMC Columns:
| Column Type | Stationary Phase Chemistry | Separation Modes |
| Acclaim Trinity P1 | Cation-exchange, anion-exchange, and reversed-phase. | Suitable for separating APIs and their counterions.[22] |
| Acclaim Mixed-Mode HILIC-1 | Hydrophobic alkyl chain with an anion terminus. | Offers selectivity for neutral and anionic analytes.[22] |
Considerations for MMC Method Development:
-
Mobile Phase Composition: The mobile phase (pH, buffer concentration, organic modifier) will significantly influence which separation mechanism dominates.[22]
-
Method Development: MMC method development can be more complex than for single-mode columns, but offers greater flexibility and resolving power.
Summary and Final Recommendations
Overcoming the co-elution of Acarbose Impurity A and B requires a systematic approach that moves beyond standard reversed-phase HPLC. By exploring alternative column chemistries like HILIC and Mixed-Mode Chromatography, and by carefully optimizing mobile phase conditions, a robust and reliable separation can be achieved. For universal detection of these non-chromophoric compounds, Charged Aerosol Detection (CAD) is a highly recommended alternative to UV detection.[19]
References
-
B.A. Olsen, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Journal of Chromatography A, 1218(39), 2011, pp. 6903-6913. [Link]
-
ResearchGate, "Mixed-Mode Chromatography," ResearchGate, N.D. [Link]
-
Biocompare, "Hydrophilic Interaction (HILIC) Columns," Biocompare, N.D. [Link]
-
Wikipedia, "Hydrophilic interaction chromatography," Wikipedia, N.D. [Link]
-
K. Zhang and X. Liu, "Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications," Journal of Pharmaceutical and Biomedical Analysis, 128, 2016, pp. 73-88. [Link]
-
E. Lemasson et al., "Mixed-Mode Chromatography—A Review," LCGC International, 30(6), 2017, pp. 314-325. [Link]
-
Axion Labs, "Co-Elution: How to Detect and Fix Overlapping Peaks," YouTube, 2023. [Link]
-
Julia H, "A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics," Prime Scholars, 2023. [Link]
-
S. S. Kumar et al., "Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR," International Journal of Research in Pharmaceutical Sciences, 11(4), 2020, pp. 8124-8129. [Link]
-
LabRulez LCMS, "Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection," LabRulez LCMS, N.D. [Link]
-
P. Novak et al., "Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach," Journal of Separation Science, 28(13), 2005, pp. 1442-1447. [Link]
-
Axion Labs, "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)," Axion Labs, N.D. [Link]
-
ResearchGate, "Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach," ResearchGate, N.D. [Link]
-
A. Naeemy et al., "Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms," Journal of Analytical Chemistry, 73(9), 2018, pp. 912-919. [Link]
-
Pharmaffiliates, "Acarbose-Impurities," Pharmaffiliates, N.D. [Link]
-
ResearchGate, "Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites," ResearchGate, N.D. [Link]
-
Biovanix Chromatography, "Quick Troubleshooting Guide For HPLC Column Usage," Biovanix Chromatography, N.D. [Link]
-
Waters Corporation, "Effect of pH on LC-MS Analysis of Amines," Waters Corporation, N.D. [Link]
-
Biotage, "How does an acid pH affect reversed-phase chromatography separations?," Biotage, 2023. [Link]
-
Moravek, "Exploring the Role of pH in HPLC Separation," Moravek, N.D. [Link]
-
SynZeal, "Acarbose EP Impurity A," SynZeal, N.D. [Link]
-
Industry news, "The Importance Of Mobile Phase PH in Chromatographic Separations," Industry news, 2023. [Link]
-
Scilit, "Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms," Scilit, N.D. [Link]
-
PubChem, "Acarbose impurity B," PubChem, N.D. [Link]
- Google Patents, "Acarbose purification process," Google P
-
Scribd, "Acarbose Impurity Analysis - Method Migration From UV Detection To CAD," Scribd, N.D. [Link]
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Improving peak shape in Acarbose Impurity A chromatography
Welcome to the technical support center for Acarbose and its related impurities analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Acarbose, with a specific focus on improving the peak shape of Impurity A. This resource synthesizes pharmacopeial standards, industry best practices, and in-depth scientific principles to provide actionable solutions.
Troubleshooting Guide: Improving Peak Shape for Acarbose Impurity A
Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise the accuracy and precision of quantification, hindering resolution between closely eluting peaks like Acarbose and Impurity A. The following section provides a systematic approach to diagnosing and resolving these common issues.
Systematic Troubleshooting Workflow
Before diving into specific issues, it's crucial to follow a logical troubleshooting sequence. The diagram below outlines a step-by-step process to efficiently identify and resolve the root cause of poor peak shape.
Caption: A systematic workflow for troubleshooting poor peak shape.
Q1: My Acarbose Impurity A peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape issue and is often observed for basic compounds like Acarbose and its impurities due to their amine functionalities.[1][2][3] The primary causes stem from secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.
Causality & Explanation:
-
Secondary Silanol Interactions: In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for Acarbose, residual silanol groups on the silica-based stationary phase can be deprotonated (negatively charged), especially at mid-to-high pH.[2] The positively charged amine groups on Acarbose and Impurity A can then interact with these silanols via a secondary ion-exchange mechanism.[2][4] This "sticking" delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[3]
-
Insufficient Buffer Concentration: A low buffer concentration in the mobile phase may not be sufficient to mask the active silanol sites on the column or to maintain a consistent pH at the column surface, leading to increased secondary interactions and peak tailing.[5][6] HILIC is particularly sensitive to buffer concentration.[6]
-
Mobile Phase pH Close to Analyte pKa: Acarbose has a reported pKa of 5.1.[] If the mobile phase pH is not appropriately controlled and is close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[5] For basic compounds, a mobile phase pH that is at least 2 units below the pKa is generally recommended to ensure the analyte is in a single, fully protonated state.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a broadening of the peak and a characteristic "right-triangle" tailing shape.[6]
Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Action: Lower the mobile phase pH. For basic compounds like Acarbose, using a mobile phase with a pH around 3.0 can help ensure the amine groups are consistently protonated and minimize interactions with silanols.[2]
-
Protocol: Prepare the aqueous portion of your mobile phase using a buffer like ammonium formate adjusted to pH 3.0 with formic acid.[8]
-
-
Increase Buffer Concentration:
-
Action: Increase the salt concentration in your mobile phase. The buffer ions compete with the analyte for the active sites, effectively masking them and improving peak shape.[9][10]
-
Protocol: Start with a buffer concentration of 10-20 mM in the aqueous portion of the mobile phase.[8] You can incrementally increase this concentration, but be mindful of the buffer's solubility in the high organic content of the HILIC mobile phase.[8][10]
-
-
Reduce Sample Mass on Column:
-
Action: To check for column overload, dilute your sample and inject it again.
-
Protocol: Prepare a 1:10 and a 1:100 dilution of your sample. If the peak shape improves and the tailing factor decreases, the original concentration was too high.[6] Reduce the injection volume or the sample concentration.[5]
-
-
Use a Modern, Deactivated Column:
-
Action: If peak shape issues persist, consider using a column specifically designed for HILIC with advanced bonding and end-capping technologies.
-
Insight: Newer HILIC phases, such as those with amide or zwitterionic functionalities, often provide better peak shapes for basic compounds compared to older bare silica phases.[8] An amide-based HILIC column has been shown to provide a good compromise of acceptable peak shape and stability for Acarbose analysis.[11][12]
-
Q2: The peaks for both Acarbose and Impurity A are fronting. What does this indicate?
A2: Peak fronting is less common than tailing but typically points to issues with the sample diluent or column overload.
Causality & Explanation:
-
Strong Sample Solvent: In HILIC, water is the strongest solvent.[8] If your sample is dissolved in a diluent that has a higher water content (is stronger) than your mobile phase, the sample will not properly partition onto the stationary phase upon injection. Instead, it travels down the column too quickly at the beginning, leading to a fronting peak.[5][13]
-
Column Overload: Severe column overload can also manifest as fronting, although tailing is more common.[6]
Troubleshooting Protocol:
-
Match Sample Diluent to Mobile Phase:
-
Action: The ideal sample diluent should be the same as, or weaker than, the initial mobile phase.
-
Protocol: Re-dissolve or dilute your sample in a solvent mixture that mimics the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer). If sample solubility is an issue, use the minimum amount of aqueous solvent necessary and keep the injection volume small.[8]
-
-
Check for Column Contamination:
-
Action: A partially blocked column inlet frit can distort the sample band as it enters the column, which can sometimes cause fronting or split peaks.[6]
-
Protocol: Disconnect the column and reverse flush it to waste with a strong solvent like 50:50 methanol:water, following the manufacturer's guidelines.[5] If this doesn't resolve the issue, replace the inlet frit or the column.
-
Q3: My Acarbose and Impurity A peaks are split or doubled. How can I resolve this?
A3: Split peaks are often caused by a disruption at the column inlet or an issue with the sample solvent.
Causality & Explanation:
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column. This causes the sample to be unevenly distributed onto the column bed, resulting in a split or distorted peak.[6]
-
Sample Solvent Effect: As with peak fronting, injecting a large volume of a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak splitting.[8]
-
Column Bed Deformation: A void or channel in the column packing material can cause the sample band to travel through at different rates, leading to a split peak. This can happen if the column is dropped or subjected to extreme pressure shocks.[2]
Troubleshooting Protocol:
-
Address Potential Inlet Blockage:
-
Action: First, remove any guard column to see if it is the source of the problem.[6] If the problem persists, the analytical column frit may be blocked.
-
Protocol: As described previously, try reverse-flushing the column. If this is unsuccessful, the column may need to be replaced.[5][6] Always use filtered samples and high-purity mobile phase solvents to prevent this issue.
-
-
Optimize Sample Injection:
-
Action: Ensure your sample solvent is compatible with the mobile phase.
-
Protocol: Prepare your sample in the mobile phase. If solubility is an issue and a stronger solvent must be used, keep the injection volume as small as possible (e.g., 1-2 µL for a 2.1 mm ID column).[8]
-
-
Check System Hardware:
Frequently Asked Questions (FAQs)
Q: Why is HILIC the preferred method for Acarbose analysis?
A: Acarbose and its impurities are highly polar, complex oligosaccharides.[][15] In traditional reversed-phase chromatography, these compounds are poorly retained on nonpolar C18 columns, eluting at or near the void volume. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[8][14] This creates a water-enriched layer on the surface of the stationary phase.[9][16] Polar analytes like Acarbose can partition into this aqueous layer, allowing for their retention and separation.[9][16]
Q: What are the United States Pharmacopeia (USP) conditions for Acarbose analysis, and how do they relate to peak shape?
A: The USP monograph for Acarbose specifies an HPLC method using a packing L8 column (an aminopropylsilane bonded phase), which is a common HILIC stationary phase.[17] The mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 750:250 v/v).[18] The USP sets a system suitability requirement for the resolution between Impurity A and the main Acarbose peak, specifying a peak-to-valley ratio of not less than 1.2.[17] This requirement directly addresses the need for good peak shape and resolution to accurately quantify this critical impurity.
Q: How does column temperature affect the separation of Acarbose and its impurities?
A: Increasing the column temperature generally decreases retention time in HILIC and can improve peak efficiency (making peaks sharper).[8] For Acarbose, which can exist as anomers, higher temperatures (e.g., 90°C) have been used to avoid double peaks by accelerating the interconversion between anomeric forms.[11] However, the USP method typically specifies a more moderate temperature of 35°C.[18][19] It is a critical parameter to optimize; while higher temperatures can improve efficiency, they can also reduce selectivity or risk degrading the stationary phase if it is silica-based.
Q: What are the key parameters to consider when preparing the mobile phase for Acarbose analysis?
A: Mobile phase preparation is critical for reproducible results and good peak shape in HILIC.
| Parameter | Recommendation & Rationale |
| Organic Solvent | Acetonitrile is the most common and recommended solvent for HILIC. |
| Aqueous Component | Use high-purity water. The water content is a key driver of retention; typically, HILIC mobile phases contain 5-40% aqueous phase.[9] |
| Buffer Type | Use volatile buffers like ammonium formate or ammonium acetate, especially if using mass spectrometry (MS) detection.[9][10] These are also highly soluble in organic solvents.[10] The USP method uses a phosphate buffer, which is suitable for UV detection.[18] |
| Buffer pH | The pH should be controlled to ensure the analyte is in a consistent ionic state. For the basic Acarbose molecule, a slightly acidic pH (e.g., 3.0-6.0) is often beneficial.[4][8] |
| Buffer Concentration | A minimum concentration of 5-10 mM in the final mobile phase is recommended to ensure adequate buffering capacity and minimize secondary interactions.[6][10] |
| Preparation | Always dissolve the buffer salt in the aqueous portion of the mobile phase before adding the organic solvent to prevent precipitation.[10] Premixing the mobile phase is recommended for isocratic methods to avoid proportioning errors.[14] |
References
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018-05-01). [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012-07-01). [Link]
-
What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - Waters. [https://support.waters.com/KB_Inf/WAT270958/What_are_the_common_causes_of_having_little_or_no_retention_and_or_peak_shape_problems_on_a_HILIC_column_ - WKB235914]([Link]_ - WKB235914)
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - Oxford Academic. (2013-03-13). [Link]
-
usp31nf26s1_m115, USP Monographs: Acarbose - uspbpep.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011-08-31). [Link]
-
Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. [Link]
-
HILIC Mobile Phase: Salt Content - ResearchGate. [Link]
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - AFIN-TS. [Link]
-
HILIC column peak shape - Chromatography Forum. (2022-07-20). [Link]
-
Effect of salts on retention in hydrophilic interaction chromatography - Nest Group. (2018-01-31). [Link]
-
Tailing of basic compound : r/CHROMATOGRAPHY - Reddit. (2023-05-05). [Link]
-
Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector - ResearchGate. [Link]
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms - ResearchGate. (2018-11-11). [Link]
-
Acarbose EP Impurity A | 1013621-79-8 - SynZeal. [Link]
-
Acarbose USP 2025 - Trungtamthuoc.com. (2025-02-17). [Link]
-
High performance liquid chromatography of acarbose and its metabolite on porous graphitic carbon column - ResearchGate. (2025-08-06). [Link]
-
Study of retention and peak shape in hydrophilic interaction chromatography over a wide pH range - ResearchGate. (2025-08-07). [Link]
-
Determination of acarbose content by hydrophilic interaction liqu... - Ingenta Connect. [Link]
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Peak Tailing in HPLC - Element Lab Solutions. [Link]
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HPLC Peak Tailing - Axion Labs. [Link]
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Acarbose EP Impurity A - Venkatasai Life Sciences. [Link]
-
Acarbose Impurity A(EP) - Analytica Chemie. [Link]
-
a Effect of pH on retention in HILIC mode. Mobile phase: ACN/water... - ResearchGate. [Link]
-
Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed. (2011-06-01). [Link]
-
Acarbose | C25H43NO18 | CID 9811704 - PubChem - NIH. [Link]
-
Acarbose Impurity Analysis - Method Migration From UV Detection To CAD - Scribd. [Link]
-
Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach | Request PDF - ResearchGate. (2025-08-07). [Link]
-
Acarbose | PDF | Chromatography | Laboratory Techniques - Scribd. [Link]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. afin-ts.de [afin-ts.de]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. uspbpep.com [uspbpep.com]
- 19. researchgate.net [researchgate.net]
Acarbose Impurity A Stability in Analytical Solutions: A Technical Support Guide
Welcome to the Technical Support Center for Acarbose and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are working with Acarbose Impurity A and may be encountering stability issues in their analytical solutions. As a complex oligosaccharide, Acarbose and its impurities present unique challenges in analytical chemistry. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the accuracy and reliability of your analytical results.
Understanding the Challenge: The Nature of Acarbose Impurity A
Acarbose Impurity A is a known process impurity and potential degradant of Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][] Structurally similar to Acarbose, Impurity A is also a complex oligosaccharide that lacks a strong chromophore, making its detection and quantification challenging, often requiring UV detection at low wavelengths (e.g., 210 nm) or the use of universal detectors like Charged Aerosol Detectors (CAD).[3]
The inherent chemical structure of Acarbose Impurity A, with its multiple glycosidic linkages and hydroxyl groups, makes it susceptible to degradation in analytical solutions, particularly through hydrolysis.[4] This instability can lead to inaccurate quantification, method variability, and challenges in method validation. This guide will walk you through the common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues encountered during the analysis of Acarbose Impurity A.
Q1: My Acarbose Impurity A peak area is decreasing over a sequence of injections. What could be the cause?
This is a classic sign of instability in your standard or sample solutions. The decrease in peak area suggests that Acarbose Impurity A is degrading over time in the analytical diluent.
Troubleshooting Steps:
-
Evaluate Your Diluent:
-
pH: Acarbose and its impurities are known to be susceptible to hydrolysis, which can be accelerated under acidic or alkaline conditions.[4] If your diluent is unbuffered or has a pH that is not optimized for stability, you may observe degradation. The pKa of Acarbose is around 5.1, indicating that the stability of the molecule can be pH-dependent.[]
-
Solvent Composition: While water is a common solvent for Acarbose and its impurities, the use of organic modifiers in the diluent should be carefully considered. Some organic solvents may accelerate degradation.
-
-
Control Temperature:
-
Higher temperatures can increase the rate of chemical reactions, including hydrolysis. Ensure your autosampler is temperature-controlled, preferably set to a cool temperature (e.g., 4-10 °C), to minimize degradation during the analytical run.
-
-
Minimize Time in Solution:
-
Prepare your standard and sample solutions as close as possible to the time of analysis. Avoid letting solutions sit at room temperature for extended periods.
-
Q2: I am observing peak splitting or the appearance of new, small peaks adjacent to the Acarbose Impurity A peak. What is happening?
This phenomenon is often attributed to epimerization, a process where the configuration of a chiral center changes. For complex sugars like Acarbose and its impurities, this can occur in solution.
Causality and Solution:
-
Mechanism: The anomeric carbon of the reducing end of the sugar is prone to mutarotation, leading to the formation of α and β anomers, which can sometimes be separated chromatographically, resulting in split or broadened peaks.
-
Analytical Solution: Increasing the column temperature (e.g., to 90 °C) can accelerate the interconversion between anomers, causing the separate peaks to coalesce into a single, sharper peak.[3] This approach is used in some established analytical methods for Acarbose to improve peak shape and resolution.
In-Depth Technical Guide to Mitigating Stability Issues
This section provides a more detailed exploration of the factors affecting Acarbose Impurity A stability and protocols to address them.
The Critical Role of pH in Solution Stability
The stability of glycosidic bonds is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of these bonds, leading to the breakdown of Acarbose Impurity A.
-
Acid Hydrolysis: Under acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the glycosidic bond.
-
Alkaline Degradation: While generally more stable to alkali than acid, at high pH and elevated temperatures, degradation can still occur through various mechanisms.
Recommendations for pH Control:
-
Buffered Mobile Phases and Diluents: Whenever possible, use a buffered system for your mobile phase and sample diluent. Phosphate buffers are commonly used in the analysis of Acarbose.[5] A pH in the range of 5.5 to 7.5 is generally recommended for the stability of Acarbose itself.[5]
-
Method Development: During method development, perform a solution stability study by preparing the Acarbose Impurity A standard in different pH buffers and monitoring its purity over time.
Impact of Temperature on Degradation Kinetics
As with most chemical reactions, the degradation of Acarbose Impurity A is temperature-dependent. The Arrhenius equation describes this relationship, where an increase in temperature leads to an exponential increase in the reaction rate constant.
Best Practices for Temperature Control:
| Parameter | Recommendation | Rationale |
| Sample Storage | Store stock and working solutions at 2-8 °C. | To slow down the rate of degradation. |
| Autosampler Temperature | Set to 4-10 °C. | To maintain the integrity of the samples during the analytical sequence. |
| Column Temperature | Optimize based on chromatographic performance. | While higher temperatures can mitigate epimerization, be mindful of potential on-column degradation. |
Solvent Selection and Preparation of Standard Solutions
The choice of solvent for preparing your Acarbose Impurity A standard solutions is critical.
Protocol for Preparation of Acarbose Impurity A Standard Solution:
-
Solvent Selection: Use high-purity water (e.g., Milli-Q or equivalent) as the primary solvent. If the mobile phase is buffered, using the mobile phase as the diluent can improve peak shape and reduce baseline disturbances.
-
Weighing: Accurately weigh an appropriate amount of the Acarbose Impurity A reference standard.
-
Dissolution: Dissolve the standard in a minimal amount of the chosen solvent. Gentle sonication can be used to aid dissolution, but avoid excessive heating.
-
Dilution: Dilute the stock solution to the desired concentration using the same solvent.
-
Storage: Store the solution in a tightly capped vial in the refrigerator (2-8 °C) and use it within a validated stability period.
Visualizing the Stability Workflow
The following diagram illustrates a systematic approach to investigating and mitigating Acarbose Impurity A stability issues.
Caption: Troubleshooting workflow for Acarbose Impurity A stability.
Hypothetical Degradation Pathway
While specific degradation products of Acarbose Impurity A are not extensively documented in readily available literature, a likely degradation pathway involves the hydrolysis of the glycosidic bonds. The following diagram illustrates a hypothetical hydrolysis of a glycosidic bond in a related complex oligosaccharide.
Caption: Hypothetical hydrolysis of Acarbose Impurity A.
This guide provides a comprehensive overview of the stability challenges associated with Acarbose Impurity A and offers practical solutions to ensure the integrity of your analytical data. By understanding the underlying chemical principles and implementing these best practices, you can develop robust and reliable analytical methods for Acarbose and its impurities.
References
- Acarbose EP Impurities and Related Compounds - SynThink Research Chemicals. (n.d.). Retrieved from SynThink Research Chemicals website.
- CN001903 Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection - Thermo Fisher Scientific. (n.d.).
- Acarbose Impurities and Related Compound - Veeprho. (n.d.).
- Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach | Request PDF - ResearchGate. (2025, August 7).
- Acarbose-Impurities - Pharmaffiliates. (n.d.).
- usp31nf26s1_m115, USP Monographs: Acarbose - uspbpep.com. (n.d.).
- Acarbose Impurities - BOC Sciences. (n.d.).
- (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms - ResearchGate. (2018, November 11).
- Acarbose Impurity Analysis - Method Migration From UV Detection To CAD - Scribd. (n.d.).
- Acarbose. (n.d.).
- Degradation kinetics parameters in tested solvents | Download Table - ResearchGate. (n.d.).
- Acarbose EP Impurity A - BOC Sciences. (n.d.).
- Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed. (2005, August).
- Kinetic Determination of Acarbose and Miglitol in Bulk and Pharmaceutical Formulations Using Alkaline Potassium Permanganate - PMC - NIH. (n.d.).
- Which mobile phase is required for acarbose detection by HPLC? - ResearchGate. (2022, September 22).
- USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability - Waters Corporation. (n.d.).
- Kinetic determination of acarbose and miglitol in bulk and pharmaceutical formulations using alkaline potassium permanganate - PubMed. (2007, March).
Sources
Technical Support Center: Optimization of Mobile Phase for Acarbose Impurity Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Acarbose and its related impurities. Acarbose, a complex pseudo-oligosaccharide, presents unique challenges in chromatographic separation due to its high polarity, lack of a significant UV chromophore, and the presence of numerous structurally similar impurities.[1][] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing HPLC mobile phases to achieve robust and reliable impurity profiling.
This document is structured to help you navigate from fundamental concepts to specific troubleshooting scenarios, ensuring you can develop, optimize, and validate your analytical methods with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of Acarbose, providing the essential knowledge needed to make informed decisions during method development.
Q1: Why is the chromatographic separation of Acarbose and its impurities so challenging?
The difficulty in separating Acarbose from its impurities stems from several key factors:
-
High Polarity & Structural Similarity: Acarbose and its impurities are complex, polar oligosaccharides, often differing by only a single sugar unit or stereochemistry.[3][4] This makes them poorly retained on traditional reversed-phase columns (like C18) and difficult to resolve from one another.
-
Lack of a Strong Chromophore: The molecular structure of Acarbose lacks a chromophore that absorbs strongly at higher UV wavelengths.[5] This necessitates detection at very low wavelengths (e.g., 210 nm), which can suffer from baseline noise and interference from mobile phase components.[6]
-
Anomerization: As a sugar-based molecule, Acarbose and some of its impurities can exist as anomers (α and β forms) in solution. This can lead to peak splitting or broadening, complicating quantification and peak identification.[3][7]
-
Complex Impurity Profile: Acarbose is produced via fermentation, which can result in a wide array of structurally related compounds that must be monitored and controlled.[3]
Q2: What are the common HPLC columns used for Acarbose analysis, and what are their pros and cons?
Choosing the right stationary phase is critical. The most common choices fall into three categories:
| Column Type | Pros | Cons |
| Amino (NH2, APS) | - Historically used in pharmacopeia methods (USP, Ph. Eur.).[6][8]- Effective for separating polar compounds. | - Prone to instability and column bleed, especially with certain mobile phases.[3]- Can have shorter column lifetimes. |
| Amide-HILIC | - Provides robust and reproducible separation for polar analytes.[3]- More stable than traditional amino columns.[7]- Excellent choice for methods using volatile mobile phases for CAD or MS detection. | - Requires careful mobile phase preparation and longer equilibration times than reversed-phase. |
| Porous Graphitic Carbon (PGC) | - Offers unique selectivity based on molecular shape.- Extremely stable across a wide pH range and at high temperatures.[3]- High temperature (e.g., 90°C) can be used to overcome anomerization, resulting in single, sharp peaks.[3][7] | - Retention mechanisms can be complex.- May require specific mobile phase modifiers (like TFA) for optimal performance.[6] |
Q3: What detection methods are suitable for Acarbose, and how do they influence mobile phase selection?
The choice of detector is intrinsically linked to mobile phase composition:
-
UV Detection (210 nm): This is the traditional pharmacopeia method.[9] It requires a UV-transparent mobile phase. However, its low sensitivity and susceptibility to interference are significant drawbacks.[6] Non-volatile buffers like phosphate are commonly used.[8]
-
Charged Aerosol Detector (CAD): A universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. This makes it ideal for Acarbose and its impurities.[3] Crucially, CAD requires volatile mobile phases. Non-volatile buffers like phosphate will foul the detector and must be replaced with volatile alternatives like ammonium acetate or modifiers such as formic acid or TFA.[3]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, it detects non-volatile compounds but is often considered less sensitive for this application.[6] It also requires volatile mobile phases.
-
Mass Spectrometry (MS): Used for identification and structural elucidation of impurities.[10] Like CAD and ELSD, it is incompatible with non-volatile buffers.
Q4: Should I use an isocratic or gradient elution method for impurity analysis?
The choice depends on the complexity of your sample and the goals of the analysis.
-
Isocratic Elution: A constant mobile phase composition is used throughout the run.[11] This method is simpler, more robust, and often sufficient for assay analysis where only the main peak is of interest.[12] However, for impurity profiling, it often fails to elute all impurities in a reasonable time with good peak shape.
-
Gradient Elution: The mobile phase composition is changed over the course of the run, typically by increasing the organic solvent concentration.[13] This is highly recommended for impurity analysis as it allows for the separation of a wide range of compounds with different polarities.[12] For Acarbose, very shallow gradients (e.g., a 3% change in organic modifier over 10 minutes) are often necessary to achieve adequate resolution between closely related impurities.[3]
Section 2: Troubleshooting Guide: Mobile Phase Optimization
This section provides direct answers to common problems encountered during the optimization of Acarbose impurity separation methods.
Issue: Poor Resolution Between Impurity Peaks
Q: My impurity peaks are co-eluting or have poor resolution (Rs < 1.5). How can I improve their separation?
A: This is the most common challenge. A systematic approach is required. Start by modifying one parameter at a time.
-
Adjust the Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic modifier concentration provides more time for closely eluting compounds to separate. For Acarbose, even a 0.2-0.5% per minute change can significantly impact resolution.[3]
-
Modify the Mobile Phase pH: The pH of the aqueous portion of your mobile phase can alter the ionization state of silanols on the column surface and potentially the analytes, affecting retention and selectivity.[14] Conduct a pH screening study (e.g., from pH 4.5 to 6.5 using an ammonium acetate buffer) to find the optimal value. A change of just 0.5 pH units can sometimes resolve critical pairs.
-
Change the Organic Modifier: While acetonitrile is the most common choice, switching to or adding methanol can alter selectivity, especially on PGC columns where it can favor the separation of compounds differing by their polar heads.[6]
-
Vary the Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape and slightly alter selectivity, which may be enough to resolve a critical pair.[15]
-
Consider a Different Stationary Phase: If the above steps fail, the required selectivity may not be achievable on your current column. Switching from an amino column to an Amide-HILIC or a PGC column will provide a significant change in separation mechanism and is often the ultimate solution.[3]
Issue: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: I am observing significant peak tailing. What is the cause and solution?
A: Peak tailing for Acarbose is often caused by secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on silica-based columns (like Amino or Amide-HILIC) can interact with the basic amine group in Acarbose, causing tailing. Lowering the mobile phase pH (e.g., towards 5.0) can help suppress the ionization of silanols, reducing these interactions.[15] Using modern, high-purity silica columns is also highly recommended.
-
Column Overload: Injecting too much sample mass can lead to tailing. Try reducing the injection volume or sample concentration.
-
Insufficient Buffer Capacity: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH on the column surface effectively.
Q: My peaks are split or excessively broad. Could this be due to anomers?
A: Yes, this is a distinct possibility, especially on HILIC or Amino columns at moderate temperatures.
-
The Problem: Acarbose can interconvert between its α and β anomeric forms in solution. If this conversion is slow relative to the chromatographic timescale, two separate or one very broad peak will be observed.
-
The Solution: Increase the column temperature. Elevating the temperature accelerates the interconversion of anomers, causing them to coalesce into a single, sharp peak. On a thermally stable column like PGC, temperatures as high as 90°C have been shown to be highly effective for this purpose.[3][7]
Issue: Incompatibility with Advanced Detectors (CAD/MS)
Q: I want to switch from a UV detector to a CAD/MS system. How must I adapt my mobile phase?
A: This is a critical transition that requires a complete change in your buffering system. Your primary goal is to eliminate all non-volatile components.
-
Remove Phosphate Buffers: The most common mistake is using a pharmacopeia method with phosphate buffer on a CAD or MS system.[3] Phosphate salts are non-volatile and will rapidly contaminate and disable the detector.
-
Implement a Volatile Buffer System:
-
Ammonium Acetate or Formate: These are excellent choices. Prepare a 10-20 mM stock solution and adjust the pH with the corresponding acid (acetic or formic acid). A pH of 5.8 has been shown to be a good starting point for Amide-HILIC columns.[3]
-
Acidic Modifiers: For PGC columns, a mobile phase of acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA) is effective.[3][6]
-
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise and ensure the highest sensitivity.[5]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Volatile Mobile Phase for HILIC-CAD/MS Analysis
This protocol describes the preparation of a mobile phase suitable for separating Acarbose impurities on an Amide-HILIC column with CAD or MS detection.
Objective: To prepare 1 L of Mobile Phase A (Aqueous) and Mobile Phase B (Organic).
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium acetate (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Calibrated pH meter
-
Sterile, filtered solvent bottles
Procedure:
-
Prepare Aqueous Stock Buffer (200 mM Ammonium Acetate):
-
Weigh 15.42 g of ammonium acetate.
-
Dissolve in ~800 mL of LC-MS grade water in a 1 L volumetric flask.
-
Once dissolved, dilute to the 1 L mark with water and mix thoroughly.
-
-
Prepare Mobile Phase A (10 mM Ammonium Acetate, pH 5.8):
-
Add 50 mL of the 200 mM stock buffer to a 1 L solvent bottle.
-
Add ~900 mL of LC-MS grade water.
-
Place a calibrated pH probe in the solution. Adjust the pH to 5.8 by dropwise addition of acetic acid.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the final solution through a 0.22 µm nylon filter. This is Mobile Phase A .
-
-
Prepare Mobile Phase B:
-
Pour LC-MS grade acetonitrile into a separate, clean solvent bottle. This is Mobile Phase B .
-
-
System Setup:
-
Place the prepared mobile phases onto the HPLC/UHPLC system.
-
Purge the system thoroughly before starting the analysis.
-
Section 4: Data Summary
Table 1: Comparison of Typical Starting Conditions for Acarbose Impurity Analysis
| Parameter | Method 1: Ph. Eur. (UV) | Method 2: Amide-HILIC (CAD) | Method 3: PGC (CAD) |
| Column | Aminopropyl-silyl (APS) | Accucore 150 Amide HILIC | Hypercarb (PGC) |
| Dimensions | 250 x 4.6 mm, 5 µm | 100 x 2.1 mm, 2.6 µm | 100 x 2.1 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer | 10 mM Ammonium Acetate, pH 5.8 | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or shallow gradient | Shallow gradient (e.g., 85% to 82% B over 10 min) | Shallow gradient |
| Flow Rate | 2.0 mL/min | 0.6 mL/min | 0.5 mL/min |
| Temperature | 35 °C | 45 °C | 90 °C |
| Detector | UV @ 210 nm | CAD | CAD |
| Reference | [8][9] | [3] | [3][6] |
Section 5: References
-
Naeemy, A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Scribd. (n.d.). Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. [Link]
-
Pharmaffiliates. (n.d.). Acarbose-Impurities. [Link]
-
Daali, Y., et al. (2002). High performance liquid chromatography of acarbose and its metabolite on porous graphitic carbon column. ResearchGate. [Link]
-
ResearchGate. (2022). Which mobile phase is required for acarbose detection by HPLC?[Link]
-
Marchioro, D., et al. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. PubMed. [Link]
-
Google Patents. (2015). CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation.
-
Leistner, A., & Holzgrabe, U. (2022). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Acarbose-Impurities. [Link]
-
Scilit. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. [Link]
-
Xu, S., et al. (2017). Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. Chinese Pharmaceutical Journal. [Link]
-
PubChem. (n.d.). Acarbose impurity B. [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Welch Materials. (2026). Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
ResearchGate. (n.d.). Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. [Link]
-
ResearchGate. (n.d.). Influence of acidic modifier percentage on acarbose and its metabolite...[Link]
-
MDPI. (2024). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. [Link]
-
Macedonian Pharmaceutical Bulletin. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 10. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. hplc.eu [hplc.eu]
Addressing the lack of a strong chromophore in Acarbose Impurity A analysis
Technical Support Center: Acarbose Impurity Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analysis of Acarbose and its impurities, with a specific focus on overcoming the challenges posed by Acarbose Impurity A's lack of a strong chromophore. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Part 1: Frequently Asked questions (FAQs)
This section addresses common initial questions regarding the analysis of Acarbose and its impurities.
Q1: What is Acarbose Impurity A, and why is it difficult to analyze using standard HPLC-UV methods?
A1: Acarbose is a complex oligosaccharide used as an anti-diabetic drug to treat type 2 diabetes.[] Acarbose Impurity A, also known as O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose, is a related substance that can form during the manufacturing process.[2] Like the parent Acarbose molecule, Impurity A is a carbohydrate and lacks a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light.[3] Standard High-Performance Liquid Chromatography (HPLC) systems most commonly use UV-Visible detectors.[3] The inability of Impurity A to absorb UV light makes its detection and quantification by these standard methods highly challenging, often resulting in poor sensitivity or complete invisibility.[3][4]
Q2: What are the primary analytical strategies to overcome the lack of a chromophore in Acarbose Impurity A?
A2: There are two main strategies to successfully analyze compounds like Acarbose Impurity A that lack a UV chromophore:
-
Employing Universal HPLC Detectors: Instead of relying on UV absorbance, one can use detectors that respond to a universal property of the analyte. These include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Refractive Index (RI) Detectors.[5][6] Mass Spectrometry (MS) is also a powerful tool for both detection and structural identification.[7][8][9][10]
-
Chemical Derivatization: This involves a chemical reaction to attach a UV-active or fluorescent "tag" to the analyte molecule. This can be done either before the sample is injected into the HPLC (pre-column derivatization) or after the analyte has been separated on the column but before it reaches the detector (post-column derivatization).[3][11][12]
Q3: Which pharmacopeial methods exist for Acarbose, and what are their limitations?
A3: The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) both have monographs for Acarbose. The Ph. Eur. monograph, for example, describes an HPLC method for related substances that uses an aminopropyl-silyl column with UV detection at a low wavelength (210 nm).[4][13] While this method is established, its reliance on low-wavelength UV detection presents challenges. At 210 nm, many solvents and buffer components absorb light, leading to high baseline noise and reduced sensitivity. Furthermore, this approach may not be adequate for all related impurities, especially those with very weak or no chromophores, potentially leading to an incomplete impurity profile.[4]
Part 2: Troubleshooting Guide & In-Depth Methodologies
This section provides detailed solutions to specific experimental problems, explaining the underlying scientific principles for each recommendation.
Issue 1: Poor or No Signal for Impurity A with HPLC-UV
Q: My lab uses a standard HPLC with a UV detector, and I cannot get a reliable signal for Acarbose Impurity A. How can I solve this without purchasing a new detector?
A: This is a classic challenge. The solution lies in chemical derivatization to make your analyte "visible" to the UV detector.
The most robust strategy is pre-column derivatization , where you attach a chromophore to the impurity before analysis.[11] For reducing sugars like Acarbose and its impurities, reductive amination is a highly effective and widely published technique.[14][15]
Recommended Protocol: Pre-Column Derivatization with p-Aminobenzoic Acid Ethyl Ester (ABEE)
This protocol leverages the reaction between the reducing end of the sugar and the primary amine of ABEE to form a Schiff base, which is then reduced to a stable secondary amine. The attached ABEE tag provides strong UV absorbance.[14][16]
Experimental Protocol: ABEE Derivatization
-
Sample Preparation: Accurately weigh and dissolve your Acarbose sample (containing impurities) in high-purity water to a known concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Prepare a fresh ABEE stock solution. A common formulation involves dissolving ABEE in methanol with glacial acetic acid, followed by the addition of a reducing agent like pyridine-boron hydride complex.[16]
-
Derivatization Reaction:
-
Workup:
-
After cooling, perform a liquid-liquid extraction to remove excess reagent. Add pure water (200 µL) and chloroform (200 µL) to the reaction mixture.[14][16]
-
Vortex vigorously and centrifuge to separate the layers.
-
The ABEE-labeled sugars are hydrophilic and will partition into the upper aqueous layer.[14]
-
-
Analysis:
-
Carefully collect the aqueous layer.
-
Filter through a 0.45 µm syringe filter.
-
Inject the filtered solution onto a reversed-phase HPLC column (e.g., C18).
-
Set the UV detector to the absorbance maximum of the ABEE tag (typically around 305 nm).[16]
-
Causality & Rationale: By covalently bonding the ABEE molecule, which has a strong chromophore, to Impurity A, you are fundamentally changing its properties to match the capabilities of your detector. This eliminates the issue of non-detection and allows for sensitive and robust quantification using standard equipment.[16]
Diagram of Derivatization Workflow
Caption: Workflow for ABEE pre-column derivatization.
Issue 2: Method is Not Reproducible or Fails Validation (Using Alternative Detectors)
Q: I have access to an ELSD/CAD system, but my results for Acarbose impurities are inconsistent. What are the key parameters I need to control?
A: This is a common issue with aerosol-based detectors. Unlike UV detectors, their response is not linear and is highly dependent on precise control of experimental conditions.
Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent for non-chromophoric, non-volatile compounds like Acarbose impurities.[17][18] They work by nebulizing the column eluent into an aerosol, evaporating the mobile phase, and then measuring the remaining analyte particles.[17][19] However, this process introduces several critical variables that must be optimized and strictly controlled.
Troubleshooting Flowchart for ELSD/CAD
Caption: Troubleshooting logic for ELSD/CAD detectors.
Key Parameters & Scientific Rationale
| Parameter | Why It's Critical | Troubleshooting Action |
| Mobile Phase Volatility | Both ELSD and CAD must evaporate the mobile phase completely to leave only analyte particles. Non-volatile salts (e.g., sodium phosphate) will precipitate and create a massive, unstable background signal, obscuring the analyte peak.[18] | Action: Replace phosphate or other non-volatile buffers with volatile alternatives like ammonium formate, ammonium acetate, or trifluoroacetic acid (TFA). Ensure all mobile phase components can be fully evaporated under your operating conditions. |
| Nebulizer Gas Flow/Pressure | This parameter controls the formation of droplets (aerosol). Incorrect flow can lead to either incomplete nebulization (large droplets that don't evaporate well) or analyte loss. The goal is a fine, consistent mist.[18] | Action: Optimize this setting using a standard of your analyte. Start with the manufacturer's recommendation and adjust up and down to find the setting that provides the best signal-to-noise (S/N) ratio. |
| Evaporator/Drift Tube Temp. | The temperature must be high enough to evaporate the mobile phase but low enough to avoid vaporizing your semi-volatile analytes. For Acarbose impurities, which are non-volatile, the main concern is ensuring complete solvent removal. | Action: Set the temperature based on the boiling point of your mobile phase. For a typical water/acetonitrile gradient, temperatures of 40-60°C are common. Higher temperatures can improve evaporation but may increase baseline noise. |
| Response Curve Characterization | A common mistake is assuming a linear response. The signal from ELSD/CAD is often non-linear and can be described by a logarithmic or power function.[20] Using a single-point calibration or a linear regression on a non-linear response will lead to significant quantification errors. | Action: Always use a multi-level calibration curve (minimum 5-7 standards) spanning the expected concentration range of your impurities. Fit the curve using a non-linear model (e.g., quadratic or power law) provided by your chromatography data system (CDS) software. |
By systematically addressing these four areas, you can develop a robust and reproducible method for Acarbose impurities using aerosol-based detectors. Both the Chinese and European Pharmacopoeias now recognize CAD as a suitable detector for HPLC analysis.[21]
Issue 3: Need for a Definitive, High-Sensitivity Method
Q: For regulatory submission and characterization of unknown impurities, I need the most sensitive and specific method available. What is the gold standard?
A: The gold standard for this type of analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
HPLC-MS provides unparalleled sensitivity and specificity. It not only detects the compounds but also provides mass-to-charge (m/z) ratio information, which is crucial for identifying known impurities and characterizing novel ones.[7][8] For Acarbose and its impurities, which are polar and non-volatile, Electrospray Ionization (ESI) is the most suitable ionization source.
Why HPLC-MS is Superior for this Application:
-
Universal Detection: MS detects any ionizable compound, completely bypassing the need for a chromophore.
-
High Sensitivity: Modern MS instruments can achieve detection limits far lower than UV or even CAD/ELSD, which is critical for trace impurity analysis.
-
Structural Information: By analyzing the fragmentation patterns in tandem MS (MS/MS), one can deduce the structure of unknown impurities, a capability no other detector offers.[8][10]
-
Regulatory Acceptance: LC-MS is a well-established and highly regarded technique for impurity identification and characterization in regulatory filings.[7][9]
Considerations for Method Development:
-
Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating highly polar compounds like Acarbose. Amide-based HILIC columns show excellent performance and stability.[22]
-
Mobile Phase: As with ELSD/CAD, you must use volatile mobile phases and buffers (e.g., ammonium formate/acetate in water/acetonitrile) to be compatible with the MS interface.
-
Ionization Mode: Acarbose and its impurities contain amine groups, making them amenable to positive ion mode ESI. The molecular formula for Acarbose Impurity A is C₂₅H₄₃NO₁₈, with a molecular weight of 645.6 g/mol .[23][24] You would look for the protonated molecule [M+H]⁺ at m/z 646.6.
References
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
-
Evaporative light scattering detection methodology for carbohydrate analysis by HPLC. ResearchGate. [Link]
-
Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. PubMed. [Link]
-
Evaporative light scattering detector. Wikipedia. [Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]
-
Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]
-
The principles of ELSD. Peak Scientific. [Link]
-
(PDF) Charged aerosol detection in pharmaceutical analysis. ResearchGate. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
-
Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection. PubMed. [Link]
-
Acarbose Impurities and Related Compound. Veeprho. [Link]
-
Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. NCBI. [Link]
-
Acarbose-Impurities. Pharmaffiliates. [Link]
-
Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. Food Science and Technology Research. [Link]
-
Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
-
Acarbose Analysis by COSMOSIL Sugar-D. Nacalai Tesque, Inc. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Scilit. [Link]
-
Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. ResearchGate. [Link]
-
Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. PubMed Central. [Link]
-
Acarbose EP Impurity A. SynZeal. [Link]
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Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. LabRulez LCMS. [Link]
-
A rapid and sensitive assay to quantify amino sugars, neutral sugars and uronic acid necromass biomarkers using pre-column derivatization, ultra-high-performance liquid chromatography and high-resolution mass spectrometry. ResearchGate. [Link]
-
Chapter 15 Pre- and Post-Column Detection-Oriented Derivatization Techniques in HPLC of Carbohydrates. ResearchGate. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaguideline. [Link]
-
Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. PubMed. [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University TigerPrints. [Link]
-
HPLC Determination of Carbohydrates in Food and Drink. Agilent. [Link]
-
HPLC of p-aminobenzoic ethyl ester (ABEE)-derivatized monosaccharides... ResearchGate. [Link]
-
Detection Methods (1). Shimadzu. [Link]
-
(PDF) HPLC for Carbohydrate Analysis. ResearchGate. [Link]
-
Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]
-
Validated simultaneous determination of antipyrine and benzocaine HCl... Royal Society of Chemistry. [Link]
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Method migration from HPLC-UV to LC-MS for Acarbose impurities
<_ !_! >
Navigating the Transition from HPLC-UV to LC-MS for Enhanced Specificity and Sensitivity
Welcome to the technical support center for the analysis of Acarbose and its impurities. This resource is designed for researchers, scientists, and drug development professionals who are migrating their analytical methods from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during this transition.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic decision to migrate from HPLC-UV to LC-MS for Acarbose impurity profiling.
Q1: Why should our lab consider migrating from a validated HPLC-UV method to an LC-MS method for Acarbose impurities?
A1: Migrating to an LC-MS method offers several significant advantages over traditional HPLC-UV. Acarbose and its impurities lack a strong chromophore, which limits the sensitivity and specificity of UV detection, often requiring analysis at low wavelengths like 210 nm.[1][2][3] LC-MS provides:
-
Enhanced Sensitivity: Mass spectrometry is inherently more sensitive than UV detection, allowing for the detection and quantification of impurities at much lower levels.[3]
-
Greater Specificity: LC-MS can distinguish between compounds with similar chromatographic behavior but different mass-to-charge ratios (m/z), providing unambiguous identification of impurities.[4] This is particularly crucial for complex fermentation-derived products like Acarbose.[2]
-
Structural Information: MS/MS capabilities allow for the fragmentation of ions, providing valuable structural information that can help in the characterization of unknown impurities.[5][6]
-
Universal Detection: Unlike UV, which requires a chromophore, mass spectrometry can detect a wider range of compounds, including those that are not UV-active.[1][2] This is beneficial as some Acarbose impurities may not have a significant UV response.
Q2: What are the main challenges when converting an HPLC-UV method to be LC-MS compatible?
A2: The primary challenge lies in the mobile phase composition. Many compendial HPLC-UV methods for Acarbose use non-volatile buffers, such as phosphate buffers, which are incompatible with mass spectrometry as they can contaminate the ion source.[1][7] Therefore, the method migration necessitates a switch to volatile mobile phases and additives.[7] Other challenges include:
-
Ion Suppression/Enhancement: The sample matrix can significantly impact the ionization efficiency of the target analytes, leading to inaccurate quantification.[8][9][10]
-
Analyte Ionization: Acarbose and its related impurities are polar molecules, and selecting the appropriate ionization mode (e.g., Electrospray Ionization - ESI) and optimizing its parameters is crucial for achieving good sensitivity.[8]
-
Chromatographic Separation: The change in mobile phase composition may alter the chromatographic selectivity, requiring re-optimization of the separation conditions.
Q3: What are the regulatory expectations when migrating from a compendial HPLC-UV method to a new LC-MS method?
A3: When migrating from a compendial method, the new LC-MS method must be thoroughly validated to demonstrate that it is suitable for its intended purpose.[11] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for analytical procedure validation.[11][12][13] The validation should demonstrate that the new method is equivalent to or better than the original method in terms of performance characteristics such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
A risk-based approach to revalidation is often encouraged, considering the impact of the changes on the product's critical quality attributes (CQAs).[14]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the development and application of an LC-MS method for Acarbose impurities.
Issue 1: Poor Sensitivity and Inconsistent Ionization
Symptom: You are observing a weak or unstable signal for Acarbose and its impurities, even at concentrations that should be easily detectable.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization of Acarbose, which contains amine functionalities.
-
Troubleshooting Steps:
-
Experiment with different volatile acidic modifiers like formic acid or acetic acid at varying concentrations (e.g., 0.1% to 1%). These will promote protonation and enhance the signal in positive ion mode.
-
Consider using a volatile buffer system like ammonium formate or ammonium acetate to maintain a stable pH throughout the chromatographic run.[7]
-
-
-
Incorrect Ionization Mode or Polarity:
-
Troubleshooting Steps:
-
Analyze a standard solution of Acarbose in both positive and negative ion modes to determine which provides a better response. For Acarbose, positive ion mode is generally preferred due to the presence of the secondary amine.
-
Optimize key ESI source parameters such as capillary voltage, gas temperature, and nebulizer pressure to maximize the signal for your specific instrument.
-
-
-
Formation of Multiple Adducts: In ESI, analytes can form adducts with various ions present in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+). This can split the analyte signal across multiple m/z values, reducing the intensity of the desired protonated molecule [M+H]+.
-
Troubleshooting Steps:
-
Use high-purity, LC-MS grade solvents and additives to minimize the presence of alkali metal salts.[15]
-
The addition of a small amount of ammonium salt (e.g., ammonium formate) can sometimes help to promote the formation of a single, more consistent adduct ([M+NH4]+).
-
-
Issue 2: Ion Suppression and Matrix Effects
Symptom: The peak areas for Acarbose and its impurities are significantly lower when analyzing formulated products or in-process samples compared to clean standards, or the results show poor reproducibility.
Potential Causes & Solutions:
-
Co-elution with Matrix Components: Excipients from the drug product or other components from the sample matrix can co-elute with the analytes and compete for ionization in the ESI source, leading to ion suppression.[10][16]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the gradient profile or explore alternative stationary phases (e.g., HILIC, mixed-mode) to separate the analytes from the interfering matrix components.[1] A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram.[8]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.[8]
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.
-
-
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for compensating for matrix effects. However, if one is not available, a structurally similar analog can be used. The internal standard should be added to all samples and standards at a constant concentration.
Issue 3: Poor Peak Shape and Tailing
Symptom: Chromatographic peaks for Acarbose and its impurities are broad, tailing, or split.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the basic amine groups of Acarbose, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base, like a low concentration of an amine modifier, to the mobile phase to saturate the active sites on the stationary phase. However, be mindful of potential ion suppression.
-
Increase Buffer Concentration: A higher buffer concentration can help to minimize secondary ionic interactions.[17]
-
Use a Different Stationary Phase: Consider using a column with a different chemistry, such as a polar-embedded phase or a column specifically designed for the analysis of basic compounds. Porous graphitic carbon columns have also shown promise for the separation of Acarbose and its metabolites.[3]
-
-
-
Anomerization: Acarbose and some of its impurities can exist as anomers, which may separate under certain chromatographic conditions, leading to split or broad peaks.
-
Troubleshooting Steps:
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 90°C) can accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.[1]
-
-
Part 3: Experimental Protocols and Data
Workflow for Method Migration
Caption: Workflow for migrating from HPLC-UV to LC-MS.
Troubleshooting Logic for Ion Suppression
Caption: Troubleshooting logic for ion suppression issues.
Table 1: Comparison of Typical HPLC-UV and LC-MS Method Parameters
| Parameter | Typical HPLC-UV Method | Recommended LC-MS Method | Rationale for Change |
| Column | Aminopropyl-silyl (APS) | C18, Polar-embedded, or HILIC | APS columns can be unstable; alternative phases offer better stability and selectivity with MS-compatible mobile phases.[1] |
| Mobile Phase A | Aqueous Phosphate Buffer | 0.1% Formic Acid in Water or 10mM Ammonium Formate | Phosphate is non-volatile and will contaminate the MS source.[7] Volatile additives are required. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is MS-compatible and a good solvent for reversed-phase and HILIC modes. |
| Detection | UV at 210 nm | ESI-MS (Positive Ion Mode) | MS provides superior sensitivity and specificity for compounds with weak chromophores.[1][2] |
| Column Temp. | Ambient or slightly elevated | 45-90°C | Higher temperatures can improve peak shape by accelerating anomer interconversion.[1] |
Table 2: Common Acarbose Impurities and their Expected [M+H]+ m/z Values
| Impurity Name | Structure Description | Expected [M+H]+ (m/z) |
| Acarbose | Main Component | 646.26 |
| Impurity A | Trisaccharide analog | 484.21 |
| Impurity B | Pentasaccharide analog | 808.31 |
| Impurity C | Hexasaccharide analog | 970.36 |
| Impurity G | Dimer of Acarbose | 1291.51 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. PubMed. Available from: [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. hdb. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
-
Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. Chinese Journal of Biotechnology. Available from: [Link]
-
Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available from: [Link]
-
Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
Identification of impurities in acarbose by using an integrated liquid chromatography‐nuclear magnetic resonance and liquid chromatography‐mass spectrometry approach. TIB.eu. Available from: [Link]
-
Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. ResearchGate. Available from: [Link]
-
Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. National Institutes of Health. Available from: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
Quantification of Acarbose in Human Plasma by Liquid Chromatography—Electrospray Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available from: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available from: [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health. Available from: [Link]
-
Developing, Testing and Troubleshooting Chromatography Method Transfer. Separation Science. Available from: [Link]
-
Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. Scribd. Available from: [Link]
-
Mobile phases compatible for LC/MS. Shimadzu. Available from: [Link]
-
High performance liquid chromatography of acarbose and its metabolite on porous graphitic carbon column. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. Available from: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
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- 17. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Sensitivity for Low-Level Acarbose Impurity A Detection
Introduction: The Mandate for Sensitivity
Acarbose is a complex oligosaccharide and an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus[]. Its mechanism relies on delaying carbohydrate digestion, which helps to manage postprandial blood glucose levels[2]. The manufacturing process of Acarbose, derived from fermentation of Actinoplanes utahensis, can result in several structurally related impurities[]. Among these, Acarbose Impurity A is a specified impurity in major pharmacopeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP)[3][4][5].
Controlling this and other impurities at very low levels is not merely a procedural step; it is a regulatory mandate and a cornerstone of drug safety. This guide provides researchers, analytical development scientists, and quality control professionals with a comprehensive technical resource for troubleshooting and enhancing the analytical sensitivity for Acarbose Impurity A, ensuring robust and compliant impurity profiling.
The Core Challenge: Analyzing a Non-Chromophoric Molecule
The fundamental difficulty in detecting Acarbose and its impurities, including Impurity A, lies in their chemical structure. As complex carbohydrates, they lack a significant UV-absorbing chromophore[6][7].
-
Low Wavelength UV Detection: Standard pharmacopeial methods often rely on High-Performance Liquid Chromatography (HPLC) with UV detection at a very low wavelength, typically around 210 nm[8][9].
-
Inherent Limitations: Analysis at such low wavelengths is inherently problematic. It is susceptible to high background noise from mobile phase components, temperature fluctuations, and instrumental drift. This high baseline noise directly compromises the signal-to-noise (S/N) ratio, making it exceedingly difficult to achieve the low limits of detection (LOD) and quantification (LOQ) required for impurity analysis.
This guide will first address the optimization of existing UV-based methods before exploring superior alternative technologies that circumvent the chromophore problem entirely.
Troubleshooting Guide for HPLC-UV Methods
This section addresses common issues encountered when using established HPLC-UV methods for Acarbose impurity analysis.
Q1: My signal-to-noise ratio for Impurity A is too low to meet the reporting threshold. How can I improve it?
A1: Causality and Solution
A low S/N ratio is the primary obstacle. It stems from either a weak signal or high noise. The goal is to maximize the former while minimizing the latter.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Quality: The quality of your mobile phase is paramount at 210 nm.
-
Action: Use only the highest purity, HPLC or LC-MS grade solvents (acetonitrile, water) and buffer salts (e.g., phosphates)[10]. Low-quality reagents can contain UV-absorbing contaminants that elevate baseline noise.
-
Action: Prepare fresh mobile phase daily and ensure it is thoroughly degassed (online degasser preferred) to prevent pump cavitation and baseline fluctuations.
-
-
System Cleanliness: A contaminated flow path can leach materials that absorb at 210 nm.
-
Action: Thoroughly flush the entire HPLC system, including the injector and detector flow cell, with a strong, appropriate solvent (e.g., isopropanol or a dedicated cleaning solution) to remove any accumulated contaminants.
-
-
Optimize Injection Volume and Concentration:
-
Action: Increase the injection volume. This is a direct way to get more analyte onto the column and increase the peak height. Be cautious of overloading the column, which can lead to peak distortion.
-
Action: If possible, increase the concentration of your sample solution. The USP monograph, for instance, specifies a concentrated test solution (e.g., 20 mg/mL) to facilitate the detection of low-level impurities[5].
-
-
Detector Settings:
-
Action: Check and optimize the detector's bandwidth and reference wavelength settings. A narrower bandwidth can sometimes reduce noise, but may also slightly reduce signal intensity. Consult your detector's manual for guidance.
-
Q2: I'm observing split or broad peaks for Acarbose and its impurities. What is happening and how can I fix it?
A2: Causality and Solution
This phenomenon is often caused by the anomerization of the carbohydrate molecules. Acarbose and its impurities can exist in solution as an equilibrium of α and β anomers. At ambient temperature, the interconversion is slow on the chromatographic timescale, leading to two separate or partially merged peaks for a single compound.
The Solution: Elevated Column Temperature
-
Action: Increase the column temperature significantly. Operating the column at an elevated temperature, for example, 90 °C, accelerates the interconversion between anomers[7][10]. On the column, the molecules interconvert so rapidly that they behave as a single species, resulting in a single, sharp, and more symmetrical peak. This not only solves the shape issue but also increases peak height, thereby improving sensitivity.
-
Caveat: Ensure your column is stable at the chosen temperature. While modern aminopropyl-silyl (APS) columns are more robust, alternative phases like Amide-HILIC or porous graphitic carbon are also well-suited for high-temperature operation[7].
Q3: The Impurity A peak is not fully resolved from the main Acarbose peak. How can I improve the separation?
A3: Causality and Solution
Impurity A and Acarbose are structurally very similar, making their separation challenging. Resolution is a function of column efficiency, selectivity, and retention factor. The USP system suitability requirement specifies that the resolution between the Impurity A peak and the Acarbose peak should be not less than 1.2[5][11].
Strategies for Improving Resolution:
-
Mobile Phase pH and Buffer Strength: The USP and Ph. Eur. methods often use a phosphate buffer[8][9].
-
Action: Carefully adjust the pH of the mobile phase within the stable range of your column (typically pH 2.5-7.5 for silica-based columns). Even minor pH changes can alter the ionization state of residual silanols on the stationary phase and the weak acidic nature of the analytes, thereby affecting selectivity.
-
Action: Modify the buffer concentration. This can influence interactions and improve peak shape and resolution.
-
-
Gradient Optimization: If using a gradient method, the slope is a powerful tool.
-
Action: Decrease the gradient slope (i.e., make it shallower) around the elution time of Impurity A and Acarbose. A slower increase in the organic solvent percentage will increase the retention time but can significantly improve the resolution between closely eluting peaks.
-
-
Column Chemistry: If the official APS column does not provide adequate resolution, consider alternatives.
-
Action: An Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) column can offer different selectivity for polar compounds like oligosaccharides and may provide the necessary resolution[7]. These columns are also highly stable and suitable for high-temperature analysis.
-
Workflow for Optimizing a Standard HPLC-UV Method
The following diagram illustrates a logical workflow for troubleshooting and optimizing a standard HPLC-UV method for Acarbose impurity analysis.
Caption: A logical workflow for troubleshooting HPLC-UV methods.
Advanced Strategies for Ultimate Sensitivity
When UV detection is insufficient, more advanced techniques are required. These methods are not dependent on a chromophore and offer superior sensitivity and selectivity for carbohydrates.
Q4: My validated UV method is still not sensitive enough. What alternative detection technologies should I consider?
A4: Causality and Solution
The limitation is the analyte itself, not just the method. For non-chromophoric compounds, detectors that measure a general physical property of the analyte rather than its light absorbance are superior. The primary alternatives are Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS)[7][12].
Q5: How does Charged Aerosol Detection (CAD) work for Acarbose impurities and what are the benefits?
A5: Mechanism and Advantages
CAD is a universal mass-based detector. The column eluent is first nebulized into fine droplets, and the mobile phase is evaporated, leaving behind dried analyte particles. These particles are then charged by a corona discharge and the total charge is measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte.
Key Benefits for Acarbose Analysis:
-
Universal Detection: It detects any non-volatile analyte, making it perfect for Acarbose and its impurities[7][13].
-
Enhanced Sensitivity: CAD is significantly more sensitive than UV at 210 nm for this class of compounds[10].
-
Consistent Response: It provides a more uniform response for structurally similar compounds, allowing for more accurate quantitation of impurities using the main component's response factor, especially when impurity standards are unavailable.
-
MS-Compatible: CAD methods typically use volatile mobile phases (e.g., ammonium acetate or formate instead of phosphate buffers), making the method directly compatible with mass spectrometry for peak identification[7].
Q6: When should I use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)?
A6: Application and Advantages
HPAEC-PAD is a highly specific and sensitive technique for carbohydrate analysis[14][15]. It works by separating carbohydrates as oxyanions under high pH conditions on a strong anion-exchange column. Detection is achieved by measuring the current generated when the analytes are oxidized on the surface of a gold electrode.
Key Benefits for Acarbose Analysis:
-
Exceptional Sensitivity: HPAEC-PAD can detect carbohydrates at sub-picomole levels without any derivatization, making it one of the most sensitive techniques available[16].
-
High Selectivity: The high-pH separation mechanism provides unique and powerful selectivity for resolving complex mixtures of oligosaccharides, including isomers[14].
-
Direct Detection: It eliminates the need for derivatization, simplifying the workflow.
This technique is ideal for characterization, method development, and when the absolute highest sensitivity is required.
Q7: What is the role of Mass Spectrometry (LC-MS) in this analysis?
A7: Identification and Quantification
LC-MS is the gold standard for the structural elucidation and confirmation of impurities[17][18][19]. While CAD and PAD provide sensitive detection, MS provides mass information, which is critical for identifying known impurities and characterizing unknown ones.
Key Roles:
-
Peak Identification: Confirms the identity of Impurity A and other related substances by matching their measured mass-to-charge ratio (m/z) with their theoretical mass.
-
Structure Elucidation: Tandem MS (MS/MS) can be used to fragment ions, providing structural information to characterize novel impurities.
-
High-Sensitivity Quantification: In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS can offer unparalleled sensitivity and selectivity for quantifying trace-level impurities.
Comparison of Detection Techniques for Acarbose Impurity A
| Feature | HPLC-UV (210 nm) | HPLC-CAD | HPAEC-PAD | HPLC-MS |
| Principle | UV Absorbance | Particle Charging | Electrochemical Oxidation | Mass-to-Charge Ratio |
| Sensitivity | Low | High | Very High | Extremely High |
| Selectivity | Low | Moderate | High | Very High |
| Universality | No (Requires Chromophore) | Yes (for non-volatiles) | No (Carbohydrates, etc.) | Yes (for ionizable compounds) |
| Mobile Phase | Phosphate buffers common | Volatile buffers required | High pH (NaOH) | Volatile buffers required |
| Quantitation | Requires standards | Good uniform response | Requires standards | Requires standards/isotopes |
| Primary Use | Routine QC (Pharmacopeia) | Sensitive QC, R&D | R&D, Characterization | Identification, R&D, Sensitive QC |
Protocol: Method Migration from UV to Charged Aerosol Detection (CAD)
This protocol outlines the key steps for migrating a pharmacopeial HPLC-UV method to a more sensitive HPLC-CAD method.
Objective: To develop a stable, sensitive, and robust method for Acarbose impurity profiling using CAD.
Step 1: Select a Stable Stationary Phase The APS columns used in USP/Ph. Eur. methods can suffer from column bleed with the volatile mobile phases needed for CAD[7].
-
Recommendation: Choose a more robust column, such as an Amide-HILIC or a porous graphitic carbon (Hypercarb) column. These provide excellent stability and alternative selectivity[7][13].
Step 2: Develop a Volatile Mobile Phase Phosphate buffers are non-volatile and incompatible with CAD.
-
Recommendation: Replace the phosphate buffer with a volatile alternative. A good starting point is an aqueous solution of 10 mM ammonium acetate or 0.1% formic acid , adjusted to an appropriate pH.
Step 3: Gradient Optimization
-
Action: Begin with a gradient similar to the original method (e.g., from high acetonitrile to high aqueous buffer).
-
Action: Systematically adjust the gradient slope and duration to achieve the required resolution between all specified impurities, referencing a system suitability mixture that contains known impurities[4].
Step 4: Set Column Temperature
-
Action: To prevent anomeric peak splitting, maintain an elevated column temperature, such as 90 °C [7].
Step 5: Optimize CAD Settings
-
Action: Consult the instrument manual to set the appropriate parameters. The evaporation temperature is a key parameter that needs to be optimized to ensure efficient mobile phase removal without losing the analyte. A typical starting point is 50 °C[10].
Step 6: Method Validation
-
Action: Once the method is optimized, perform a full validation according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for purpose.
Hierarchy of Detection Methods by Sensitivity
This diagram illustrates the typical progression of analytical techniques as the demand for sensitivity increases.
Caption: Hierarchy of detection methods for Acarbose impurities.
Frequently Asked Questions (FAQs)
-
What is the chemical structure of Acarbose Impurity A? Acarbose Impurity A is chemically defined as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose[3][]. It is also referred to as Acarbose D-Fructose Impurity[3].
-
Are there official methods for Acarbose impurity analysis? Yes, both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for Acarbose that include HPLC-UV methods for assay and the determination of related substances[4][5][8][21].
-
Why is column temperature important for this analysis? Elevated column temperature (e.g., 90 °C) is crucial to overcome the issue of anomerization. It accelerates the interconversion between the α and β anomers of the sugar molecules, resulting in single, sharp chromatographic peaks instead of broad or split ones, which improves both resolution and sensitivity[7].
-
Can I use mobile phases with Trifluoroacetic Acid (TFA) or formic acid? Yes, especially when using CAD or MS detection. These volatile mobile phase modifiers are excellent replacements for non-volatile phosphate buffers. A mobile phase of acetonitrile/water containing 0.1% TFA has been successfully used with a porous graphitic carbon column for this analysis[6][7]. However, be aware that TFA can cause ion suppression in ESI-MS. Formic acid or ammonium acetate are often preferred for LC-MS applications.
References
-
Novak, P., Cindrić, M., Tepes, P., Dragojević, S., Ilijas, M., & Mihaljević, K. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. Journal of Separation Science, 28(13), 1442–1447. ([Link])
-
Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 8124-8129. ([Link])
-
Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. (n.d.). Food and Fermentation Industries. ([Link])
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). SciLi. ([Link])
-
Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. (2005). ResearchGate. ([Link])
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). ResearchGate. ([Link])
-
Acarbose-Impurities. (n.d.). Pharmaffiliates. ([Link])
-
Acarbose | PDF | Chromatography | Laboratory Techniques. (n.d.). Scribd. ([Link])
-
Acarbose EP Impurity A. (n.d.). SynZeal. ([Link])
-
Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. (n.d.). LabRulez LCMS. ([Link])
-
Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. (n.d.). Scribd. ([Link])
-
Acarbose. (2020). European Pharmacopoeia 7.0. ([Link])
- CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation. (n.d.).
-
USP 2024 Monograph Acarbose Tablets. (n.d.). Scribd. ([Link])
-
Sensitivity enhancement by chromatographic peak concentration with ultra-high performance liquid chromatography-nuclear magnetic resonance spectroscopy for minor impurity analysis. (2018). PubMed. ([Link])
-
Pharmaffiliates Acarbose-Impurities - USP standards. (n.d.). Pharmaffiliates. ([Link])
-
Acarbose. (n.d.). USP Monograph. ([Link])
-
usp31nf26s1_m115, USP Monographs: Acarbose. (n.d.). uspbpep.com. ([Link])
-
ACARBOSE EUROPEAN PHARMACOPOEI. (n.d.). SLS Ireland. ([Link])
-
Innovation in Strategies for Sensitivity Improvement of Chromatography and Mass Spectrometry Based Analytical Techniques. (2021). PubMed. ([Link])
-
Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. (2022). MDPI. ([Link])
-
PRODUCT MONOGRAPH Pr MAR-ACARBOSE. (2022). Marcan Pharmaceuticals Inc. ([Link])
-
Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024). LCGC International. ([Link])
-
The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). (2021). PubMed. ([Link])
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). (n.d.). Creative Biolabs. ([Link])
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publisher. ([Link])
-
Pharmeuropa 37.2 just released. (2025). European Directorate for the Quality of Medicines & HealthCare. ([Link])
Sources
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- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 9. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chromatographyonline.com [chromatographyonline.com]
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- 17. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. scilit.com [scilit.com]
Technical Support Center: Acarbose Impurity A Analysis
Welcome to the comprehensive troubleshooting guide for the analysis of Acarbose Impurity A. This guide is designed for researchers, analytical scientists, and quality control professionals working on the chromatographic analysis of Acarbose and its related substances. Here, we move beyond simple procedural lists to delve into the scientific rationale behind the analytical methodology, empowering you to diagnose and resolve common issues with confidence.
Introduction to the Challenge
Acarbose is a complex pseudo-oligosaccharide used in the management of type 2 diabetes mellitus.[] Its analysis, and that of its structurally similar impurities, presents unique chromatographic challenges. Acarbose Impurity A, in particular, is a critical impurity to monitor. It is an isomer of Acarbose, chemically identified as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose.[2][]
The primary challenge in this analysis is achieving adequate resolution between the highly polar, structurally similar Acarbose main peak and the closely eluting Impurity A. The official methods prescribed by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) utilize a normal-phase or HILIC-type separation on an aminopropyl-silylated silica gel column with UV detection at a low wavelength (210 nm).[4][5] This guide is structured to address failures and deviations specifically related to this established methodology.
Frequently Asked Questions & Troubleshooting Guide
Section 1: System Suitability Failures
Question 1: My system suitability test is failing due to poor resolution between Acarbose and Impurity A. The peak-to-valley ratio is less than the required 1.2. What are the likely causes and how can I fix it?
Answer:
Failure to achieve the critical resolution between Acarbose and Impurity A is the most common issue in this analysis. The cause can be traced to the column, the mobile phase, or the HPLC system itself. Let's break down the troubleshooting process logically.
Logical Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting flow for poor resolution.
-
Expertise & Experience:
-
Column Degradation: The stationary phase, aminopropylsilyl silica gel, is prone to hydrolysis, especially if the mobile phase pH is not strictly controlled.[6] Over time, the bonded phase degrades, leading to a loss of retention and resolving power. If you observe a consistent decline in performance with a particular column, it has likely reached the end of its usable life.
-
Mobile Phase Composition: The separation is highly sensitive to the ratio of acetonitrile (the weak solvent) to the aqueous phosphate buffer (the strong solvent). A small increase in the buffer concentration can drastically reduce retention times and merge the Impurity A and Acarbose peaks. Ensure meticulous preparation of the mobile phase as per the pharmacopeial monograph (typically 750:250 acetonitrile:buffer).[4][5]
-
Column Equilibration: This type of chromatography (HILIC/normal phase) requires extended equilibration times compared to reversed-phase. Ensure the column is equilibrated with the mobile phase for at least 60 minutes, or until a stable baseline is achieved, before the first injection.
-
Question 2: I'm observing peak fronting or tailing for the Acarbose and Impurity A peaks. What could be the cause?
Answer:
Poor peak shape can compromise integration accuracy and resolution. The common causes are sample overload, column contamination, or an issue with the sample solvent.
-
Expertise & Experience:
-
Sample Overload: Acarbose, being highly polar, can exhibit poor peak shape if the column is overloaded. The USP assay preparation concentration is around 20 mg/mL.[4] If you are exceeding this, try diluting your sample.
-
Sample Solvent: The sample should be dissolved in water as specified in the monographs.[4][5] Dissolving the sample in a solvent stronger than the mobile phase (e.g., a highly aqueous solvent with minimal or no acetonitrile) can cause peak distortion. The sample solvent should ideally match the mobile phase, but due to Acarbose's solubility, water is the accepted diluent. Ensure the injection volume is kept small (typically 10 µL) to minimize this effect.[4]
-
Column Contamination: Buildup of contaminants on the column inlet can distort peak shapes. Using a guard column with the same stationary phase is a highly recommended and cost-effective way to protect the analytical column.[7] If contamination is suspected, a column wash procedure may be necessary (consult the column manufacturer's guidelines).
-
Section 2: Baseline and Detection Issues
Question 3: My baseline is very noisy, making it difficult to accurately integrate small impurity peaks. Why is this happening at 210 nm?
Answer:
A noisy baseline at the low UV wavelength of 210 nm is a frequent challenge. This is because many substances, including mobile phase components and contaminants, absorb at this wavelength.
-
Trustworthiness: A self-validating system here involves systematically isolating the source of the noise.
-
Mobile Phase Quality: Use high-purity HPLC-grade or LC-MS grade acetonitrile and water. Ensure all salts for the buffer are of high purity. Poor quality solvents are a primary source of baseline noise at 210 nm.
-
Mobile Phase Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the detector flow cell, causing baseline spikes and drift.[8] Ensure your system's degasser is functioning correctly or degas the mobile phase manually before use.
-
System Contamination: Contamination anywhere in the fluid path can leach out and cause a noisy baseline. Flush the entire system, including the injector and autosampler lines, with a strong solvent like isopropanol (if compatible with your system components).
-
Detector Lamp: The deuterium lamp in the UV detector has a finite lifetime. An aging lamp will produce less light energy, leading to higher noise levels. Check the lamp energy or hours of use in your detector's diagnostic software.
-
Question 4: I don't see Impurity A, or its response is much lower than expected. What should I check?
Answer:
Assuming the system suitability is passing with a reference standard mixture, the issue likely lies with the sample preparation or the integrity of the analyte itself.
-
Expertise & Experience:
-
Sample Preparation: Acarbose and its impurities are highly soluble in water. Ensure complete dissolution of the sample. The USP monograph suggests using a vial of Acarbose System Suitability Mixture to confirm the identification and performance of the system.[4] This mixture contains known impurities, including Impurity A.
-
Analyte Stability: While Acarbose is generally stable in aqueous solution for the duration of a typical analysis, prolonged storage at room temperature could potentially lead to degradation. Prepare solutions fresh and store them under appropriate conditions if analysis is not immediate.
-
Protocols & Method Parameters
Standard HPLC Method Parameters (Based on USP Monograph)
The following table summarizes the standard starting conditions for the analysis. These parameters should be your baseline for troubleshooting.
| Parameter | Specification | Rationale & Causality |
| HPLC Column | 4-mm × 25-cm; L8 packing (Aminopropylsilyl silica gel) | The amino stationary phase provides the necessary polarity for retaining and separating the highly polar Acarbose and its impurities via normal-phase or HILIC mechanisms. |
| Mobile Phase | Acetonitrile and Phosphate buffer (750:250) | Acetonitrile is the weak solvent, and the aqueous buffer is the strong solvent. The high organic content is crucial for retention on the amino column. |
| Buffer Prep | 0.6 g/L monobasic potassium phosphate & 0.35 g/L dibasic sodium phosphate in water | This creates a buffered aqueous environment to maintain a consistent pH, which is critical for reproducible retention times and the stability of the silica-based column.[4] |
| Flow Rate | 2.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for the specified column dimensions. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and can help minimize peak splitting from anomerization.[4][9] |
| Detector | UV at 210 nm | Acarbose and its impurities lack a strong chromophore, requiring detection at low UV wavelengths where the peptide-like bond in the molecule absorbs.[6][10] |
| Injection Vol. | 10 µL | A small injection volume minimizes solvent mismatch effects that can cause peak distortion. |
Step-by-Step Protocol: System Suitability Check
This protocol is essential for verifying system performance before analyzing any samples.
-
Prepare the System Suitability Solution: Reconstitute a vial of USP Acarbose System Suitability Mixture RS (which contains Impurity A and other impurities) in the specified volume of water (e.g., 1 mL).[4]
-
Equilibrate the System: Pump the prepared mobile phase through the entire HPLC system, including the column, for at least 60 minutes at the operational flow rate of 2.0 mL/min.
-
Monitor Baseline: Observe the detector baseline. It should be stable and free of significant drift or noise before proceeding.
-
Inject the Solution: Inject 10 µL of the System Suitability Solution onto the column.
-
Analyze the Chromatogram:
-
Identify the peaks for Impurity A and Acarbose based on the reference chromatogram provided with the standard.
-
Calculate the resolution or the peak-to-valley height ratio. The ratio of the height of the Impurity A peak to the height of the valley between the Impurity A and Acarbose peaks must be not less than 1.2.[4]
-
If the criteria are met, the system is ready for sample analysis. If not, begin the troubleshooting process outlined in Section 1.
-
System Suitability Verification Workflow
Caption: Workflow for System Suitability Verification.
References
-
USP Monographs: Acarbose. (n.d.). uspbpep.com. Retrieved from [Link]
-
USP 2024 Monograph Acarbose Tablets. (n.d.). Scribd. Retrieved from [Link]
- High performance liquid chromatography analysis method of acarbose and its preparation. (2015). Google Patents.
-
Acarbose-Impurities - USP standards. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Acarbose-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Acarbose EP Impurity A. (n.d.). SynZeal. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (n.d.). Scilit. Retrieved from [Link]
- Acarbose. (2008). European Pharmacopoeia 6.0.
- Acarbose. (n.d.). USP-NF.
-
Which mobile phase is required for acarbose detection by HPLC? (2022). ResearchGate. Retrieved from [Link]
-
Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs. (2019). ResearchGate. Retrieved from [Link]
- Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. (2020). International Journal of Research in Pharmaceutical Sciences.
-
Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. (2022). ResearchGate. Retrieved from [Link]
- Acarbose. (2011). Pharmacopeial Forum, 37(6).
- Acarbose. (2008). European Pharmacopoeia 6.0.
-
Determination of acarbose by capillary zone electrophoresis. (2012). ResearchGate. Retrieved from [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromedia. Retrieved from [Link]
-
Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. (n.d.). Scribd. Retrieved from [Link]
Sources
- 2. Acarbose EP Impurity A | 1013621-79-8 | SynZeal [synzeal.com]
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- 5. drugfuture.com [drugfuture.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Impact of column temperature on Acarbose impurity separation
Technical Support Center: Acarbose Impurity Analysis
A Senior Application Scientist's Guide to Leveraging Column Temperature for Optimal Separation
Welcome to the technical support center. As a Senior Application Scientist, I often see researchers facing challenges in resolving the structurally similar impurities of Acarbose. While mobile phase composition and stationary phase chemistry are primary tools for method development, column temperature is a powerful, yet often underutilized, parameter for fine-tuning and optimizing these complex separations. This guide is designed to address the specific issues you may encounter and provide a clear, scientifically-grounded framework for using temperature to your advantage.
Frequently Asked Questions & Troubleshooting
Q1: My Acarbose and a critical impurity (e.g., Impurity A) are co-eluting or poorly resolved. The monograph method isn't working well on my system. Can changing the column temperature help?
Answer: Absolutely. Changing the column temperature is one of the most effective ways to influence selectivity (α), which is the key to resolving closely eluting peaks.[1] While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) methods for Acarbose often specify a set temperature, such as 35°C[2][3], this may not be optimal for every combination of column, instrument, and specific impurity profile.
Here’s the core reason: The retention of different molecules responds to temperature changes to varying degrees. This relationship is described by the van 't Hoff equation , which connects the retention factor (k) to the absolute temperature (T), as well as the enthalpy (ΔH°) and entropy (ΔS°) of transfer of the analyte from the mobile phase to the stationary phase.[4]
ln(k) = - (ΔH°/R) * (1/T) + (ΔS°/R) + ln(β)
Because Acarbose and its impurities have slightly different structures, their ΔH° and ΔS° values will differ. This means that a plot of ln(k) versus 1/T (a "van 't Hoff plot") will have a different slope for each compound.[5][6] When the slopes differ, their retention times will shift relative to each other as temperature changes, directly altering the selectivity. Even a small adjustment of ±5-10°C can sometimes be enough to resolve a critical pair.
Q2: What is the primary mechanism by which temperature affects my HPLC separation of Acarbose?
Answer: Temperature impacts your separation through three primary mechanisms: it alters mobile phase properties, improves kinetic efficiency, and, most importantly, changes thermodynamic equilibrium.
-
Reduced Mobile Phase Viscosity: Increasing the column temperature significantly lowers the viscosity of the mobile phase (especially acetonitrile/water mixtures used in HILIC).[7] This directly reduces the system backpressure, which can allow for the use of higher flow rates to shorten run times or the use of longer columns for higher efficiency.[8]
-
Increased Mass Transfer Efficiency: Higher temperatures accelerate the diffusion of analytes, leading to faster mass transfer between the mobile and stationary phases.[9] This reduces band broadening and results in sharper, narrower peaks, which contributes to better resolution.[10]
-
Altered Retention and Selectivity: As discussed in Q1, temperature changes the thermodynamics of the analyte-stationary phase interaction.[4] For Acarbose, which is typically analyzed using HILIC on an aminopropylsilyl or amide column[11][12], the primary retention mechanism is partitioning into the water-enriched layer on the stationary phase surface. This process is generally exothermic, meaning that an increase in temperature will decrease retention time.[13] However, because this effect is not identical for all impurities, selectivity often changes, providing an opportunity for improved resolution.[9]
The interplay of these factors is summarized in the table below.
| Parameter | Impact of Increasing Temperature | Primary Reason |
| Retention Time (k) | Generally Decreases | The transfer of hydrophilic analytes to the HILIC stationary phase is often an exothermic process, favored at lower temperatures.[13] |
| Efficiency (N) | Increases | Faster analyte diffusion and mass transfer lead to less band broadening.[10] |
| Backpressure | Decreases | Mobile phase viscosity is reduced.[7][8] |
| Selectivity (α) | Changes (Can Increase or Decrease) | Analytes have different thermodynamic responses (ΔH°, ΔS°) to temperature, altering their relative retention.[5][6] |
Q3: I'm observing peak splitting or broad, distorted peaks for Acarbose, especially at lower temperatures. What's happening?
Answer: This is a well-documented phenomenon for Acarbose and other carbohydrates, and it is often caused by anomerization .[14] Acarbose can exist in equilibrium between its α- and β-anomeric forms. If the interconversion between these forms is slow compared to the chromatographic timescale, you may see two separate, broadened, or split peaks for a single compound.
Increasing the column temperature is a direct solution to this problem. Higher temperatures accelerate the rate of anomerization. Above a certain temperature, the interconversion becomes so rapid that the chromatograph "sees" only a single, time-averaged molecule, resulting in a much sharper, symmetrical peak.[14][15] For particularly stubborn cases, methods have been developed on highly stable stationary phases, like porous graphitic carbon (PGC), at temperatures as high as 90°C to completely overcome this issue.[11][16]
Troubleshooting and Optimization Workflow
When facing separation issues with Acarbose impurities, a systematic approach is key. The following workflow can guide your optimization process, with a specific focus on leveraging column temperature.
Caption: Troubleshooting workflow for Acarbose impurity analysis.
Experimental Protocol: Temperature Scouting for Resolution Optimization
This protocol outlines a systematic study to determine the optimal column temperature for separating Acarbose from a critical impurity pair.
Objective: To generate a van 't Hoff plot and identify the temperature that provides the maximum selectivity (α) and resolution (Rs).
Materials:
-
HPLC system with a thermostatted column compartment.
-
Acarbose reference standard and impurity standards (or a system suitability mixture).[2]
-
Appropriate HPLC column (e.g., Aminopropylsilyl L8 packing, Amide HILIC).[2][11]
-
Mobile phase as per the starting method (e.g., USP or in-house method).[2]
Procedure:
-
System Preparation:
-
Prepare the mobile phase accurately. Ensure it is fully degassed.
-
Install the column in the thermostatted compartment.
-
Prepare your sample solution containing Acarbose and the impurities of interest at a known concentration.
-
-
Initial Equilibration (Lowest Temperature):
-
Set the column oven to the starting temperature (e.g., 25°C or 30°C).
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. A stable backpressure is a good indicator of thermal equilibrium.
-
-
Data Acquisition (Iterative Process):
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for Acarbose and the critical impurity. Record their retention times (t_R).
-
Increase the column temperature by a set increment (e.g., 5°C or 10°C). A typical range to study is 30°C to 60°C.
-
Crucially, allow the system to fully re-equilibrate at the new temperature (minimum 20-30 minutes).
-
Repeat the injection and data recording at the new temperature.
-
Continue this process for each temperature point in your study range.
-
-
Data Analysis:
-
For each temperature, calculate the retention factor (k) for Acarbose and the impurity: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calculate the selectivity factor (α) at each temperature: α = k_impurity / k_acarbose.
-
Create a table summarizing your results.
-
Plot log(k) versus 1/T (in Kelvin) for both compounds to visualize the van 't Hoff relationship.
-
Plot α versus T (°C) to easily identify the temperature that yields the highest selectivity.
-
-
Selection of Optimal Temperature:
-
Choose the temperature that provides the best balance of resolution (ideally Rs > 1.5), acceptable run time, and good peak shape.
-
Understanding the Science: Temperature's Influence on Chromatography
The relationship between temperature and chromatographic parameters is fundamental to achieving robust separations.
Caption: Impact of temperature on key chromatographic parameters.
References
-
Hao, Z., Xiao, B., & Weng, N. (2008). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). Journal of Separation Science, 31(9), 1449–1464. [Link]
-
Jandera, P. (2017). Column temperature in HILIC. Separation Science. [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. LCGC International. [Link]
-
Gika, H., et al. (2014). Effect of column temperature on retention under HILIC mode. ResearchGate. [Link]
-
Hawach Scientific. (2019). Effect of Elevated Temperature on HPLC Columns. [Link]
-
Piras, M., et al. (2018). Van't Hoff analysis in chiral chromatography. Journal of Separation Science, 41(6), 1319-1337. [Link]
-
Dolan, J. W., & Snyder, L. R. (2009). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Elevated Temperatures in Liquid Chromatography, Part II: Basic Thermodynamics of Elevated Temperature LC, Including the van 't Hoff Relationship. LCGC International. [Link]
-
Hao, Z., Xiao, B., & Weng, N. (2008). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). Sci-Hub. [Link]
-
Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? [Link]
-
Wang, Y., et al. (2016). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. RSC Publishing. [Link]
-
Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. [Link]
-
Gosselet, N., et al. (2015). High performance liquid chromatography of acarbose and its metabolite on porous graphitic carbon column. ResearchGate. [Link]
-
Teo, D., et al. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. ACS Omega. [Link]
-
Gosselet, N., et al. (2015). Influence of temperature on acarbose and its metabolite anomers separation by LC-ESI-MS. ResearchGate. [Link]
-
Scilit. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. [Link]
-
Gherase, A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
USP. (n.d.). USP Monographs: Acarbose. uspbpep.com. [Link]
-
Novak, P., et al. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. PubMed. [Link]
-
Novak, P., et al. (2005). Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach. ResearchGate. [Link]
-
Majors, R. E. (2007). Column Pressure Considerations in Analytical HPLC. LCGC International. [Link]
-
European Pharmacopoeia. (2020). ACARBOSE Acarbosum. [Link]
-
USP. (2024). USP Monograph Acarbose Tablets. Scribd. [Link]
-
Trungtamthuoc.com. (2025). Acarbose USP 2025. [Link]
-
The United States Pharmacopeial Convention. (2011). Acarbose. [Link]
-
European Pharmacopoeia. (2008). Acarbose Monograph. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Xu, S., et al. (2017). Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector. Chinese Pharmaceutical Journal. [Link]
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Minimizing matrix effects in Acarbose Impurity A quantification
A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects in LC-MS Analysis
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the quantitative analysis of Acarbose Impurity A. Acarbose is a complex oligosaccharide used as an anti-diabetic agent, and like its parent compound, Impurity A is a highly polar molecule.[1][] This polarity presents significant challenges for retention in traditional reversed-phase chromatography and makes its quantification susceptible to a phenomenon known as the "matrix effect," especially when using highly sensitive LC-MS/MS methods.[3][4]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose, troubleshoot, and ultimately minimize matrix effects, ensuring the accuracy and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational concepts essential for tackling matrix effects in your analysis.
Q1: What exactly is Acarbose Impurity A?
Acarbose Impurity A is a known related substance of Acarbose.[] Chemically, it is an oligosaccharide, specifically O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose.[5] With a molecular formula of C₂₅H₄₃NO₁₈ and a molecular weight of approximately 645.6 g/mol , its structure is very similar to Acarbose itself.[1][5][6] This structural similarity and high polarity are key factors influencing its analytical behavior.
Q2: What are matrix effects, and why are they a critical issue for Impurity A quantification?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3][7] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (a loss in signal) or ion enhancement (an increase in signal).[8] Both phenomena severely compromise the accuracy, precision, and sensitivity of quantitative methods.[4][8]
For Acarbose Impurity A, this is particularly problematic because:
-
High Polarity: Impurity A is highly polar and often requires specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention.[9] These conditions can sometimes result in less separation from other polar matrix components like salts and excipients.
-
Trace-Level Quantification: As an impurity, it is often measured at very low concentrations relative to the active pharmaceutical ingredient (API) and excipients. Even minor signal suppression can lead to a failure to meet the desired limit of quantitation (LOQ) or produce erroneously low results.[4]
-
Complex Matrices: Whether in a drug product formulation or a biological sample (e.g., plasma), the matrix is complex.[10] It contains numerous components (excipients, endogenous phospholipids, proteins, salts) that can co-elute and cause interference.[7]
Q3: What are the regulatory expectations regarding the management of matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), place significant emphasis on ensuring analytical methods are specific and reliable.[11][12]
-
ICH Q2(R2): This guideline on the validation of analytical procedures requires the demonstration of specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including matrix components.[11][13]
-
FDA Guidance on Bioanalytical Method Validation: This guidance explicitly states that when using LC-MS methods, the effects of the matrix on ion suppression or enhancement should be determined.[14][15] The guidance emphasizes ensuring that matrix effects do not compromise the accuracy and precision of the method.[14]
In practice, this means that during method development and validation, you are required to quantitatively assess the impact of the matrix and take scientifically sound steps to minimize it.[8][12]
Part 2: Troubleshooting Guide - From Diagnosis to Mitigation
This section is structured to help you systematically identify and resolve matrix-related issues in your workflow.
Q4: My calibration curve is non-linear at the low end, and my QC sample recoveries are inconsistent. How do I confirm if matrix effects are the cause?
These are classic symptoms of matrix effects. Before spending significant time re-developing your method, you must first diagnose the problem. The "gold standard" for this is the quantitative post-extraction spike experiment .[7] This experiment allows you to calculate a "Matrix Factor" (MF) that quantifies the degree of ion suppression or enhancement.
The core principle is to compare the instrument response of an analyte in a clean solution (neat solvent) to its response when spiked into a blank matrix extract (which contains all potential interferences but no analyte).
Caption: Decision workflow for diagnosing matrix effects.
A detailed protocol for this experiment is provided in Part 3 .
Q5: I've confirmed ion suppression. What are my primary strategies for minimizing it?
Once a matrix effect is confirmed, you have three main avenues for mitigation, which can be used alone or in combination:
-
Improve Sample Preparation: The most effective strategy is to remove the interfering matrix components before they reach the analytical column.[16][17]
-
Optimize Chromatographic Separation: If you cannot remove the interferences, the next best option is to chromatographically separate them from your analyte of interest.[18]
-
Compensate with an Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same degree of matrix effect, thereby correcting the final result.[8][16]
Q6: How can I improve my sample preparation for a polar analyte like Impurity A?
Simple "dilute-and-shoot" or protein precipitation (PPT) methods are often insufficient for complex matrices as they do not adequately remove highly polar interferences.[19][20] More selective techniques are required.
| Technique | Principle | Pros for Impurity A | Cons for Impurity A |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes and interferences onto a solid sorbent.[21] | Highly selective; can effectively remove salts and phospholipids. Can concentrate the analyte.[22] | Method development can be complex. Recovery of highly polar analytes can be challenging. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good for removing non-polar interferences (e.g., lipids). | Ineffective for polar analytes like Impurity A, which will remain in the aqueous phase with other polar interferences.[20] |
| Strategic Dilution | Reducing the concentration of all matrix components by diluting the sample. | Simple and fast. | May dilute the analyte below the LOQ. Does not remove interferences, only reduces their impact.[8] |
For Acarbose Impurity A, Solid-Phase Extraction (SPE) is often the most powerful approach. A mixed-mode or a carefully selected polar-modified sorbent can be developed to retain the analyte while allowing interfering salts and other components to be washed away. A detailed protocol for a generic SPE method is provided in Part 3 .
Q7: What chromatographic modifications can help resolve Impurity A from matrix interferences?
If sample preparation is not sufficient, chromatographic optimization is your next step.[18]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of highly polar compounds.[23] It uses a polar stationary phase (e.g., amide, silica) and a high organic mobile phase. By promoting retention, it provides a better opportunity to separate Impurity A from very early-eluting matrix components that are unretained in reversed-phase chromatography.[23]
-
Optimize the Mobile Phase:
-
pH Control: Adjusting the mobile phase pH can alter the ionization state of both the analyte and interfering compounds, which can significantly change retention and selectivity.[18][23]
-
Buffer Concentration: In HILIC, buffer concentration affects the thickness of the water layer on the stationary phase and can influence retention. Increasing buffer strength can sometimes decrease retention due to ion-exchange effects.[23]
-
-
Use a More Selective Stationary Phase: Even within HILIC, different column chemistries (e.g., Amide vs. Silica vs. Zwitterionic) offer different selectivities. An amide phase is often a good starting point for oligosaccharides.[9] Recent studies have also explored graphite columns for acarbose impurity analysis, which offer unique selectivity and high-temperature stability.[9][24]
Part 3: Key Experimental Protocols
As a Senior Application Scientist, I cannot stress enough the importance of rigorous, well-executed protocols. The following are detailed, step-by-step guides for the essential experiments discussed.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol details the post-extraction spike method to definitively quantify matrix effects.
Objective: To calculate the Matrix Factor (MF) for Acarbose Impurity A at low and high QC concentrations.
Materials:
-
Validated Acarbose Impurity A analytical standard.
-
Blank matrix (e.g., placebo formulation dissolved in initial mobile phase, blank plasma).
-
LC-MS grade solvents (matching your mobile phase).
-
Calibrated pipettes and appropriate labware.
Procedure:
-
Prepare Solution A (Neat Standard):
-
Prepare two solutions of Impurity A in the reconstitution solvent (e.g., 90:10 Acetonitrile:Water) at concentrations corresponding to your Low QC (LQC) and High QC (HQC).
-
-
Prepare Solution B (Post-Spike Sample):
-
Process at least six individual lots of blank matrix through your entire sample preparation procedure (e.g., extraction, evaporation).
-
At the final step, reconstitute the blank extracts with the LQC and HQC solutions prepared in Step 1. This creates your post-spiked samples.
-
-
Prepare Solution C (Blank Matrix):
-
Process a sample of blank matrix through the full procedure and reconstitute with the reconstitution solvent only. This is to check for interferences at the analyte's retention time.
-
-
LC-MS Analysis:
-
Inject and analyze all three sets of solutions using your established LC-MS method.
-
-
Calculation and Interpretation:
-
For each matrix lot and concentration level, calculate the Matrix Factor: MF = (Mean Peak Area of Solution B) / (Mean Peak Area of Solution A)
-
Calculate the Internal Standard (IS) normalized MF if an IS is used: IS-Normalized MF = ( (Peak Area Analyte / Peak Area IS) in Solution B ) / ( (Peak Area Analyte / Peak Area IS) in Solution A )
-
Calculate the coefficient of variation (%CV) of the MF values across the different matrix lots.
-
| Result | Interpretation | Regulatory Expectation (Typical) |
| MF = 0.85 to 1.15 | No significant matrix effect | %CV of the IS-normalized MF across different lots should be ≤15%.[12][14] |
| MF < 0.85 | Ion Suppression | Mitigation is required. |
| MF > 1.15 | Ion Enhancement | Mitigation is required. |
Protocol 2: Generic Solid-Phase Extraction (SPE) for Polar Analytes
This protocol provides a starting point for developing an SPE method to clean up samples containing Acarbose Impurity A. This example uses a mixed-mode cation exchange sorbent, which can retain the weakly basic amino group on the impurity.
Caption: The five fundamental steps of a Solid-Phase Extraction protocol.
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to solvate the stationary phase.[25] Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of LC-MS grade water through the cartridge to prepare the sorbent for the aqueous sample.[25]
-
Loading: Load the pre-treated sample (e.g., drug product dissolved in water) slowly onto the cartridge to ensure adequate interaction time between the analyte and the sorbent.[25]
-
Washing: Pass 1 mL of a weak solvent, such as 5% methanol in water. This step is crucial for removing highly polar interferences (like salts) that are not strongly retained, while Impurity A remains bound to the sorbent.
-
Elution: Pass 1 mL of an eluting solvent, such as 5% formic acid in methanol, through the cartridge. The acid protonates the analyte, disrupting its interaction with the sorbent and releasing it. The methanol component elutes the now-released analyte. Collect this eluate for analysis.
-
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
References
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC, NIH. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Retrieved from [Link]
-
YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]
-
Novak, P., Cindrić, M., Tepes, P., Dragojević, S., Ilijas, M., & Mihaljević, K. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. PubMed. Retrieved from [Link]
-
Drouin, N., Ferey, L., & Pichon, V. (2017). Sample preparation for polar metabolites in bioanalysis. SciSpace. Retrieved from [Link]
-
Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]
-
D'Avolio, A., Simiele, M., & De Nicolò, A. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acarbose-Impurities. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020, December 24). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. Retrieved from [Link]
-
SynZeal. (n.d.). Acarbose EP Impurity A | 10213621-79-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis | Request PDF. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). Acarbose Analysis by COSMOSIL Sugar-D. Retrieved from [Link]
-
Scilit. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubMed Central. (2023, August 16). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Retrieved from [Link]
-
Leistner, A., & Holzgrabe, U. (2022). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example. PubMed. Retrieved from [Link]
-
Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Scribd. (n.d.). Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. Retrieved from [Link]
-
LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative methods to assess the impurity profile of a monographed API using acarbose as an example | Request PDF. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubMed Central. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC, NIH. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
YouTube. (2018, August 22). Solid Phase Extraction (SPE) Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation.
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Acarbose Impurity A in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus, is no exception.[1][] Its manufacturing process can result in the formation of various impurities, including Acarbose Impurity A, which must be diligently monitored and controlled.[1][] This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for Acarbose Impurity A, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][6] For an impurity method, this means proving the method can reliably and accurately quantify Acarbose Impurity A at specified low levels in the presence of the active pharmaceutical ingredient (API) and other potential impurities.
This guide will compare a hypothetical "New Method," a recently developed HPLC procedure, against a "Standard Method," representing a commonly used or existing pharmacopoeial method. We will explore the critical validation parameters, explain the scientific rationale behind each, provide detailed experimental protocols, and present comparative data to illustrate the performance of both methods.
Understanding Acarbose and Impurity A
Acarbose is a complex oligosaccharide derived from microbial fermentation.[1][] Acarbose Impurity A, chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose, is a related substance that can arise during production.[7] Its control is crucial for ensuring the quality and safety of the final drug product.
The Validation Workflow: An Overview
The validation of an analytical method is a systematic process. The following diagram outlines the typical workflow for validating an impurity method as per ICH Q2(R1).
Caption: Overall workflow for HPLC method validation.
Comparative Validation of HPLC Methods for Acarbose Impurity A
Here, we compare the "New Method" and the "Standard Method" across key validation parameters.
Specificity (Stability-Indicating Nature)
-
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For an impurity method, the most critical aspect of specificity is demonstrating that the method is "stability-indicating." This is achieved through forced degradation studies.[8][9][10] By subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, we can generate potential degradation products and ensure they do not interfere with the quantitation of Impurity A.[8][9][10]
-
Trustworthiness: A self-validating protocol for specificity involves peak purity analysis using a photodiode array (PDA) detector. If the peak for Impurity A is pure under all stress conditions, it provides high confidence in the method's specificity.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of Acarbose spiked with a known concentration of Impurity A.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][11]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method with a PDA detector.
Data Presentation: Specificity
| Parameter | New Method | Standard Method |
| Resolution (Impurity A vs. nearest peak) | > 2.0 under all stress conditions | 1.8 under oxidative stress |
| Peak Purity (Impurity A) | Pass (Purity angle < Purity threshold) | Pass |
| Interference from Acarbose peak | No interference | Minor tailing from Acarbose peak at high concentrations |
The "New Method" demonstrates superior resolution, ensuring a more reliable quantification of Impurity A, especially in the presence of degradation products.
Linearity and Range
-
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit.
-
Trustworthiness: The protocol's integrity is validated by a high correlation coefficient (r²), a y-intercept close to zero, and a visual inspection of the calibration curve.
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of Acarbose Impurity A reference standard.
-
Calibration Standards: Prepare at least five concentrations by diluting the stock solution. A typical range for an impurity might be 0.05 µg/mL to 1.5 µg/mL.
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot the average peak area against concentration and perform a linear regression analysis.
Data Presentation: Linearity and Range
| Parameter | New Method | Standard Method |
| Range | 0.05 - 1.8 µg/mL | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Y-intercept | Close to zero | Slightly positive bias |
| Residual Plot | Random distribution | Slight trend observed |
The "New Method" shows a wider range and a stronger correlation, indicating better linearity.
Accuracy (Recovery)
-
Expertise & Experience: Accuracy is the closeness of the test results to the true value. It's determined by spiking the drug product with known amounts of Impurity A at different concentration levels.
-
Trustworthiness: The protocol is self-validating by demonstrating high recovery rates across the specified range.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare nine samples by spiking the Acarbose drug product at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples and a placebo sample.
-
Calculation: Calculate the percentage recovery for each sample.
Data Presentation: Accuracy
| Concentration Level | New Method (% Recovery ± RSD) | Standard Method (% Recovery ± RSD) |
| 50% | 99.5 ± 0.8% | 98.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 101.5 ± 1.2% |
| 150% | 100.8 ± 0.6% | 102.3 ± 1.8% |
The "New Method" provides more consistent and accurate recovery with lower variability.
Precision
-
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Trustworthiness: Low Relative Standard Deviation (RSD) values for a series of measurements confirm the method's precision.
Experimental Protocol: Precision
-
Sample: Prepare a homogeneous sample of Acarbose spiked with Impurity A at 100% of the target concentration.
-
Repeatability: Analyze the sample six times on the same day by the same analyst.
-
Intermediate Precision: Have a different analyst analyze the sample six times on a different day using a different HPLC system (if available).
-
Calculation: Calculate the RSD for each set of six injections and for all 12 injections combined.
Data Presentation: Precision
| Parameter | New Method (% RSD) | Standard Method (% RSD) |
| Repeatability (n=6) | 0.9% | 1.8% |
| Intermediate Precision (n=12) | 1.2% | 2.5% |
The "New Method" is significantly more precise, as indicated by the lower RSD values.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] The LOQ is a critical parameter for an impurity method.
-
-
Trustworthiness: The LOQ is validated by demonstrating acceptable precision and accuracy at that concentration.
Experimental Protocol: LOD and LOQ
-
Determination: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Verification: Prepare a solution at the determined LOQ concentration and inject it six times.
-
Evaluation: The precision (RSD) at the LOQ should be within acceptable limits (e.g., ≤ 10%).
Data Presentation: LOD and LOQ
| Parameter | New Method | Standard Method |
| LOD (S/N ≈ 3) | 0.02 µg/mL | 0.05 µg/mL |
| LOQ (S/N ≈ 10) | 0.06 µg/mL | 0.15 µg/mL |
| Precision at LOQ (% RSD) | 4.5% | 8.2% |
The "New Method" offers superior sensitivity, allowing for the detection and quantification of Impurity A at much lower levels.
Robustness
-
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Trustworthiness: Consistent results despite minor changes in the method parameters demonstrate the method's robustness.
Experimental Protocol: Robustness
-
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis: Analyze a system suitability solution and a test sample under each varied condition.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity A.
Data Presentation: Robustness
| Varied Parameter | New Method (Effect on Results) | Standard Method (Effect on Results) |
| Flow Rate ±10% | Negligible | Significant shift in retention time |
| Mobile Phase pH ±0.2 | Minor shift in retention time | Resolution decreased below 2.0 |
| Column Temp ±5°C | Negligible | Tailing factor increased |
The "New Method" is more robust and less susceptible to minor variations in operating conditions.
Method Validation Decision Logic
The ICH Q2(R1) guidelines specify which validation characteristics are required for different types of analytical procedures. The following diagram illustrates the decision logic for an impurity quantitation method.
Caption: Required validation parameters for an impurity quantification method per ICH Q2(R1).
Conclusion
Based on the comparative data, the "New Method" for the determination of Acarbose Impurity A demonstrates superior performance over the "Standard Method." It offers better specificity, a wider linear range, higher accuracy and precision, a lower limit of quantitation, and greater robustness. This comprehensive validation, conducted in line with ICH Q2(R1) principles, provides a high degree of assurance that the "New Method" is suitable for its intended purpose: the reliable and accurate quantification of Acarbose Impurity A in quality control and stability studies.
For professionals in drug development, adopting a well-validated, robust, and sensitive analytical method is not just a regulatory requirement but a cornerstone of ensuring product quality and patient safety. The detailed protocols and comparative data presented in this guide serve as a practical framework for validating similar HPLC methods.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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Acarbose Impurities and Related Compound - Veeprho.
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Acarbose-Impurities - Pharmaffiliates.
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Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs - Bentham Science.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
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Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed.
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Acarbose EP Impurity A - Biosynth.
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Acarbose EP Impurity A - SynZeal.
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Acarbose Impurities - BOC Sciences.
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Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms - Scilit.
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Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline.
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Forced Degradation Studies: Regulatory Considerations and Implementation.
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Development and Validation of RP-HPLC Method for Simultaneous Estimation of - Ijaresm.
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(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms - ResearchGate.
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Development and validation of HPLC-UV-MS method for the control of four anti-diabetic drugs in suspected counterfeit products - PubMed.
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Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector.
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A Head-to-Head Technical Guide: HPLC-UV vs. UHPLC-CAD for Acarbose Impurity Profiling
Introduction: The Analytical Challenge of Acarbose
Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Structurally, it is a complex pseudo-tetrasaccharide.[1][2] As a product of fermentation, its impurity profile can be complex, containing a variety of related substances that differ in the number or type of sugar units.[3][4] Ensuring the purity and safety of acarbose active pharmaceutical ingredients (APIs) and finished products necessitates robust analytical methods capable of separating and quantifying these impurities.
Pharmacopoeial methods, such as those described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), have traditionally relied on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection at low wavelengths (around 210 nm).[5][6][7] However, acarbose and its related impurities lack significant UV chromophores, making this detection method inherently challenging and potentially insensitive.[3][4][8] This guide provides an in-depth, experience-driven comparison between the traditional HPLC-UV approach and a more modern, universal detection strategy: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Charged Aerosol Detection (CAD).
Pillar 1: Understanding the Detection Technologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis. Its principle is based on Beer-Lambert's law, where the amount of light absorbed by a compound passing through a detector cell is proportional to its concentration.
-
Mechanism: The column eluent flows through a flow cell with a UV lamp on one side and a detector on the other. For compounds like acarbose, detection is performed at a very low wavelength (~210 nm) to capture the weak absorbance of the molecule's functional groups.[7][9]
-
Strengths: It is a well-established, robust, and relatively inexpensive technique. When analytes have strong chromophores, it offers excellent sensitivity and linearity.
-
Causality of Limitations for Acarbose: Acarbose is a carbohydrate-like structure and lacks a strong UV-absorbing aromatic ring or extensively conjugated system.[10][11] This results in a weak molar absorptivity. Consequently, HPLC-UV methods for acarbose suffer from:
-
Low Sensitivity: Requiring higher concentrations for detection, which may mask low-level impurities.
-
Potential for Invisibility: Impurities that have even weaker or no chromophoric properties may go completely undetected.[3]
-
Baseline Noise: Detection at low wavelengths is often subject to interference from mobile phase components and other excipients, leading to higher baseline noise.
-
Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD)
UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher pressures, faster separations, and improved resolution compared to traditional HPLC. When paired with CAD, it becomes a powerful tool for analyzing non-chromophoric compounds.
-
Mechanism: CAD is a universal, mass-based detector.[12][13] The detection process involves three key steps:
-
Nebulization: The eluent from the UHPLC column is converted into a fine aerosol of droplets.
-
Evaporation: The droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind dried analyte particles.
-
Detection: These particles are charged by a corona discharge and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the non-volatile analyte.[13][14]
-
-
Strengths for Acarbose Analysis:
-
Universal Detection: CAD can detect any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[12][13] This is ideal for acarbose and its structurally similar impurities.
-
Consistent Response: The detector response is less dependent on the chemical properties of the analyte compared to UV or Mass Spectrometry (MS), providing a more uniform response for different impurities.[13][14] This allows for more accurate quantitation of impurities when specific reference standards are unavailable.
-
High Sensitivity: CAD offers sensitivity in the low nanogram range, making it suitable for trace impurity analysis.[13]
-
-
Causality of Experimental Choices: The primary requirement for CAD is the use of volatile mobile phases (e.g., ammonium formate or ammonium acetate buffers with acetonitrile) to ensure complete evaporation in the drift tube.[12] Non-volatile buffers like phosphates, commonly used in older HPLC-UV methods, are incompatible as they would precipitate in the detector and generate a high background signal.[3]
Pillar 2: Head-to-Head Experimental Comparison
To provide a direct comparison, we outline two distinct methodologies for acarbose impurity profiling. The HPLC-UV method is based on principles outlined in pharmacopoeias, while the UHPLC-CAD method is an optimized, modern alternative.
Experimental Protocols
Method 1: Traditional HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: Aminopropyl-silylated silica (L8 packing), 4.0 mm x 25 cm, 5 µm.[15]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.[15]
-
Flow Rate: ~2.0 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Detection: UV at 210 nm.[5]
-
Sample Preparation: Dissolve 200 mg of acarbose in 10.0 mL of water.[3]
Method 2: Modern UHPLC-CAD Protocol
-
Instrumentation: UHPLC system (e.g., Thermo Scientific™ Vanquish™) with a Charged Aerosol Detector.[3]
-
Column: Amide-HILIC column, 2.1 mm x 150 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high organic to higher aqueous content.
-
Flow Rate: ~0.4 mL/min.
-
Column Temperature: 90 °C (to prevent anomerization and peak splitting).[3]
-
CAD Settings: Evaporation temperature optimized for signal-to-noise.
-
Sample Preparation: Dissolve 200 mg of acarbose in 10.0 mL of water.[3]
Workflow Visualizations
Below are diagrams illustrating the distinct workflows for each analytical approach.
Caption: Workflow for Acarbose Analysis by HPLC-UV.
Caption: Workflow for Acarbose Analysis by UHPLC-CAD.
Performance Metrics: A Quantitative Comparison
| Performance Parameter | HPLC-UV | UHPLC-CAD | Rationale & Expert Insight |
| Specificity | Moderate | High | UV detection may fail to detect impurities lacking a chromophore. CAD detects all non-volatile impurities, providing a more complete and accurate impurity profile.[3][4] |
| Sensitivity (LOD/LOQ) | Higher (Less Sensitive) | Lower (More Sensitive) | CAD's mass-based detection provides significantly lower limits of detection (LOD) and quantitation (LOQ), often in the low-ng range, which is critical for trace impurity control.[13] |
| Linearity & Range | Linear over a limited range | Non-linear, but can be fitted over a wide dynamic range (~4 orders of magnitude)[12][16] | While UV response is inherently linear, CAD response is non-linear and often requires a quadratic or power function fit. However, its dynamic range is exceptionally wide, accommodating both high-concentration APIs and trace impurities in a single run. |
| Gradient Compatibility | Limited | Excellent | The refractive index (RI) of the mobile phase changes during a gradient, causing severe baseline drift in UV detection at low wavelengths. CAD is largely unaffected by gradient changes, allowing for optimized separation of complex mixtures.[14] |
| Run Time | ~30-60 minutes | ~10-15 minutes | UHPLC technology drastically reduces analysis time, increasing laboratory throughput without sacrificing resolution. |
| Robustness | Moderate | High | Aminopropyl columns used in HPLC-UV methods are known for their instability.[3] Modern HILIC or graphitized carbon columns used with CAD are more stable and provide longer lifetimes. The use of volatile mobile phases in CAD methods is also less harsh on the system. |
Pillar 3: Trustworthiness & Authoritative Grounding
The validation of any analytical method is paramount to ensure its reliability.[17][18][19] For impurity profiling, key validation parameters include specificity, limit of quantitation (LOQ), accuracy, and precision.[18][20]
-
Self-Validating System: The UHPLC-CAD method offers a more trustworthy system. By providing a near-universal response, it has the potential to detect unexpected impurities that might be missed by a targeted, less universal detector like UV.[3] This is a critical advantage during drug development and for monitoring manufacturing process changes.
-
Meeting Regulatory Expectations: Regulatory bodies like the FDA emphasize the need for stability-indicating methods that can resolve the API from all potential degradation products and impurities.[21] A UHPLC-CAD method is far more likely to meet this requirement for a compound like acarbose, as it is not blind to non-chromophoric degradants.
An application note from Thermo Fisher Scientific demonstrates the successful migration of the Ph. Eur. method from UV detection to a Vanquish CAD system.[3] The study showed that the CAD method not only met the pharmacopoeial requirements but also had the potential to detect additional impurities not visible with the UV detector.[3] This provides strong, evidence-based support for the superiority of the UHPLC-CAD approach.
Conclusion and Recommendation
While HPLC-UV has served as a foundational technique for the analysis of acarbose, it operates at the very edge of its capabilities due to the poor UV absorbance of the analyte and its impurities. This creates an unacceptable risk of under-reporting or completely missing critical impurities.
The UHPLC-CAD method represents a significant technological advancement and is unequivocally the superior choice for acarbose impurity profiling. Its universal detection provides a comprehensive and trustworthy profile, while the UHPLC platform delivers faster and higher-resolution separations. For researchers, scientists, and drug development professionals committed to ensuring the highest standards of quality and safety, adopting a UHPLC-CAD methodology is not merely an alternative, but a necessary evolution in the analytical control of acarbose.
References
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Wikipedia. (n.d.). Charged aerosol detector. Retrieved from
- Slideshare. (n.d.). General methods for analysis of food carbohydrates.
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- Thermo Fisher Scientific. (n.d.). Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection.
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A Guide to Inter-Laboratory Validation of Analytical Methods for Acarbose Impurity A
Abstract
The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and quality assurance. This guide provides an in-depth, technically-focused comparison of an analytical method for Acarbose Impurity A, validated through a collaborative inter-laboratory study. We will dissect the causality behind the experimental design, present comparative performance data, and offer a transparent, replicable protocol. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a framework for assessing method reproducibility and ensuring analytical procedures are fit for their intended purpose, in alignment with international regulatory standards.
Introduction: The Critical Role of Impurity Profiling for Acarbose
Acarbose is an oral anti-diabetic agent used for managing type 2 diabetes mellitus.[1] It functions as an alpha-glucosidase inhibitor, delaying carbohydrate digestion and thus reducing postprandial blood glucose levels.[2] As a complex pseudo-oligosaccharide produced via fermentation, its impurity profile can be diverse, including structural analogs and process-related substances.[1] Acarbose Impurity A is a key related substance that must be monitored to ensure the safety and efficacy of the final drug product.
The reliable quantification of Impurity A necessitates a validated analytical method. However, a method validated in a single laboratory may not account for the inherent variability that arises when it is transferred to different environments—with different analysts, equipment, and reagent lots. An inter-laboratory validation study is the gold standard for demonstrating the reproducibility of an analytical method, a key characteristic defined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] This guide details such a study, providing a blueprint for its design, execution, and interpretation.
The Analytical Method Under Validation: A Scientific Rationale
The chosen method for this validation study is a High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique is widely used for the analysis of Acarbose and its impurities.[6][7]
Method Causality:
-
Stationary Phase: A hydrophilic interaction liquid chromatography (HILIC) column (Amide phase) was selected. Acarbose and its impurities are highly polar, making them poorly retained on traditional reversed-phase (e.g., C18) columns. HILIC provides robust retention and superior separation for these types of polar analytes.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer (pH 6.7) was employed. Acetonitrile acts as the weak solvent in HILIC mode, and the buffered aqueous component serves as the strong solvent. The gradient allows for the effective elution of a range of impurities with varying polarities while ensuring good peak shape for Acarbose and Impurity A.
-
Detection: UV detection at 210 nm was chosen. While Acarbose lacks a strong chromophore, it exhibits sufficient absorbance at low UV wavelengths for sensitive detection and quantification, a principle established in pharmacopeial methods.[2][7]
-
Column Temperature: The column was maintained at 35°C to ensure consistent retention times and improve peak symmetry by reducing mobile phase viscosity.[7]
Inter-Laboratory Study Design
The objective of this study is to demonstrate that the analytical method is reproducible and suitable for its intended purpose across different laboratories.[8] The study was designed in accordance with the principles outlined in ICH Q2(R1) and the recently updated Q2(R2).[3][9]
Participating Entities:
-
Laboratory A: Originating Laboratory (R&D)
-
Laboratory B: University Research Core Facility
-
Laboratory C: Contract Quality Control Laboratory
Materials & Samples: Each laboratory received a validation kit containing:
-
A detailed, step-by-step analytical method protocol.
-
Acarbose reference standard and Acarbose Impurity A certified reference material.
-
A single lot of the specified HILIC column.
-
Three blind samples for analysis:
-
Sample 1: Acarbose API spiked with Impurity A at 0.15% w/w.
-
Sample 2: Acarbose API spiked with Impurity A at 0.50% w/w.
-
Sample 3: Placebo, to confirm specificity.
-
The workflow for the inter-laboratory validation is depicted below.
Caption: Workflow for the Inter-Laboratory Method Validation Study.
Comparative Performance Data
The validation focused on key performance characteristics that demonstrate method reproducibility and reliability: Specificity, Accuracy, and Precision (Repeatability and Intermediate Precision).
Specificity
All three laboratories confirmed the specificity of the method. Analysis of the placebo sample showed no interfering peaks at the retention time of Acarbose or Impurity A, demonstrating that excipients do not affect the quantification.
Accuracy
Accuracy was assessed by the recovery of the spiked Impurity A. Each laboratory analyzed the two spiked samples in triplicate. The acceptance criterion for recovery was set at 90.0% - 110.0%.
Table 1: Comparison of Accuracy Results (% Recovery)
| Laboratory | Sample 1 (0.15% Spike) - Mean Recovery | Sample 2 (0.50% Spike) - Mean Recovery |
| Laboratory A | 98.7% | 101.2% |
| Laboratory B | 96.5% | 99.8% |
| Laboratory C | 102.1% | 103.5% |
| Overall Mean | 99.1% | 101.5% |
| Acceptance Criteria | 90.0% - 110.0% | 90.0% - 110.0% |
The results from all laboratories fell well within the acceptance criteria, indicating that the method provides accurate quantification of Impurity A across different sites.
Precision
Precision was evaluated at two levels as per ICH guidelines: repeatability (intra-assay precision) and intermediate precision (inter-laboratory variation).[5][10] The acceptance criterion for the Relative Standard Deviation (RSD) was ≤10.0%, which is appropriate for impurity analysis.
Table 2: Comparison of Precision Results (% RSD)
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) |
| Laboratory A | 1.8% | \multirow{3}{*}{\parbox{4cm}{\centering Overall %RSD across all labs (n=18): 4.5%}} |
| Laboratory B | 2.5% | |
| Laboratory C | 2.1% | |
| Acceptance Criteria | ≤ 10.0% | ≤ 10.0% |
The repeatability in each lab was excellent. The overall RSD across all 18 measurements (3 labs x 6 replicates) demonstrates strong intermediate precision. To further scrutinize the inter-laboratory variability, an Analysis of Variance (ANOVA) was performed.[5]
Table 3: ANOVA for Intermediate Precision Data (Sample 1)
| Source of Variation | Sum of Squares | df | Mean Square | F-statistic | P-value |
| Between Labs | 0.0015 | 2 | 0.00075 | 2.88 | 0.089 |
| Within Labs | 0.0039 | 15 | 0.00026 | ||
| Total | 0.0054 | 17 |
Statistical Interpretation: The P-value (0.089) is greater than the significance level of 0.05. This indicates that there is no statistically significant difference between the results obtained from the three different laboratories. This provides strong evidence of the method's reproducibility.[11]
Detailed Experimental Protocol
The following protocol was provided to each participating laboratory.
Objective: To quantify the amount of Acarbose Impurity A in an Acarbose API sample.
5.1. Materials and Reagents
-
HPLC system with UV Detector
-
HILIC Amide Column (e.g., Lichrospher®‒100–NH2, 5 µm, 250 x 4.6 mm)[7]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Sodium Hydroxide (for pH adjustment)
-
Water (HPLC Grade)
-
Acarbose Reference Standard (RS)
-
Acarbose Impurity A Reference Standard (RS)
5.2. Chromatographic Conditions
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.007 M Phosphate Buffer (pH 6.7)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 75% A
-
5-20 min: 75% -> 60% A
-
20-25 min: 60% A
-
25.1-30 min: 75% A (Re-equilibration)
-
5.3. Preparation of Solutions
-
Mobile Phase B: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.007 M solution. Adjust pH to 6.7 with dilute Sodium Hydroxide. Filter through a 0.45 µm filter.
-
Standard Solution: Accurately weigh and dissolve Acarbose Impurity A RS in water to obtain a concentration of ~7.5 µg/mL (corresponding to 0.15% of a 5 mg/mL Acarbose solution).
-
Sample Solution: Accurately weigh and dissolve ~50 mg of the Acarbose API sample in 10.0 mL of water.
5.4. System Suitability
-
Inject the Standard Solution five times.
-
The %RSD of the peak areas for Impurity A must be ≤ 5.0%.
-
The tailing factor for the Impurity A peak must be ≤ 2.0.
5.5. Procedure
-
Inject the diluent (water) as a blank.
-
Inject the Standard Solution.
-
Inject each Sample Solution in duplicate.
-
Calculate the percentage of Impurity A in the sample using the peak areas obtained from the standard and sample chromatograms.
Conclusion and Recommendations
This inter-laboratory validation study successfully demonstrates that the specified HPLC-UV method for the quantification of Acarbose Impurity A is accurate, precise, and reproducible . The data generated across three distinct laboratory environments shows strong agreement and meets all pre-defined acceptance criteria. The statistical analysis (ANOVA) confirms that there is no significant variation between laboratories, underscoring the method's robustness.
Based on these results, the method is deemed fit for its intended purpose and can be confidently deployed for routine quality control and stability testing of Acarbose API. This guide serves as a comprehensive model for conducting and evaluating inter-laboratory validation studies, reinforcing the principles of scientific integrity and regulatory compliance.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Acarbose Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: NPL, France URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]
-
Title: ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation Source: Pharmabiz.com URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
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- 4. fda.gov [fda.gov]
- 5. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Scilit [scilit.com]
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- 9. fda.gov [fda.gov]
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- 11. metrology-journal.org [metrology-journal.org]
A Comparative Guide to the Analysis of Acarbose Impurity A: USP vs. EP Monographs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. Acarbose, an α-glucosidase inhibitor used in the management of type 2 diabetes, is no exception. Among its potential impurities, Acarbose Impurity A requires careful monitoring as stipulated by major pharmacopoeias. This guide provides an in-depth technical comparison of the analytical methodologies for Acarbose Impurity A as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Acarbose Impurity A, chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose, is a specified impurity in both the USP and EP monographs for Acarbose[1]. While both pharmacopoeias aim to control this impurity, they employ distinct chromatographic approaches. Understanding the nuances of these methods is crucial for laboratories involved in the global pharmaceutical market.
At a Glance: Key Differences in Analytical Approaches
The fundamental divergence in the analytical strategies of the USP and EP for Acarbose Impurity A lies in their chromatographic conditions. The USP employs a reversed-phase liquid chromatography (LC) method, while the EP utilizes a normal-phase approach with an aminopropylsilyl silica gel column. This core difference influences various aspects of the analysis, from mobile phase composition to system suitability criteria.
Comparative Overview of Chromatographic Parameters
The following table offers a direct comparison of the critical parameters for the analysis of Acarbose Impurity A according to the current USP and EP monographs.
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |
| Analytical Method | Chromatographic Purity | Related Substances |
| Stationary Phase | L8 packing (octadecyl silane chemically bonded to porous silica or ceramic micro-particles) | Aminopropylsilyl silica gel for chromatography R (5 µm) |
| Column Dimensions | 4-mm × 25-cm | 4-mm × 25-cm |
| Mobile Phase | Acetonitrile and a phosphate buffer (Solution A) in a 3:1 ratio. Solution A contains 0.6 mg/mL of monobasic potassium phosphate and 0.35 mg/mL of dibasic sodium phosphate in water.[2] | A mixture of acetonitrile and a phosphate buffer solution (pH 8.2) in a 50:50 (v/v) ratio. The buffer contains potassium dihydrogen phosphate and dipotassium hydrogen phosphate. |
| Flow Rate | 2 mL/min[2][3][4] | 2.0 mL/min[5] |
| Column Temperature | 35°C[2][3][4] | 35°C[5] |
| Detection | UV at 210 nm[2][4] | UV at 210 nm[6] |
| Injection Volume | 10 µL[2][4] | 20 µL |
| Run Time | Not less than 2.5 times the retention time of acarbose.[7] | 2.5 times the retention time of acarbose.[8] |
| Impurity A RRT | Approximately 0.9[2][9] | Approximately 0.9[8] |
| Acceptance Criteria | Not More Than (NMT) 0.6%[3][9] | Not More Than (NMT) 0.6%[8] |
Causality Behind Experimental Choices: A Deeper Dive
The choice of chromatographic mode by each pharmacopeia is a critical decision that dictates the entire analytical strategy. The USP's reversed-phase method (L8 column) is a robust and widely used technique in pharmaceutical analysis, offering excellent reproducibility. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides a suitable polarity to achieve separation of the polar Acarbose and its impurities.
Conversely, the EP's selection of an aminopropylsilyl column points towards a hydrophilic interaction liquid chromatography (HILIC) or normal-phase mechanism. This approach is particularly effective for highly polar compounds like oligosaccharides, which may have limited retention on traditional reversed-phase columns. The acetonitrile-rich mobile phase in the EP method facilitates the retention of these polar analytes on the aminopropyl stationary phase.
The detection wavelength of 210 nm is consistent across both monographs and is chosen due to the lack of a strong chromophore in the Acarbose molecule[6]. At this low wavelength, the peptide-like bonds in the pseudo-amino sugar structure exhibit some absorbance, allowing for quantification.
Experimental Workflow and System Suitability
To ensure the validity of the analytical results, both monographs prescribe detailed system suitability tests. These tests are designed to verify the performance of the chromatographic system before the analysis of any samples.
Sources
- 1. Acarbose EP Impurity A | 1013621-79-8 | SynZeal [synzeal.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. uspbpep.com [uspbpep.com]
- 4. drugfuture.com [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. drugfuture.com [drugfuture.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Validation of a Stability-Indicating Assay for Acarbose and Its Impurities
Introduction: The Critical Need for a Stability-Indicating Acarbose Assay
Acarbose is an oral anti-diabetic agent used for treating type 2 diabetes mellitus. As a pseudotetrasaccharide produced by fermentation, its structure is complex and susceptible to degradation under various environmental conditions. The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of factors like temperature, humidity, and light.[1] This process is fundamental to establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[1]
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities.[2] For a complex molecule like Acarbose, whose impurities can include structural analogs and other oligosaccharides, developing and validating a robust SIAM is not merely a regulatory requirement but a critical pillar of patient safety and product efficacy.[3]
This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for Acarbose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Regulatory Framework: Grounding the Assay in ICH Guidelines
The validation of an analytical method is a formal process that proves the method is suitable for its intended purpose.[4] The primary regulatory documents governing this process are the ICH guidelines, which provide a harmonized approach for the pharmaceutical industry.
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates the use of validated stability-indicating methods and outlines the requirements for forced degradation studies.[1][5][6] The goal of these studies is to identify likely degradation products and demonstrate the specificity of the analytical method.[7]
-
ICH Q2(R1) - Validation of Analytical Procedures: Text and Methodology: This is the cornerstone document for method validation.[8][9] It details the validation parameters that must be investigated, including specificity, linearity, accuracy, precision, range, and robustness, to ensure the method is reliable and fit for purpose.[10]
Adherence to these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.
HPLC Method Development: Strategy and Rationale
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Acarbose due to its ability to separate complex mixtures. The United States Pharmacopeia (USP) describes an HPLC-UV method for the assay of Acarbose and its impurities.[11][12][13]
Chromatographic System Rationale:
-
Column: An aminopropyl-silylated (APS) or an amino (NH2) column is frequently chosen for the separation of saccharides like Acarbose.[12][14] These columns operate in normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes, providing excellent retention and resolution for polar compounds that are poorly retained on traditional C18 reversed-phase columns. The USP monograph for Acarbose specifies a 4-mm × 25-cm column with L8 packing, which corresponds to an aminopropylsilane phase.[15]
-
Mobile Phase: A typical mobile phase consists of a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer (like a phosphate buffer).[12][13] The high organic content allows for the retention of polar analytes on the amino column. The buffer's pH and ionic strength are critical parameters that must be optimized to achieve symmetric peak shapes and adequate resolution between Acarbose and its closely related impurities. A common composition is acetonitrile and phosphate buffer (e.g., 750:250 v/v).[12][13]
-
Detector: Acarbose lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 210 nm).[12][14][15] A Diode Array Detector (DAD) is highly recommended as it enables peak purity analysis, a crucial component of establishing specificity.[12] For impurities that lack a UV chromophore, universal detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors can be powerful alternatives.[3][14] CAD, in particular, offers near-uniform response for non-volatile analytes, independent of their optical properties.[14]
Forced Degradation: The Core of a Stability-Indicating Method
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[7][16] The goal is to generate a target degradation of 5-20%.[2][7] This level of degradation is sufficient to demonstrate separation of the degradants from the parent peak without being so excessive that it leads to unrealistic secondary degradation pathways.[2]
Detailed Protocol for Forced Degradation Studies
-
Preparation: Prepare stock solutions of Acarbose API and placebo (formulation excipients without API) in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).[16]
-
Acid Hydrolysis: To the Acarbose solution, add 0.1 M HCl. Store the solution at 60°C for a defined period (e.g., 24 hours). At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
Base Hydrolysis: To the Acarbose solution, add 0.1 M NaOH. Store at room temperature or slightly elevated temperature (e.g., 40°C). Neutralize aliquots with 0.1 M HCl before analysis.
-
Oxidative Degradation: To the Acarbose solution, add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period. Dilute samples for analysis.
-
Thermal Degradation: Expose solid Acarbose powder to dry heat (e.g., 80°C) in an oven for a set duration (e.g., 48 hours).[16] Also, reflux the Acarbose solution at a high temperature. Dissolve/dilute the stressed samples for analysis.
-
Photolytic Degradation: Expose the solid drug substance and the drug product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[16] A control sample should be protected from light (e.g., with aluminum foil).
The results of these studies are used to prove the specificity of the method. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the Acarbose peak.
Method Validation Protocol: An E-E-A-T Approach
The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[8]
Workflow for Stability-Indicating Method Validation
Caption: Workflow for the validation of a stability-indicating assay.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that there is no interference from impurities, degradants, or excipients.
-
Experimental Protocol:
-
Analyze blank samples (mobile phase), placebo solution, and solutions of known impurities.
-
Analyze the stressed samples from the forced degradation study.
-
Use a DAD to perform peak purity analysis on the Acarbose peak in all stressed samples. The purity angle should be less than the purity threshold, indicating spectral homogeneity.[12]
-
-
Acceptance Criteria: The Acarbose peak should be free from any co-eluting peaks. Resolution between the Acarbose peak and the nearest eluting peak should be > 2.0.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Acarbose at different concentrations, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 2.5 to 20 mg/mL).[12]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol:
-
Perform a recovery study by spiking a placebo mixture with known amounts of Acarbose API at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of Acarbose at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio. Typically, a ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.
-
Experimental Protocol:
-
Introduce small variations to the method, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5°C).[12]
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze samples under each condition and evaluate the effect on system suitability parameters (e.g., resolution, tailing factor).
-
-
Acceptance Criteria: System suitability parameters should remain within the defined limits for all variations.
Comparative Analysis of Methodologies
The choice of analytical methodology can significantly impact performance. While the USP method provides a solid foundation, alternative detectors can offer distinct advantages, especially for impurity profiling.
| Parameter | Method A: USP-like (HPLC-UV) | Method B: Alternative (HPLC-CAD) | Justification / Rationale |
| Detector | UV @ 210 nm[12] | Charged Aerosol Detector (CAD) | UV detection is simple but relies on a chromophore. CAD is a universal mass-based detector, ideal for saccharides that lack strong chromophores, providing a more accurate impurity profile.[14] |
| Specificity | Good; peak purity via DAD is essential. | Excellent; detects all non-volatile analytes. | CAD can reveal impurities that are "invisible" to the UV detector, enhancing the stability-indicating nature of the assay. |
| Sensitivity (LOQ) | Moderate (Analyte-dependent) | High (Typically low ng levels) | CAD often provides superior sensitivity for compounds with poor or no UV absorbance. |
| Linearity (R²) | > 0.999 | > 0.99 (May require non-linear fit) | CAD response can be non-linear over wide ranges, sometimes requiring a quadratic fit, whereas UV response is generally linear. |
| Robustness | High | Moderate to High | CAD response can be more sensitive to mobile phase composition and flow rate changes compared to UV detection. |
| Application | Ideal for routine QC assay and known impurities. | Superior for impurity profiling, reference standard characterization, and development. | The choice depends on the intended purpose. For comprehensive stability analysis during development, HPLC-CAD is a powerful tool. |
Conclusion
The development and validation of a stability-indicating assay for Acarbose is a rigorous, multi-faceted process that underpins drug quality and safety. A successful validation, grounded in the principles of ICH Q1A and Q2, demonstrates that the analytical method is specific, accurate, precise, and robust for its intended use. While standard HPLC-UV methods are widely used, this guide highlights the comparative advantages of employing universal detectors like CAD to achieve a more comprehensive understanding of the Acarbose degradation profile. By carefully selecting chromatographic conditions, performing thorough forced degradation studies, and meticulously validating every performance parameter, researchers can establish a trustworthy and reliable method suitable for the entire lifecycle of the drug product.
References
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
Acarbose Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). FDA. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2024). Altabrisa Group. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (n.d.). Scilit. Retrieved from [Link]
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). ResearchGate. Retrieved from [Link]
-
Acarbose Official Monograph. (2011). USP. Retrieved from [Link]
-
Analysis and Determination of Anti-diabetes Drug Acarbose and its Structural Analogs. (2011). Bentham Science. Retrieved from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved from [Link]
-
Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. (2005). PubMed. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating Hplc Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. (2018). RImpactS. Retrieved from [Link]
-
USP Monographs: Acarbose. (n.d.). uspbpep.com. Retrieved from [Link]
-
A validated stability indicating method for simultaneous estimation of Metformin Hcl and Acarbose in bulk and its combined tablet dosage form by RP-HPLC. (2018). Journal of Pharmaceutical Research. Retrieved from [Link]
-
USP 2024 Monograph Acarbose Tablets. (n.d.). Scribd. Retrieved from [Link]
-
Acarbose USP 2025. (2025). Trungtamthuoc.com. Retrieved from [Link]
-
A Validated Stability Indicating Method for Simultaneous Estimation of Metformin Hcl and Acarbose in Bulk and its Combined Tablet Dosage form by RP-HPLC. (2018). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). Rondaxe. Retrieved from [Link]
-
Draft Guidance on Acarbose. (2022). FDA. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
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A Comprehensive Guide to the Qualification and Certification of an Acarbose Impurity A Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. This guide provides an in-depth, technically-grounded comparison of methodologies for the qualification and certification of the Acarbose Impurity A reference standard. We will move beyond procedural lists to explore the scientific rationale behind method selection, ensuring a self-validating and trustworthy qualification process.
Introduction: The Critical Role of Impurity Reference Standards
Acarbose is a complex oligosaccharide and an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][] Produced via fermentation, its manufacturing process can result in a profile of structurally related impurities.[3][4] Regulatory bodies require that these impurities be monitored and controlled within strict limits, necessitating the use of highly characterized reference standards.
Acarbose Impurity A, chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose, is a key specified impurity in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][5][6] A reliable reference standard for this impurity is not merely a vial of chemical; it is the benchmark against which all analytical measurements of this impurity in the active pharmaceutical ingredient (API) and finished drug product are judged. Its qualification is a multi-faceted process demanding orthogonal analytical techniques to confirm identity, purity, and potency.
Defining a "Qualified" Reference Standard: Beyond the Basics
A reference standard is defined as a highly purified and well-characterized compound.[7] While pharmacopeial sources like USP and EP provide primary reference standards, laboratories often need to qualify their own non-compendial (secondary) standards for routine use or for impurities not available from compendial sources.[7][8] A robust qualification program establishes a direct chain of evidence to confirm the material's fitness for purpose.
The qualification process can be visualized as a logical workflow, ensuring all critical attributes are thoroughly investigated.
Caption: Workflow for Reference Standard Qualification.
Part I: Unambiguous Identity Confirmation
Before assessing purity, the identity of the material must be unequivocally confirmed. This requires a suite of spectroscopic techniques, each providing a different piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.[9][10] For a complex oligosaccharide like Acarbose Impurity A, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary.
-
Expertise & Causality: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D experiments are critical for assembling the structure; for instance, COSY identifies proton-proton couplings within a sugar ring, while HMBC reveals longer-range couplings between protons and carbons, allowing for the connection of the different saccharide units and the confirmation of glycosidic linkages. This comprehensive analysis provides an unambiguous structural fingerprint.[11]
-
-
High-Resolution Mass Spectrometry (HRMS): While NMR confirms the connectivity, HRMS validates the elemental composition.
-
Expertise & Causality: By measuring the mass-to-charge ratio with high precision (typically <5 ppm), HRMS can determine a unique molecular formula (C₂₅H₄₃NO₁₈ for Impurity A).[12][] This orthogonal technique provides strong corroborating evidence for the identity established by NMR and rules out isobaric structures.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds.
-
Expertise & Causality: For Acarbose Impurity A, FTIR spectra will show characteristic broad absorptions for O-H (hydroxyl) groups, C-H stretching, and C-O bands typical of carbohydrates. While not used for ab initio structure determination, it serves as a rapid and simple identity check against a previously qualified batch.
-
Part II: Purity and Potency Determination - A Comparative Analysis
Purity assessment is the most critical and complex aspect of reference standard qualification. No single method is sufficient; an orthogonal approach is required to ensure all potential impurities (organic, inorganic, residual solvents) are accounted for. We will compare the three most relevant analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the traditional and often pharmacopeial method for the analysis of Acarbose and its impurities.[14][15]
-
Principle: Separation is typically achieved on an amino-propyl or HILIC column with a mobile phase of acetonitrile and a phosphate buffer.[15][16] Detection is performed at a low wavelength (e.g., 210 nm) to capture the weak UV absorbance of the carbohydrate structure.[3]
-
Trustworthiness: While established, its trustworthiness for purity assignment has limitations. The core issue is the lack of a strong chromophore in Acarbose and its related impurities.[3][17] This leads to low sensitivity and, more critically, assumes that all impurities have the same response factor as the main peak, which is rarely true. This can lead to an inaccurate estimation of purity when calculated by area percent.
HPLC with Universal Detection (Charged Aerosol Detector - CAD)
CAD is a modern, powerful alternative to UV detection for non-volatile analytes, making it ideal for this compound class.
-
Principle: The column eluent is nebulized, and the resulting aerosol particles are charged. The magnitude of this charge is measured and is proportional to the mass of the analyte, largely independent of its chemical structure.
-
Expertise & Causality: The key advantage of CAD is its near-uniform response for non-volatile compounds, providing a more accurate representation of the relative mass of each impurity.[3][18] This allows for a more reliable purity assessment by mass percentage without needing to isolate every impurity to determine its specific response factor. This is a significant step towards a more trustworthy mass balance.
Quantitative NMR (qNMR)
qNMR is a primary ratio method of analysis, meaning it can determine the concentration or purity of a substance without needing a reference standard of that same substance.[19][20]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[20] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the Acarbose Impurity A, the purity of the Impurity A can be calculated by comparing the integral of a unique, well-resolved signal from the analyte to that of the internal standard.
-
Trustworthiness: qNMR is considered an absolute, high-accuracy method.[19][21] It is orthogonal to chromatographic techniques and is not subject to the same biases (e.g., response factors, non-eluting impurities). Its use provides the highest level of confidence in the assigned purity value.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | HPLC-CAD | Quantitative NMR (qNMR) |
| Principle | UV Absorbance | Mass-based (Aerosol Charging) | Nuclear Spin Proportionality |
| Purity Basis | Area % (Assumes equal response) | Mass % (Near-uniform response) | Molar Ratio (Absolute Purity) |
| Strengths | Pharmacopeial acceptance[14], simple setup. | Universal detection for non-volatiles[3], better accuracy for mass balance. | Primary method[20], high precision, no analyte-specific standard needed. |
| Weaknesses | Poor accuracy for compounds with no/weak chromophores[17], response factor variability. | Requires volatile mobile phases, non-linear response at high concentrations. | Lower sensitivity than HPLC, requires pure internal standard, potential for peak overlap. |
| Best Use Case | Routine quality control, limit tests. | Accurate impurity profiling, mass balance determination. | Primary characterization, potency assignment for a reference standard. |
digraph "Technique_Selection_Logic" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Goal of Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Need to assign\nabsolute potency for a\nnew reference standard?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Need accurate mass balance\nand impurity profiling?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Routine QC / Following\ncompendial method?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
res1 [label="Use qNMR", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; res2 [label="Use HPLC-CAD", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Use HPLC-UV", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> res1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> res2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res3 [label="Yes"]; }
Caption: Logic for selecting the appropriate analytical technique.
Part III: Certification and the Certificate of Analysis (CoA)
The final assigned potency of a reference standard is not just its chromatographic purity. It is calculated via a mass balance approach, incorporating data from several other essential tests.[22]
Potency (%) = [100% - Water (%) - Residual Solvents (%) - Inorganic Impurities (%)] x Chromatographic Purity (% by mass)
-
Water Content by Karl Fischer Titration: Essential for hygroscopic materials like carbohydrates. Potency must be reported on an anhydrous basis.[23]
-
Residual Solvents by Headspace Gas Chromatography (GC-HS): Identifies and quantifies any solvents remaining from the synthesis and purification process.
-
Residue on Ignition (ROI) / Sulfated Ash: Quantifies the level of inorganic impurities.[22]
A comprehensive Certificate of Analysis is the defining document for a reference standard. It must consolidate all characterization data, including:
-
Batch Number and Retest/Expiry Date.
-
A summary table of all analytical tests performed with their methods and results (e.g., Identity by NMR/MS, Purity by HPLC/qNMR, Water Content, etc.).
-
The final assigned Purity and/or Potency value, with the uncertainty statement.
-
A signature from the responsible quality unit.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV (Pharmacopeial Method Example)
This protocol is representative of a pharmacopeial approach for related substances.[14][15][16]
-
Chromatographic System:
-
Solution Preparation:
-
Test Solution: Accurately weigh and dissolve ~20 mg of Acarbose Impurity A standard in water to a final concentration of 2.0 mg/mL.
-
Reference Solution (0.5%): Dilute the Test Solution 1:200 with water.
-
-
Procedure:
-
Inject a blank (water), followed by six replicate injections of the Test Solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the Reference Solution. The signal-to-noise ratio should be >10.
-
Inject the Test Solution.
-
-
Calculation:
-
Calculate the percentage of any individual impurity using the area of the main peak in the Reference Solution (0.5%) for comparison, applying appropriate relative response factors if known. Sum all impurities greater than the reporting threshold (e.g., 0.05%).
-
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
This protocol outlines the primary method for assigning potency.
-
Materials & Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard (IS): Certified Maleic Acid (or other suitable standard with non-interfering peaks), accurately known purity.
-
Solvent: Deuterium Oxide (D₂O).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the Acarbose Impurity A and ~5 mg of the Maleic Acid internal standard into the same vial. Record weights to 0.01 mg.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.
-
Transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with optimized parameters to ensure full signal relaxation. This is critical for accurate integration.
-
Key Parameters: Use a 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (analyte and IS), and a sufficient number of scans for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Process the spectrum with a zero-filling and an appropriate window function. Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for Acarbose Impurity A (e.g., an anomeric proton) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (M_analyte / M_IS) x (m_IS / m_analyte) x P_IS Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the internal standard.
-
Conclusion
The qualification and certification of an Acarbose Impurity A reference standard is a rigorous scientific endeavor that underpins the quality control of Acarbose drug products. It demands a holistic and orthogonal analytical strategy. While traditional HPLC-UV methods serve a purpose in routine QC, a modern, trustworthy qualification relies on the structural confirmation by NMR and MS, coupled with purity assessment using mass-responsive detectors like CAD and, most importantly, the assignment of an absolute potency value via qNMR. By understanding the causality behind these experimental choices, researchers can confidently select, qualify, and utilize reference standards that ensure data integrity and patient safety.
References
-
ResearchGate. (2020). Characterization of Impurities in Acarbose Hydrate by using LCMS/MS and NMR. Available at: [Link]
-
SynZeal. Acarbose EP Impurity A | 1013621-79-8. Available at: [Link]
-
Novak, P., et al. (2005). Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach. Journal of Separation Science, 28(13), 1442-7. Available at: [Link]
-
ChemWhat. Acarbose EP Impurity A CAS#: 1013621-79-8. Available at: [Link]
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Allmpus. Acarbose EP Impurity A. Available at: [Link]
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LabRulez LCMS. Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection. Available at: [Link]
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ResearchGate. Identification of Impurities in Acarbose by Using an Integrated Liquid Chromatography–Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Approach | Request PDF. Available at: [Link]
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Pharmaffiliates. Acarbose - Impurity A (Freebase). Available at: [Link]
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Intertek. Reference Standard Materials Program. Available at: [Link]
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Pharmaffiliates. Acarbose-Impurities. Available at: [Link]
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J-STAR Research. Reference Standards Certification Experts. Available at: [Link]
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ANAB. Food & Pharmaceutical RM Accreditation | ISO 17034. Available at: [Link]
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GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. Available at: [Link]
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Scilit. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Available at: [Link]
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Naeemy, A., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]
-
Scribd. Acarbose Impurity Analysis - Method Migration From UV Detection To CAD. Available at: [Link]
- Google Patents. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation.
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Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ResearchGate. Available at: [Link]
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Dr. Ashavin. Acarbose EP Impurity A | 1013621-79-8. Available at: [Link]
-
SynThink Research Chemicals. Acarbose EP Impurities and Related Compounds. Available at: [Link]
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ResearchGate. Stability studies data | Download Table. Available at: [Link]
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Axios Research. Acarbose. Available at: [Link]
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Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. NIH National Library of Medicine. Available at: [Link]
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Nanalysis. Quantitative NMR (qNMR). Available at: [Link]
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Bentham Science. Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy. Available at: [Link]
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SynZeal. Acarbose EP Impurity B | CAS No: NA. Available at: [Link]
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Dr. Ashavin. (n.d.). CERTIFICATE OF ANALYSIS Analytical Method. Available at: [Link]
-
Acanthus Research. Drug Impurities Reference Standards. Available at: [Link]
-
Kazeem, M. I., et al. (2021). Critical Assessment of In Vitro Screening of α-Glucosidase Inhibitors from Plants with Acarbose as a Reference Standard. Planta Medica, 88(8), 611-620. Available at: [Link]
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A Senior Application Scientist's Guide to Method Transfer for Acarbose Impurity A Analysis
Navigating the Nuances of Analytical Method Transfer for a Complex Oligosaccharide
For researchers, scientists, and drug development professionals, ensuring the consistent and reliable analysis of pharmaceutical impurities is paramount to drug safety and efficacy. Acarbose, a complex oligosaccharide used in the management of type 2 diabetes, presents unique analytical challenges due to its structure and the presence of structurally similar impurities.[][2] Among these, Acarbose Impurity A is of significant interest. This guide provides an in-depth comparison of analytical methods for Impurity A and outlines critical considerations for successful method transfer between laboratories.
The transfer of a validated analytical procedure from one laboratory (the transferring unit) to another (the receiving unit) is a critical step in the lifecycle of a pharmaceutical product.[3][4] This process, governed by guidelines such as the United States Pharmacopeia (USP) General Chapter <1224>, ensures that the receiving laboratory has the necessary knowledge, procedures, and capability to perform the analysis as intended.[3][4][5] A well-documented transfer protocol is essential for a successful outcome.[6][7]
The Analytical Challenge: Acarbose and its Impurities
Acarbose is produced via fermentation, a process that can lead to a variety of structurally related impurities.[8][9] These impurities often differ only in their sugar moieties, making their separation and quantification a complex task.[8] The lack of a strong chromophore in acarbose and its impurities necessitates detection at low UV wavelengths, typically around 210 nm, or the use of alternative detection methods.[8][9]
Comparative Analysis of Analytical Methods for Acarbose Impurity A
The choice of analytical methodology is a critical first step. Two primary high-performance liquid chromatography (HPLC) approaches are commonly employed for the analysis of Acarbose and its impurities: the pharmacopeial method utilizing an aminopropyl-silylated (APS) column with UV detection, and an alternative method employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, often coupled with a Charged Aerosol Detector (CAD).
Method 1: The Pharmacopeial Approach - Aminopropyl-Silylated (APS) Column with UV Detection
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Acarbose outline an HPLC method for the analysis of related substances, including Impurity A.[10][11][12] This method typically utilizes an L8 packing, which is an aminopropylsilane chemically bonded to porous silica particles.[11][13]
Principle: This method operates on a normal-phase or weak anion-exchange mechanism, where the polar stationary phase retains the polar analytes. A mobile phase consisting of acetonitrile and a phosphate buffer is commonly used to achieve separation.[11][14] Detection is performed at a low UV wavelength, around 210 nm.[11][14]
Advantages:
-
Established Method: As a pharmacopeial method, it is well-documented and widely accepted by regulatory agencies.
-
Readily Available Columns and Reagents: The components required for this method are commonly available in most analytical laboratories.
Disadvantages:
-
Column Instability: APS columns can be prone to instability, leading to shifts in retention time and decreased sensitivity over time.[8]
-
Limited Sensitivity for Chromophore-Lacking Impurities: UV detection at 210 nm can lack the sensitivity required for the detection of all potential impurities, especially those without a significant chromophore.[8][9]
-
Non-Volatile Buffer: The use of phosphate buffer makes this method incompatible with mass spectrometry (MS) detection.
Method 2: The Alternative Approach - HILIC Column with Charged Aerosol Detection (CAD)
An increasingly popular alternative for the analysis of polar compounds like acarbose is Hydrophilic Interaction Liquid Chromatography (HILIC). This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Principle: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained. This method is often paired with a Charged Aerosol Detector (CAD), which offers near-universal detection for non-volatile and semi-volatile compounds, independent of their optical properties.[8]
Advantages:
-
Enhanced Column Stability: HILIC columns, such as those with amide-based stationary phases, can offer improved stability compared to APS columns.[8]
-
Universal Detection with CAD: CAD provides a more uniform response for different analytes, allowing for the detection of impurities that may be missed by UV detection.[8][9]
-
MS Compatibility: The use of volatile mobile phase buffers, such as ammonium acetate, makes this method compatible with mass spectrometry for peak identification and structural elucidation.[8]
Disadvantages:
-
Method Development Complexity: Optimizing HILIC separations can be more complex than traditional reversed-phase methods.
-
Different Selectivity: The separation mechanism in HILIC differs from the pharmacopeial method, which may result in a different impurity profile and require thorough validation.
Data Comparison: Key Performance Parameters
| Parameter | Pharmacopeial Method (APS-UV) | Alternative Method (HILIC-CAD) |
| Stationary Phase | Aminopropyl-silylated silica (L8)[11][13] | Amide-HILIC[8] |
| Mobile Phase | Acetonitrile and Phosphate Buffer[11][14] | Acetonitrile and Ammonium Acetate Buffer[8] |
| Detector | UV at 210 nm[11][14] | Charged Aerosol Detector (CAD)[8] |
| Impurity A Retention | Relative retention time of ~0.9 to acarbose[12][15] | Dependent on specific HILIC conditions |
| Key Challenges | Column stability, potential for low sensitivity[8] | Method optimization, potential for matrix effects with CAD |
| MS Compatibility | No (due to non-volatile buffer) | Yes (with volatile buffer)[8] |
Critical Considerations for Method Transfer
A successful method transfer hinges on a systematic and well-documented approach. The process can be broken down into key stages, each with critical considerations.
Caption: Key risk factors impacting analytical method performance during transfer.
Experimental Protocols for Method Transfer
The following protocols outline a comparative testing approach, a common strategy for method transfer.
Objective: To demonstrate that the receiving laboratory can produce results that are equivalent to the transferring laboratory for the analysis of Acarbose Impurity A.
Materials:
-
Acarbose Reference Standard (RS)
-
Acarbose System Suitability Mixture RS (containing Impurity A) [11]* A single, homogeneous batch of Acarbose drug substance or product
-
HPLC grade acetonitrile, water, and all required buffer salts
-
Validated HPLC column from the same manufacturer and batch, if possible
Protocol for Pharmacopeial Method (APS-UV) Transfer:
-
System Preparation:
-
System Suitability Testing:
-
Prepare the System Suitability Solution using the USP Acarbose System Suitability Mixture RS. [11] * Inject the solution and verify that all system suitability criteria are met. A critical parameter is the resolution between the Impurity A peak and the main Acarbose peak. The peak-to-valley ratio should be not less than 1.2. [15][16]
-
-
Comparative Analysis:
-
Both the transferring and receiving laboratories will analyze the same batch of Acarbose sample multiple times (e.g., n=6).
-
Prepare the sample solution as per the validated method (e.g., 20 mg/mL in water). [11] * Inject the samples and a standard solution of Acarbose RS.
-
-
Data Evaluation:
-
Calculate the percentage of Impurity A in the sample at both sites.
-
Compare the mean results, standard deviations, and relative standard deviations (RSD) between the two laboratories. The results should fall within the pre-defined acceptance criteria.
-
Protocol for Alternative Method (HILIC-CAD) Transfer:
-
System Preparation:
-
Prepare the mobile phase as specified in the validated HILIC method (e.g., a gradient of acetonitrile and ammonium acetate buffer).
-
Equilibrate the HILIC column and the CAD detector according to the method parameters.
-
-
System Suitability Testing:
-
Inject a system suitability solution containing Acarbose and Impurity A.
-
Verify that the resolution, peak shape, and signal-to-noise ratio meet the pre-defined criteria.
-
-
Comparative Analysis:
-
Follow the same comparative analysis procedure as described for the pharmacopeial method, analyzing the same batch of Acarbose at both laboratories.
-
-
Data Evaluation:
-
Compare the results for Impurity A between the two sites, ensuring they meet the acceptance criteria outlined in the transfer protocol.
-
Post-Transfer Documentation
Upon completion of the experimental work, a comprehensive transfer report should be generated. [7]This report serves as the official record of the method transfer and should include:
-
A summary of the results from both laboratories.
-
All relevant chromatograms and raw data.
-
A statistical comparison of the data against the acceptance criteria.
-
A concluding statement on the success of the method transfer.
Conclusion
The successful transfer of an analytical method for Acarbose Impurity A requires a deep understanding of the analytical challenges posed by this complex molecule, a careful selection of the analytical methodology, and a robust, well-documented transfer process. By adhering to regulatory guidelines, employing a risk-based approach, and fostering clear communication between the transferring and receiving laboratories, organizations can ensure the continued generation of reliable and accurate analytical data, ultimately safeguarding product quality and patient safety. The choice between the established pharmacopeial method and a more modern HILIC-based approach will depend on the specific needs of the laboratory, including the desire for MS compatibility and improved column stability. Regardless of the method chosen, a meticulously planned and executed transfer is the cornerstone of analytical consistency.
References
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- New USP Chapter on Method Transfer effective. ECA Academy.
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- High performance liquid chromatography analysis method of acarbose and its preparation. Google Patents.
- Acarbose. USP 35.
- Acarbose Tablets. USP.
- Best practices for analytical method transfers. Medfiles.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Acarbose Impurity A
This guide provides a comprehensive, step-by-step framework for the proper disposal of Acarbose Impurity A, a common reference standard and manufacturing byproduct in pharmaceutical research and development. As Senior Application Scientists, we recognize that responsible chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its final disposition. This document is structured to ensure not only regulatory compliance but also the highest standards of laboratory safety and environmental stewardship.
The causality behind these protocols is rooted in a fundamental principle: while a compound may not be officially classified as hazardous, its potential bioactivity and the absence of exhaustive toxicological data necessitate treating it with the utmost care. This approach ensures a self-validating system of safety, protecting both laboratory personnel and the environment.
Hazard Characterization and Risk Assessment
Acarbose Impurity A is a complex oligosaccharide closely related to the active pharmaceutical ingredient Acarbose.[1][][3] Understanding its properties is the first step in a sound risk assessment.
| Property | Data | Source(s) |
| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose | [1][3][4] |
| CAS Number | 1013621-79-8 | [1][4][5] |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [1][4][5] |
| Molecular Weight | 645.6 g/mol | [1][4][5] |
| Appearance | White powder | [5] |
| Hazard Status | Not classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard (29 CFR 1910.1200). Not regulated as dangerous goods for transport. | [4][6] |
Expert Insight: While official classifications from Safety Data Sheets (SDS) indicate Acarbose Impurity A is not hazardous, it is crucial to acknowledge its status as a "pharmaceutical related compound of unknown potency".[6] The parent drug, Acarbose, is biologically active, designed to inhibit enzymes in the human gut.[7] Therefore, the impurity must be handled as a potentially bioactive substance. Disposing of it as common trash or via sanitary sewer is scientifically unsound and professionally irresponsible.
The Regulatory Framework: Why We Don't Use the Drain
The U.S. Environmental Protection Agency (EPA) provides a clear framework for managing pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] A cornerstone of modern pharmaceutical waste management is the strict prohibition on "sewering"—disposing of chemicals down the sink or toilet.[8][10][11]
Causality: This prohibition is not arbitrary. Wastewater treatment facilities are not engineered to remove or neutralize complex pharmaceutical compounds.[11] When such chemicals enter the waterways, they can have ecotoxicological effects, potentially harming aquatic life and entering the broader ecosystem.[10] The EPA's regulations, particularly 40 CFR Part 266 Subpart P, are designed to prevent this precise scenario by mandating more robust disposal methods for healthcare facilities.[8][12] While a research lab may operate under different specific rules, adopting these best practices is essential for environmental protection.
Standard Operating Procedure: Disposal of Acarbose Impurity A
This protocol outlines the approved, step-by-step process for disposing of Acarbose Impurity A waste, including pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions.
Step 1: Waste Segregation and Identification
-
Action: Designate a specific waste container for Acarbose Impurity A and materials contaminated with it. This waste stream should be classified as "Non-Hazardous Chemical Waste" or "Pharmaceutical Waste for Incineration," in accordance with your institution's waste management program.
-
Rationale: Proper segregation prevents the cross-contamination of other waste streams and ensures the material is routed to the correct disposal facility. It is the foundation of a compliant waste management system.
Step 2: Proper Containment and Labeling
-
Action: Use a chemically compatible, sealable container. For solid waste, a securely sealed bag within a rigid outer container is recommended. The container must be clearly labeled with the words "Acarbose Impurity A Waste" and any other identifiers required by your facility's Environmental Health & Safety (EHS) department.
-
Rationale: Secure containment prevents accidental spills and exposure. Clear, accurate labeling is a critical safety communication tool for all personnel who may handle the container, from lab staff to waste management technicians.
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated, secure area away from general lab traffic. This location should be clearly marked as a satellite accumulation area for chemical waste.
-
Rationale: Centralized and secure storage minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible materials.
Step 4: Final Disposition via Professional Disposal Service
-
Action: Arrange for pickup and disposal through your institution's contracted hazardous waste management vendor. The required method of destruction is incineration .[4][6]
-
Rationale: Incineration is the industry and regulatory standard for destroying pharmaceutical compounds. This high-temperature process ensures the complete breakdown of the molecule, preventing its release into the environment. Offering the material to a licensed disposal company ensures the entire process is documented and compliant with federal and local regulations.[6]
Emergency Protocol: Spill Management
Accidents can occur, and a prepared response is critical to maintaining safety.
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large or the powder has become airborne, evacuate the vicinity and restrict access.
-
Don Appropriate PPE: At a minimum, this includes safety goggles, nitrile gloves, and a lab coat. For larger spills, respiratory protection may be necessary to avoid inhaling the dust.[4][6]
-
Contain the Spill: Gently cover the spilled powder with absorbent pads to prevent it from becoming airborne.
-
Clean-Up: Avoid generating dust at all costs.[6] Do not dry sweep. Gently sweep or use a vacuum equipped with a HEPA filter to collect the material.[6] Place all contaminated materials (absorbent pads, used PPE, etc.) into your designated Acarbose Impurity A waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Document the spill and the clean-up procedure according to your institution's EHS policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the lifecycle and disposal of Acarbose Impurity A in a laboratory setting.
Caption: Decision workflow for Acarbose Impurity A from use to final disposal.
References
-
Waste Today Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ACARBOSE EP IMPURITY A. Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). MSDS - Acarbose EP Impurity A. Retrieved from [Link]
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Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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SynZeal. (n.d.). Acarbose EP Impurity A. Retrieved from [Link]
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Wikipedia. (n.d.). Acarbose. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acarbose. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acarbose - Impurity A (Freebase). Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acarbose-Impurities. Retrieved from [Link]
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Veeprho. (n.d.). Acarbose EP Impurity A | CAS 1013621-79-8. Retrieved from [Link]
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ResearchGate. (n.d.). Acute toxicity of acarbose. Retrieved from [Link]
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Marcan Pharmaceuticals Inc. (2025, March 27). PRODUCT MONOGRAPH Pr MAR-ACARBOSE. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021, January 10). Acarbose. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Pischetsrieder, M., & Seidel, C. (2016). Chemistry and clinical relevance of carbohydrate degradation in drugs. Drug Discovery Today, 21(10), 1675-1682. Retrieved from [Link]
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Wang, Y., et al. (2021). Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications. Molecules, 26(3), 637. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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Khiangte, L., & Thangjam, G. S. (2024). Therapeutic applications of carbohydrate-based compounds: a sweet solution for medical advancement. Molecular Diversity. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling Acarbose Impurity A
This document provides essential safety and logistical information for the handling and disposal of Acarbose Impurity A (CAS No. 1013621-79-8). As a pharmaceutical-related compound of unknown potency, a conservative approach to safety is mandatory.[1] The protocols outlined below are designed to protect researchers, scientists, and drug development professionals from potential exposure through inhalation, dermal contact, and ingestion. Our guiding principle is the minimization of risk through engineered controls and a robust Personal Protective Equipment (PPE) program.
Safety Philosophy: The Precautionary Principle
Acarbose Impurity A is an impurity formed during the manufacturing of Acarbose, an alpha-glucosidase inhibitor used to treat type 2 diabetes.[2][3] While the parent compound's toxicology is well-documented, specific occupational exposure limits (OELs) and comprehensive toxicological data for Acarbose Impurity A are not publicly established.[1][4] Therefore, it must be handled as a potent pharmaceutical compound where the primary hazards are associated with the handling of its solid, powdered form.[1][5]
Our safety strategy is based on the precautionary principle, which dictates that in the absence of complete data, the highest reasonable level of protection should be implemented. This involves a combination of engineering controls (e.g., chemical fume hoods, ventilated balance enclosures) and a multi-layered PPE approach.
Chemical & Physical Properties
| Property | Value | Source(s) |
| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose | [3][6] |
| CAS Number | 1013621-79-8 | [2][5][6][7][8] |
| Molecular Formula | C25H43NO18 | [5][6][7] |
| Molecular Weight | 645.6 g/mol | [5][6] |
| Physical Form | White Powder | [5][7] |
Risk Assessment and PPE Selection Matrix
The greatest risk of exposure occurs when handling the compound as a dry powder, which can be easily aerosolized. Operations involving solutions pose a lower inhalation risk but increase the risk of dermal exposure through splashes. The following table outlines the minimum PPE requirements based on the task being performed.
| Task / Operation | Inhalation Risk | Dermal Risk | Minimum Required PPE Ensemble |
| Container Transfer & Visual Inspection | Low | Low | Core PPE |
| Weighing & Aliquoting (Dry Powder) | High | Moderate | Core PPE + Respiratory Protection (PAPR) + Double Gloves |
| Solubilization / Dilution | Low | High | Core PPE + Double Gloves + Face Shield |
| Handling of Solutions | Low | Moderate | Core PPE |
| Spill Cleanup (Dry Powder) | High | High | Core PPE + Respiratory Protection (PAPR) + Double Gloves + Disposable Coveralls |
| Waste Disposal | Moderate | Moderate | Core PPE + Double Gloves |
Core PPE Ensemble and Specifications
The "Core PPE" is the foundational layer of protection required for any laboratory task involving Acarbose Impurity A.
-
Disposable Lab Coat: Choose a coat with a closed front and knit cuffs to protect clothing and skin. It should be replaced immediately if contaminated.
-
Safety Goggles: Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[1] Standard safety glasses are insufficient.
-
Nitrile Gloves: Use powder-free nitrile gloves. For tasks with high dermal risk, double-gloving is required. Gloves must be inspected before use and changed frequently, especially after potential contact.[1]
-
Closed-Toed Shoes: Full-coverage, non-slip shoes are required in the laboratory at all times.
Advanced PPE Specifications
-
Respiratory Protection: For any task involving the handling of dry powder, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is strongly recommended.[9][10] A PAPR provides a significantly higher assigned protection factor (APF) than standard N95 masks and reduces operator fatigue. If a PAPR is unavailable, a fit-tested N95 or higher-rated respirator is the absolute minimum.[11]
-
Double Gloves: When handling dry powder or concentrated solutions, two pairs of nitrile gloves should be worn. This provides a barrier against potential tears or punctures in the outer glove. The outer gloves should be removed immediately after the handling procedure is complete, with the inner gloves removed upon leaving the work area.
-
Face Shield: A full-face shield worn over safety goggles is required when preparing solutions or any task with a high splash potential.[11]
-
Disposable Coveralls: For large-scale powder handling or spill cleanup, disposable coveralls (e.g., Tyvek®) should be worn over scrubs or personal clothing to provide full-body protection.[12]
Operational Plans and Procedural Guidance
Adherence to established workflows is critical for safety. The following protocols provide step-by-step guidance for key operations.
General Safe Handling Workflow
Caption: The correct sequence for donning and doffing PPE.
Emergency and Disposal Plans
Emergency Procedures for Accidental Exposure
Immediate and correct action is vital in the event of an exposure. [13]
| Exposure Type | Immediate Action Protocol |
|---|---|
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. [13][14] 2. While flushing, remove any contaminated clothing. 3. Wash the area gently with soap and water. 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eye(s) with an eyewash station for at least 15 minutes, holding the eyelids open. [13][15] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention, regardless of apparent severity. [13] |
| Inhalation | 1. Immediately move the affected person to fresh air. [1][16] 2. If breathing is difficult, provide oxygen or artificial respiration if trained to do so. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting. [1] 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention. |
Spill Response
-
Minor Spill (Dry Powder <1g):
-
Alert others in the immediate area. [17] 2. Wearing the appropriate PPE (including respiratory protection), gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed hazardous waste bag.
-
Decontaminate the area thoroughly.
-
-
Major Spill (Dry Powder >1g or any liquid spill):
Waste Disposal Protocol
All materials contaminated with Acarbose Impurity A must be treated as hazardous pharmaceutical waste. [18]Improper disposal, such as flushing down the drain or placing in regular trash, is prohibited and can harm the environment. [18][19]
Caption: Waste stream for Acarbose Impurity A contaminated materials.
-
Segregation: At the point of generation, separate waste into solid and liquid streams.
-
Solid Waste: All contaminated solid items (PPE, weigh paper, contaminated consumables) must be placed in a clearly labeled, sealed hazardous waste container (e.g., a labeled bag or drum). [20]3. Liquid Waste: All contaminated liquid waste must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal: All waste containers must be collected by a licensed hazardous waste disposal company for final destruction, typically via high-temperature incineration. [1][19][21]
References
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Analytica Chemie. (n.d.). Acarbose Impurity A(EP). Retrieved from [Link]
-
SynZeal. (n.d.). Acarbose EP Impurity A. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acarbose - Impurity A (Freebase). Retrieved from [Link]
-
Veeprho. (n.d.). Acarbose EP Impurity A. Retrieved from [Link]
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VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps. Retrieved from [Link]
-
MedPro Disposal. (2022, July 25). What do Pharmacies do with their Pharmaceutical Waste?. Retrieved from [Link]
-
TriHaz Solutions. (2024, July 11). How to Safely Dispose of Pharmaceutical Waste. Retrieved from [Link]
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Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
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Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
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University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]
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Hampshire College. (n.d.). Lab Safety Manual: Emergency Planning and Procedures. Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). MSDS - Acarbose EP Impurity A. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Acarbose EP Impurity A. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
